Ferric HEDTA
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNIPKMNMDDDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FeN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17084-02-5 | |
| Record name | Versenol AG Fe Chelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric HEDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC HEDTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ferric HEDTA: Structure, Properties, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetate (Ferric HEDTA), a significant iron chelate. It details its chemical structure, physicochemical properties, and common synthesis protocols, presenting quantitative data in a structured format for clarity and comparative analysis.
Chemical Identity and Structure
This compound (CAS No: 17084-02-5) is a coordination complex consisting of a central ferric iron ion (Fe³⁺) chelated by the ligand N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[1] HEDTA is an aminopolycarboxylic acid, structurally similar to EDTA, but with one of the acetate groups replaced by a hydroxyethyl group.[2] This structural modification influences its coordination behavior and the properties of the resulting metal complex.[2]
In the this compound complex, the HEDTA molecule acts as a hexadentate ligand, meaning it binds to the central Fe³⁺ ion through six donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group).[1] This multidentate binding creates a stable, ring-like structure, a phenomenon known as the chelate effect, which effectively sequesters the ferric ion.[2] This sequestration prevents the precipitation of insoluble iron hydroxides across a wide pH range, maintaining the iron's solubility and bioavailability.[1][2] The IUPAC name for this complex is 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+).[3]
The coordination of the HEDTA ligand to the central ferric ion is depicted in the following diagram.
Caption: 2D representation of the this compound coordination complex.
Physicochemical Properties and Quantitative Data
This compound is typically encountered as a deep red, odorless liquid or reddish-brown solid that is miscible with water.[1][4] Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 17084-02-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [2][3] |
| Molecular Weight | 334.1 g/mol | [1][2] |
| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | [2][3] |
| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | [1][3] |
| Appearance | Deep red liquid / Reddish-brown solid | [1][4] |
| Solubility | Miscible in water | [1] |
The stability of the this compound complex is a critical parameter for its applications. The stability constant (log K) quantifies the affinity of the HEDTA ligand for the Fe³⁺ ion. While it forms a highly stable complex, its stability is slightly lower than that of ferric complexes with EDTA or DTPA, though this is often compensated by enhanced solubility, particularly in acidic conditions.[2]
| Chelate | Stability Constant (log K) for Fe³⁺ | Reference |
| Fe(III)-HEDTA | ~19.8 | [5] |
| Fe(III)-EDTA | ~25.1 | [6] |
| Fe(III)-DTPA | ~28.6 | [2] |
Note: The exact values of stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2] The general order of stability for these common ferric chelates is DTPA > EDTA > HEDTA.[2]
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through several laboratory and industrial methods. A common laboratory-scale approach involves the direct reaction of a ferric salt with HEDTA in an aqueous solution.
To synthesize this compound from ferric chloride and N-(2-hydroxyethyl)ethylenediaminetriacetic acid.
-
N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA, C₁₀H₁₈N₂O₇)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware (beakers, flasks)
-
Dissolution of HEDTA: In a beaker, dissolve a calculated molar equivalent of HEDTA in deionized water with stirring. The dissolution can be facilitated by gentle heating and the gradual addition of a base (e.g., NaOH solution) to deprotonate the carboxylic acid groups, increasing solubility.
-
Preparation of Ferric Solution: In a separate beaker, dissolve one molar equivalent of ferric chloride hexahydrate in deionized water.
-
Chelation Reaction: Slowly add the ferric chloride solution to the HEDTA solution under constant, vigorous stirring. The general reaction is: FeCl₃ + HEDTA → Fe(HEDTA) + 3HCl[1]
-
pH Adjustment: The reaction mixture will become acidic. Carefully monitor the pH and adjust it to a desired range (typically near-neutral) by slowly adding a base like sodium hydroxide or ammonium hydroxide.[1] The formation of the deep red this compound complex will be observed as the pH is adjusted.
-
Reaction Completion: Continue stirring the mixture, possibly with gentle heating, for a period (e.g., 1-2 hours) to ensure the chelation reaction goes to completion.
-
Filtration and Storage: After cooling to room temperature, filter the resulting solution to remove any insoluble impurities. The final deep red solution is the aqueous this compound complex.
An alternative method involves reacting HEDTA with freshly precipitated ferric hydroxide.[1] This approach avoids the introduction of chloride ions into the final product.
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. This compound (17084-02-5) for sale [vulcanchem.com]
- 2. This compound | 17084-02-5 | Benchchem [benchchem.com]
- 3. This compound | C10H15FeN2O7 | CID 86938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Ferric HEDTA
This guide provides a comprehensive overview of the core physical and chemical properties of Ferric HEDTA (Iron(III) N-(hydroxyethyl)ethylenediaminetriacetate). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 17084-02-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [4] |
| Molecular Weight | 331.08 g/mol | [1][4] |
| Appearance | Deep red, odorless liquid; Reddish-brown or yellowish-brown powder/crystal | [1][2][3][5] |
| Solubility | Miscible with water | [1][2][3] |
| pH (of a solution) | 4.0 - 7.0 (dependent on preparation) | [3][6] |
| UV-Vis Absorption Maxima (λmax) | 258 nm | [7] |
Table 2: Stability Constants (log K) of this compound and Other Iron Chelates
| Chelating Agent | log K (Fe³⁺) | Conditions | References |
| HEDTA | ~19.8 | I = 0.1 M, 25 °C | [8][9][10] |
| EDTA | ~25.1 | I = 0.1 M, 25 °C | [8][11] |
| DTPA | ~28.6 | I = 0.1 M, 25 °C | [10] |
| NTA | ~15.9 | I = 0.1 M, 20 °C | |
| Citrate | ~11.9 | I = 0.1 M, 25 °C |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Determination of the Stability Constant by Potentiometric Titration
This protocol outlines the determination of the formation constant of the this compound complex using potentiometric pH titration.
Materials:
-
Ferric chloride (FeCl₃) solution of known concentration
-
HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) solution of known concentration
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium nitrate (KNO₃) or potassium chloride (KCl) for maintaining ionic strength
-
Standard acid solution (e.g., HCl) for electrode calibration
-
High-purity water (deionized or distilled)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Thermostated titration vessel
-
Burette
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature. Further refine the calibration by titrating a known concentration of strong acid with a standardized strong base to determine the standard electrode potential (E₀) and the Nernstian slope.
-
Sample Preparation: In a thermostated vessel, prepare a solution containing a known concentration of HEDTA and Ferric chloride in a specific molar ratio (e.g., 1:1 or with a slight excess of the ligand). Add an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration: Titrate the prepared solution with a standardized solution of strong base (e.g., KOH). Record the pH or millivolt readings after each addition of the titrant. Allow the solution to equilibrate after each addition before taking a reading.
-
Data Analysis: Plot the pH as a function of the volume of base added to generate the titration curve. The stability constant is calculated from the titration data using computational software that analyzes the protonation equilibria of the ligand and the complexation equilibria with the metal ion. The software fits the experimental data to a model that includes the relevant equilibrium constants.
Characterization by UV-Visible Spectroscopy
This protocol describes how to obtain the UV-Visible absorption spectrum of this compound to determine its characteristic absorption maxima.
Materials:
-
This compound solution of known concentration
-
High-purity water (as a blank)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with high-purity water and place it in the spectrophotometer. Record a baseline (blank) spectrum to subtract any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λmax) occurs. The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established. For this compound, a characteristic absorption maximum is observed around 258 nm.[7]
Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the use of FTIR spectroscopy to identify the functional groups involved in the chelation of iron by HEDTA.
Materials:
-
Solid sample of this compound
-
Solid sample of HEDTA (for comparison)
-
Potassium bromide (KBr) of spectroscopic grade
-
FTIR spectrometer with an appropriate sample holder (e.g., for KBr pellets or ATR)
-
Mortar and pestle
-
Press for making KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound and KBr to remove any moisture.
-
Grind a small amount of the this compound sample with KBr in a mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration in KBr should be approximately 1-2%.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FTIR Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a pure KBr pellet.
-
Record the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Comparative Analysis: Record the FTIR spectrum of a pure HEDTA sample under the same conditions.
-
Data Analysis: Compare the spectrum of this compound with that of HEDTA. Shifts in the vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups, as well as changes in the C-N stretching vibrations, provide evidence of coordination to the ferric ion.[12][13][14]
Electrochemical Characterization by Cyclic Voltammetry
This protocol outlines the use of cyclic voltammetry to study the redox behavior of the Fe(III)/Fe(II)-HEDTA system.
Materials:
-
This compound solution of known concentration
-
Supporting electrolyte solution (e.g., 0.1 M KNO₃ or KCl)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the supporting electrolyte. Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly polished and cleaned before use.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to scan over a range that encompasses the expected redox potential of the Fe(III)/Fe(II) couple.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Perform scans at various scan rates to investigate the nature of the redox process.
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
The formal reduction potential (E°') can be estimated from the midpoint of the peak potentials (E°' ≈ (Epa + Epc)/2).
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is approximately 59 mV at 25 °C.[15]
-
Mandatory Visualization
This section provides diagrams of key biological pathways and experimental workflows relevant to the action of iron chelators like this compound, created using the DOT language for Graphviz.
Cellular Iron Uptake and Metabolism
Caption: Cellular iron uptake and metabolism pathways.
HIF-1α Signaling Pathway and Iron Chelation
Caption: Regulation of HIF-1α by oxygen and iron chelators.
Induction of Apoptosis by Iron Chelators
Caption: Mechanisms of apoptosis induction by iron chelators.
Experimental Workflow for Evaluating Iron Chelator Efficacy
Caption: Experimental workflow for evaluating iron chelator efficacy.
References
- 1. Mechanisms of apoptotic induction by iron chelators - UCL Discovery [discovery.ucl.ac.uk]
- 2. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning cell cycle regulation with an iron key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavonoids-induced accumulation of hypoxia-inducible factor (HIF)-1alpha/2alpha is mediated through chelation of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 12. Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Ferric HEDTA: A Technical Guide to its Stability Constant and Significance in Research and Development
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability constant of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetic acid (Fe-HEDTA), its experimental determination, and its multifaceted significance across various scientific disciplines, with a particular focus on its implications for drug development.
Introduction to Ferric HEDTA Chelation
Iron is a vital transition metal essential for numerous physiological processes. However, its free form, the ferric ion (Fe³⁺), is highly insoluble at physiological pH and can catalyze the formation of damaging reactive oxygen species. Chelating agents like HEDTA are employed to sequester iron, enhancing its solubility, controlling its reactivity, and facilitating its transport. HEDTA, an aminopolycarboxylic acid, forms a stable, hexadentate complex with Fe³⁺, effectively enveloping the metal ion.
The Stability Constant of this compound
The thermodynamic stability of the Fe-HEDTA complex is quantified by its stability constant (log K), which represents the equilibrium of the complex formation reaction. A high log K value signifies a strong and stable complex, indicating a low propensity for the metal ion to dissociate.
Quantitative Data Presentation
The stability of Fe-HEDTA is best understood in comparison to other common iron chelators.
| Chelate | Stability Constant (log K) |
| This compound (Fe³⁺-HEDTA) | 19.8 [1] |
| Ferric EDTA (Fe³⁺-EDTA) | 25.1 |
| Ferric DTPA (Fe³⁺-DTPA) | 28.6 |
Table 1: Stability Constants of Common Ferric Chelates. This table provides a comparative view of the stability of this compound against other widely used chelating agents.
Significance of the Stability Constant
The high stability of the this compound complex is a determining factor in its various applications.
Agriculture
In agriculture, Fe-HEDTA serves as a crucial micronutrient fertilizer to combat iron deficiency in crops, particularly in alkaline soils where iron availability is limited. The stability of the complex ensures that iron remains soluble and accessible to plants.
Industrial Applications
The robustness of this compound makes it a valuable component in various industrial settings, including photographic processing and as a catalyst in redox reactions.
Drug Development and Human Health
The ability of HEDTA to strongly chelate iron has significant implications for human health and is an area of active research in drug development.
-
Chelation Therapy: In conditions of iron overload, such as thalassemia and hemochromatosis, chelation therapy is employed to remove excess iron from the body.[2][3][4][5] While other chelators are more commonly used, the principles of high stability are central to the design of effective therapeutic agents.
-
Modulation of Iron-Dependent Processes: Iron is a critical player in various cellular processes, and its dysregulation is implicated in numerous diseases. Ferroptosis, an iron-dependent form of programmed cell death, is a key area of investigation in cancer and neurodegenerative diseases.[6][7][8] The ability of chelators to modulate iron availability suggests their potential as therapeutic agents to influence these pathways.
-
MRI Contrast Agents: Iron-based contrast agents are being explored as alternatives to gadolinium-based agents in magnetic resonance imaging (MRI).[9][10][11][12] The stability of the iron complex is paramount to ensure safety and efficacy.
Experimental Determination of the Stability Constant
The stability constant of this compound is typically determined by potentiometric titration. This method involves monitoring the pH of a solution containing the ferric ion and HEDTA as a standard solution of a strong base is added.
Detailed Experimental Protocol: Complexometric Titration of Iron(III) with HEDTA
Principle: Iron(III) is titrated directly with a standard HEDTA solution in an acidic medium (pH 2.0-3.0). Salicylic acid is used as an indicator, which forms a colored complex with Fe³⁺. At the endpoint, HEDTA displaces the salicylic acid from the iron complex, resulting in a color change.
Reagents:
-
Standard HEDTA solution (0.05 M)
-
Iron(III) sample solution of unknown concentration
-
Salicylic acid indicator (2% w/v in ethanol)
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution for pH adjustment
Apparatus:
-
Burette
-
Pipette
-
250 mL Erlenmeyer flask
-
pH meter or pH indicator paper
Procedure:
-
Pipette a known volume of the Iron(III) sample solution into the 250 mL Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Adjust the pH of the solution to 2.0-3.0 using dilute HCl or NH₃ solution.
-
Add 5-10 drops of the salicylic acid indicator. The solution will develop a violet or reddish-purple color.
-
Titrate the solution with the standard 0.05 M HEDTA solution.
-
The endpoint is reached when the color changes from violet/reddish-purple to a pale yellow or colorless solution.
-
Record the volume of HEDTA solution used.
-
Calculate the concentration of Iron(III) in the sample.
Diagram 1: Experimental Workflow for Complexometric Titration
Caption: Workflow for the complexometric titration of Iron(III) with HEDTA.
Signaling Pathways and Logical Relationships
Iron Uptake in Plants (Strategy I)
Dicotyledonous plants utilize a reduction-based strategy to acquire iron from the soil. Fe-HEDTA, with its high stability, maintains iron in a soluble form, making it available for this pathway.
Diagram 2: Iron Uptake Pathway in Dicot Plants
Caption: Simplified pathway of iron uptake from Fe-HEDTA in dicot plants.
Cellular Iron Homeostasis and Ferroptosis
In mammalian cells, iron homeostasis is tightly regulated. An excess of labile iron can lead to the generation of reactive oxygen species and induce ferroptosis. Iron chelators can potentially modulate this process by sequestering excess iron.
Diagram 3: Logical Relationship in Cellular Iron Regulation and Ferroptosis
Caption: The role of iron in inducing ferroptosis and the potential intervention by iron chelators.
Safety and Biocompatibility
This compound is considered to have low toxicity.[13] Studies have shown it to be practically non-toxic to mammals, birds, and fish.[14] This favorable safety profile is crucial for its applications in agriculture and is a key consideration for any potential therapeutic uses.
Conclusion
The high stability constant of this compound is a defining characteristic that underpins its utility in diverse scientific and industrial fields. For researchers and drug development professionals, understanding the principles of iron chelation and its impact on biological systems is paramount. While Fe-HEDTA itself may not be a frontline therapeutic, the study of its properties provides a valuable framework for the design and development of novel iron-chelating drugs to target diseases associated with iron dysregulation. The detailed experimental protocols and an understanding of the relevant biological pathways are essential tools for advancing research in this critical area.
References
- 1. Iron regulatory proteins: from molecular mechanisms to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irondisorders.org [irondisorders.org]
- 4. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 5. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 6. Ferric-loaded lipid nanoparticles inducing ferroptosis-like cell death for antibacterial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new contrast agent for MRI | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. legacycontent.halifax.ca [legacycontent.halifax.ca]
- 14. neudorffpro.org [neudorffpro.org]
An In-depth Technical Guide to the Mechanism of Iron Chelation by HEDTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of iron chelation by N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA). It delves into the coordination chemistry, stability, and physicochemical properties of the Fe-HEDTA complex, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.
Introduction to HEDTA and Iron Chelation
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is an aminopolycarboxylic acid and a powerful chelating agent.[1] Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), HEDTA is distinguished by the substitution of one acetate group with a hydroxyethyl group.[2] This modification imparts distinct properties to HEDTA, notably enhancing its solubility, particularly in acidic environments where EDTA might precipitate.[1][2]
Iron is an essential element for most living organisms, playing a critical role in various biological processes. However, its low solubility at physiological pH and its ability to catalyze the formation of harmful reactive oxygen species necessitate tight regulation. Chelating agents like HEDTA form stable, soluble complexes with iron ions, primarily ferric iron (Fe³⁺), thereby preventing their precipitation as insoluble hydroxides and modulating their reactivity.[3][4] This makes the Fe-HEDTA complex highly valuable in agriculture as a micronutrient source, in industrial processes, and as a research tool in biological systems.[2][5]
Mechanism of Iron Chelation by HEDTA
The chelation of iron by HEDTA is a classic example of coordination chemistry, driven by the formation of multiple coordinate bonds between the metal ion and the ligand, a phenomenon known as the chelate effect.
2.1. Coordination Chemistry and Complex Structure
HEDTA is a multidentate ligand, capable of binding to a central iron ion through multiple donor atoms simultaneously.[2] It possesses two nitrogen atoms and three carboxylate groups, along with a hydroxyl group on the hydroxyethyl arm. In the context of iron chelation, HEDTA typically acts as a pentadentate or hexadentate ligand.
-
Pentadentate Coordination: In aqueous solutions, the Fe(III)-HEDTA complex often adopts a six-coordinate geometry. HEDTA binds to the ferric ion via its two nitrogen atoms and three carboxylate groups. The sixth coordination site is typically occupied by a water molecule, forming [Fe(HEDTA)(H₂O)].[2]
-
Hexadentate Coordination: The possibility of HEDTA acting as a hexadentate ligand also exists, where the oxygen atom from the hydroxyethyl group participates in coordination.[2] This would result in a more completely enveloped iron ion.
The coordination of HEDTA around the iron(III) center can lead to the formation of several geometric isomers, including symmetrical-cis (s-cis), unsymmetrical-cis (u-cis), and trans isomers. The specific isomer formed can be influenced by factors such as solvent and the presence of other ligands.[2]
References
- 1. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 2. asdlib.org [asdlib.org]
- 3. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
An In-depth Technical Guide to the Photodegradation Pathway of Aqueous Ferric HEDTA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed studies on the complete photodegradation pathway of Ferric N-hydroxyethylethylenediaminetriacetate (Ferric HEDTA) are not as prevalent in publicly available literature as for its analogue, Ferric EDTA. This guide synthesizes the known mechanisms of photodegradation for ferric aminopolycarboxylate complexes, primarily drawing parallels from the well-studied Ferric EDTA system to propose a comprehensive pathway for this compound.
Introduction
This compound is a stable chelate of iron widely used in agriculture as a micronutrient fertilizer and in other industrial applications.[1] Its presence in aqueous environments and its potential to undergo photochemical reactions upon exposure to sunlight are of significant interest. The photodegradation of this compound is a complex process initiated by light absorption, leading to the breakdown of the organic ligand and a change in the iron's oxidation state. This process has implications for the environmental fate of HEDTA and the bioavailability of iron. This technical guide provides a detailed overview of the core photodegradation pathway, supported by data from analogous compounds, experimental methodologies, and visual representations of the key processes.
Core Photodegradation Mechanism
The photodegradation of aqueous this compound is initiated by the absorption of ultraviolet (UV) and blue light.[2] The primary photochemical event is a ligand-to-metal charge transfer (LMCT).[3] In this process, an electron is transferred from the HEDTA ligand to the Fe(III) center, resulting in the transient formation of an Fe(II) species and an oxidized HEDTA radical.
The overall reaction can be summarized as follows:
[Fe(III)-HEDTA] + hν → [Fe(II)-HEDTA•]
This initial step is crucial as it dictates the subsequent degradation pathways. The presence of oxygen significantly influences the fate of the resulting products.[3] In aerobic environments, the Fe(II) can be re-oxidized to Fe(III), and the organic radical can undergo a series of reactions leading to the formation of various byproducts.
Proposed Photodegradation Pathway
Based on the well-documented degradation of Fe(III)-EDTA, the photodegradation of the HEDTA ligand is expected to proceed through the stepwise oxidative decarboxylation of the carboxylate groups.[4] The presence of the hydroxyethyl group in HEDTA introduces an additional site for oxidative attack compared to EDTA.
The proposed pathway involves the following key steps:
-
Initial LMCT and Radical Formation: As described above, light absorption leads to the formation of Fe(II) and an HEDTA radical cation.
-
Oxidative Decarboxylation: The HEDTA radical is unstable and undergoes rapid decarboxylation, releasing CO2 and forming a carbon-centered radical on the ligand backbone.
-
Reaction with Oxygen: In the presence of dissolved oxygen, the carbon-centered radical can react to form a peroxy radical. This can lead to a cascade of reactions, including the formation of aldehydes (such as formaldehyde and glyoxylic acid), smaller amine-containing fragments, and eventually, complete mineralization to CO2, water, and inorganic nitrogen.[2][5]
-
Role of Reactive Oxygen Species (ROS): The photochemical process involving Fe(III)/Fe(II) cycling is known to generate reactive oxygen species such as superoxide radicals (O2•-) and hydroxyl radicals (•OH).[3] These highly reactive species can further contribute to the degradation of the HEDTA ligand and its byproducts.
Below is a DOT script representation of the proposed photodegradation pathway.
Caption: Proposed photodegradation pathway of aqueous this compound.
Quantitative Data
Table 1: Photodegradation Data for Fe(III)-EDTA (as a proxy for Fe(III)-HEDTA)
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | Varies with pH; higher at acidic pH | pH dependent | [3] |
| Half-life | 11.3 min to >100 h | Dependent on light conditions | [3] |
| Primary Byproducts | Glyoxylic acid, Formaldehyde, CO2 | Aerobic conditions | [2][5] |
Experimental Protocols
A generalized experimental protocol for studying the photodegradation of aqueous this compound is outlined below. This protocol is based on common methodologies used in photochemical studies.[6][7]
5.1 Materials and Reagents
-
This compound complex
-
High-purity water (e.g., Milli-Q)
-
pH buffers (e.g., phosphate, acetate)
-
Actinometer solution (e.g., ferrioxalate) for quantum yield determination[8]
-
Quenching solution (if necessary, e.g., sodium thiosulfate)
-
High-performance liquid chromatography (HPLC) mobile phase solvents
-
Analytical standards for expected byproducts
5.2 Experimental Setup
A typical photolysis setup consists of:
-
Light Source: A lamp that emits in the UV-Vis range, such as a xenon arc lamp or a medium-pressure mercury lamp.[9] The spectral output of the lamp should be characterized.
-
Photoreactor: A temperature-controlled vessel, often made of quartz to allow for UV transmission. A merry-go-round reactor can be used to ensure uniform irradiation of multiple samples.
-
Filters: Optical filters can be used to isolate specific wavelength ranges.
-
Stirring Mechanism: To ensure the homogeneity of the solution.
-
Gas Purging System: To control the dissolved gas concentration (e.g., bubbling with air for aerobic conditions or nitrogen for anaerobic conditions).
5.3 Procedure
-
Solution Preparation: Prepare aqueous solutions of this compound of known concentration in the desired buffer system.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer under the same experimental conditions as the sample irradiation.
-
Irradiation: Place the this compound solution in the photoreactor and expose it to the light source for a defined period. Collect aliquots at specific time intervals.
-
Sample Analysis: Analyze the collected aliquots to determine the concentration of the remaining this compound and the formation of degradation products.
-
Data Analysis: Calculate the degradation rate and, if actinometry was performed, the quantum yield of the photodegradation process.
5.4 Analytical Methods
-
HPLC with UV-Vis Detection: To quantify the concentration of this compound and its major degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown intermediates and byproducts.[7]
-
Total Organic Carbon (TOC) Analysis: To measure the extent of mineralization of the HEDTA ligand.
-
Ion Chromatography: To analyze for the formation of inorganic ions such as ammonium.
Below is a DOT script representation of a typical experimental workflow for studying the photodegradation of this compound.
References
- 1. Iron-based Herbicides | University of Maryland Extension [extension.umd.edu]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. DSpace [diposit.ub.edu]
An In-depth Technical Guide to the Redox Potential of the Ferric/Ferrous HEDTA Couple
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of the Ferric/Ferrous N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) couple. A thorough understanding of this redox couple is critical in various scientific disciplines, including drug development, environmental chemistry, and materials science, where the chelation and redox activity of iron are paramount. This document details the electrochemical behavior of the Fe(III)-HEDTA/Fe(II)-HEDTA system, outlines experimental protocols for its characterization, and presents available data to facilitate further research and application.
Introduction to the Ferric/Ferrous HEDTA Couple
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a chelating agent structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). HEDTA forms stable complexes with iron in both its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states. The complexation of iron by HEDTA significantly influences its redox potential, a measure of the tendency of the species to acquire electrons and thereby be reduced.
The redox equilibrium of the HEDTA-chelated iron can be represented as:
[Fe(III)-HEDTA] + e⁻ ⇌ [Fe(II)-HEDTA]
The complexation of the ferrous (Fe(II)) ion with an organic ligand like HEDTA generally results in a decrease in the redox potential, which in turn enhances the reducing ability of Fe(II).[1] This alteration of the redox potential is a key factor in applications such as the reduction of environmental contaminants.[1]
Quantitative Data on Redox Potential
While extensive quantitative data for the Ferric/Ferrous HEDTA couple is not as readily available as for its EDTA analogue, the principles governing its behavior are similar. The redox potential of the Fe(III)-HEDTA/Fe(II)-HEDTA couple is significantly influenced by pH. At a pH of 3.5, a transition from the free Fe²⁺ ion to the [Fe²⁺ HEDTA]⁻ complex is observed, indicating a pH-dependent complexation and redox behavior.
For comparative purposes, the closely related Fe(III)-EDTA/Fe(II)-EDTA couple exhibits a clear pH dependency. In the low pH range (below 3.8), the formal potential of the Fe(II)/Fe(III)-EDTA redox reaction decreases by approximately 130 mV per pH unit.[2] However, in the pH range of 3.8 to 6.8, the half-wave potential (E₁/₂) remains constant at -110 mV versus a silver/silver chloride (Ag/AgCl) reference electrode.[2] This stability suggests that within this pH range, the electrochemical process is dominated by the direct oxidation and reduction of the Fe(II)- and Fe(III)-EDTA complexes without other chemical processes interfering.[2] Above a pH of 6.8, the midpoint potential of the Fe-EDTA complex again shows a negative shift of about 44 mV per pH unit, which is attributed to the formation of hydroxide forms of the EDTA-Fe complexes.[2]
Given the structural similarity between HEDTA and EDTA, a comparable pH-dependent behavior can be anticipated for the Ferric/Ferrous HEDTA couple.
Table 1: Redox Potential of the Ferric/Ferrous EDTA Couple (for comparison)
| pH Range | Redox Potential (E₁/₂) vs. Ag/AgCl | Reference |
| < 3.8 | Decreases by ~130 mV per pH unit | [2] |
| 3.8 - 6.8 | -110 mV | [2] |
| > 6.8 | Decreases by ~44 mV per pH unit | [2] |
Experimental Protocols for Determining Redox Potential
The redox potential of the Ferric/Ferrous HEDTA couple can be determined using several electrochemical techniques. The two most common and powerful methods are Cyclic Voltammetry and Potentiometry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electroanalytical technique for studying electroactive species. It provides information about the kinetics of electron transfer, diffusion coefficients, and thermodynamic properties of a redox process.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of Ferric-HEDTA and Ferrous-HEDTA of known concentrations in a suitable aqueous buffer. The choice of buffer is critical to maintain a constant pH throughout the experiment.
-
A supporting electrolyte (e.g., 0.1 M KCl or NaCl) is added to the solution to ensure sufficient conductivity.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode system is employed. This consists of:
-
Working Electrode: A glassy carbon electrode is often used for its wide potential window and chemical inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) provides a stable reference potential.
-
Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.
-
-
-
Experimental Procedure:
-
The electrochemical cell is filled with the prepared solution containing the Fe-HEDTA complex and the supporting electrolyte.
-
The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a period before and during the experiment to prevent interference from oxygen reduction.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, forming a triangular waveform.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis:
-
The formal redox potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc) in the voltammogram: E°' ≈ (Epa + Epc) / 2.
-
Caption: Experimental workflow for determining redox potential using Cyclic Voltammetry.
Potentiometry
Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell under conditions of essentially zero current flow. It is a highly accurate method for determining the concentrations of ions and the redox potentials of electrochemical systems.
Methodology:
-
Preparation of Solutions:
-
Prepare solutions containing known ratios of the oxidized ([Fe(III)-HEDTA]) and reduced ([Fe(II)-HEDTA]) forms of the complex at a constant pH. This can be achieved by titrating a solution of one form with a standardized solution of the other.
-
-
Electrochemical Cell Setup:
-
A two-electrode system is typically used:
-
Indicator Electrode: A platinum electrode is commonly used as it is sensitive to the redox potential of the solution.
-
Reference Electrode: An Ag/AgCl or SCE electrode provides a stable reference potential.
-
-
-
Experimental Procedure:
-
The electrodes are immersed in the solution containing the Ferric/Ferrous HEDTA couple.
-
The potential difference (electromotive force, EMF) between the indicator and reference electrodes is measured using a high-impedance voltmeter or a potentiometer.
-
Measurements are taken for a series of solutions with varying ratios of the oxidized and reduced species.
-
-
Data Analysis:
-
The Nernst equation describes the relationship between the measured potential (E), the formal redox potential (E°'), and the concentrations of the oxidized and reduced species: E = E°' - (RT/nF) * ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) where:
-
R is the ideal gas constant
-
T is the absolute temperature
-
n is the number of electrons transferred (n=1 for this couple)
-
F is the Faraday constant
-
-
A plot of E versus ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) should yield a straight line. The intercept of this line at ln([Fe(II)-HEDTA]/[Fe(III)-HEDTA]) = 0 (i.e., when the concentrations of the oxidized and reduced forms are equal) gives the formal redox potential, E°'.
-
Caption: The Ferric/Ferrous HEDTA redox couple equilibrium.
Significance in Drug Development and Research
The redox potential of the Ferric/Ferrous HEDTA couple is of significant interest to researchers in drug development for several reasons:
-
Iron Chelation Therapy: HEDTA and similar chelators are investigated for their ability to bind and remove excess iron in conditions such as iron overload. The redox activity of the chelated iron can influence its biological fate and potential toxicity.
-
Pro-oxidant and Anti-oxidant Activity: The redox potential determines whether the iron complex will act as a pro-oxidant (catalyzing the formation of reactive oxygen species) or an anti-oxidant in a biological system. This is a critical consideration in the design of drugs that target iron metabolism.
-
Catalytic Applications: The controlled redox cycling of iron chelates can be harnessed for catalytic applications, including in the development of novel therapeutic agents that rely on redox-mediated mechanisms of action.
Conclusion
The Ferric/Ferrous HEDTA couple represents an important electrochemical system with significant implications for various scientific fields. While specific quantitative data on its redox potential across a wide range of conditions requires further investigation, its behavior can be inferred from its structural analogue, the Fe-EDTA complex. The experimental protocols outlined in this guide, particularly cyclic voltammetry and potentiometry, provide robust methods for the detailed characterization of the Fe-HEDTA redox potential. A deeper understanding of this system will undoubtedly contribute to advancements in drug development, environmental remediation, and other areas where the intricate chemistry of iron plays a crucial role.
References
The Hexadentate Nature of Ferric HEDTA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the coordination chemistry of Ferric N-(hydroxyethyl)ethylenediamine-triacetate (Ferric HEDTA), with a focus on its hexadentate nature. Through a synthesis of available data, this document details the stability, structure, and experimental characterization of this important iron chelate.
Introduction to this compound
This compound is a coordination complex formed between the ferric ion (Fe³⁺) and the chelating agent N-(hydroxyethyl)ethylenediamine-triacetic acid (HEDTA).[1] HEDTA is an aminopolycarboxylic acid structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), differing by the substitution of one acetate group with a hydroxyethyl group.[2] This structural modification imparts distinct properties to the resulting iron complex, influencing its stability, solubility, and coordination behavior.[2] While EDTA is a classic hexadentate ligand, the coordination of HEDTA to Fe(III) is more nuanced, with evidence suggesting both pentadentate and hexadentate coordination depending on the conditions.[2] Understanding the coordination chemistry of this compound is crucial for its various applications, including in agriculture as a micronutrient source, in industrial processes, and potentially in therapeutic applications as an iron chelator.
Data Presentation: Physicochemical Properties of this compound
Table 1: Comparative Stability Constants of Fe(III) Chelates
| Chelating Agent | Log K (Stability Constant) | pH Range of Stability | Reference |
| HEDTA | Moderately High | 4.8 - 6.7 | [3] |
| EDTA | 25.0 | up to 6.5 | [4][5] |
| DTPA | Higher than EDTA | up to 7.5 | [6] |
| EDDHA | Very High | up to 9.0 | [4][6] |
Note: The exact values of stability constants are dependent on experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.
Experimental Protocols
The characterization of this compound and the determination of its coordination properties rely on a combination of synthesis and analytical techniques. The following are generalized protocols based on established methods for studying metal chelates.
Synthesis of this compound
Objective: To synthesize the this compound complex in a laboratory setting.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
N-(hydroxyethyl)ethylenediamine-triacetic acid (HEDTA)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve a known molar amount of HEDTA in deionized water.
-
In a separate beaker, dissolve an equimolar amount of ferric chloride hexahydrate in deionized water.
-
Slowly add the ferric chloride solution to the HEDTA solution while stirring continuously.
-
Monitor the pH of the solution and adjust it to a neutral or slightly acidic range (e.g., pH 6-7) by dropwise addition of a sodium hydroxide solution. The formation of the deep red this compound complex should be observed.[1]
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure complete complexation.
-
The resulting solution contains the this compound complex and can be used for further characterization or experiments.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the formation constant (stability constant) of the this compound complex.
Materials:
-
This compound solution (synthesized as above)
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH), carbonate-free
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature bath
-
Inert gas (e.g., nitrogen or argon) supply
-
Titration vessel
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Pipette a known volume and concentration of the this compound solution into the titration vessel.
-
Add a known excess of the standardized strong acid to protonate the ligand fully.
-
Maintain a constant temperature using the water bath and purge the solution with an inert gas to exclude carbon dioxide.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence points to generate a complete titration curve.
-
The titration data (pH versus volume of base added) can be analyzed using computational software (e.g., HYPERQUAD) to calculate the protonation constants of HEDTA and the stability constant of the this compound complex.
Spectrophotometric Analysis
Objective: To characterize the this compound complex and study its formation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solutions of FeCl₃ and HEDTA of known concentrations
-
Buffer solutions for pH control
Procedure:
-
Prepare a series of solutions containing a fixed concentration of Fe³⁺ and varying concentrations of HEDTA at a constant pH.
-
Alternatively, use the method of continuous variations (Job's plot) by preparing a series of solutions where the mole fraction of Fe³⁺ and HEDTA is varied while keeping the total molar concentration constant.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm). The Fe(III)-EDTA complex, a close analog, has an absorption maximum around 258 nm.[5]
-
The formation of the this compound complex will result in changes in the absorbance spectrum.
-
By analyzing the absorbance data, the stoichiometry of the complex and its formation constant can be determined.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound.
Caption: Chelation process of Ferric ion by the HEDTA ligand.
Caption: Experimental workflow for this compound analysis.
The Hexadentate vs. Pentadentate Nature of this compound
A key aspect of this compound's chemistry is the coordination number of the iron center. The HEDTA ligand possesses six potential donor atoms: two nitrogen atoms, three carboxylate oxygen atoms, and one hydroxyl oxygen atom.
-
Hexadentate Coordination: In this mode, all six donor atoms of the HEDTA ligand bind to the central Fe³⁺ ion, forming a highly stable, caged structure. This full chelation is thought to be a significant contributor to the complex's stability.
-
Pentadentate Coordination: It is also proposed that HEDTA can act as a pentadentate ligand, where the two nitrogen atoms and the three carboxylate groups bind to the ferric ion.[2] In an aqueous solution, the sixth coordination site on the iron atom is then typically occupied by a water molecule.[2] This results in a [Fe(HEDTA)(H₂O)] complex. The coordination of the hydroxyl group from the HEDTA ligand may be pH-dependent, with deprotonation at higher pH values potentially favoring its coordination to the metal center.
The equilibrium between the hexadentate and pentadentate forms is influenced by factors such as pH, temperature, and the presence of other competing ligands in the solution.
Conclusion
This compound is a versatile iron chelate with complex coordination chemistry. While it has the potential to act as a hexadentate ligand, its coordination can also be pentadentate with an associated water molecule. The stability of the this compound complex, while slightly lower than that of Ferric EDTA, is significant and allows for the solubilization and transport of iron in various applications. Further research, particularly X-ray crystallographic studies, is needed to definitively elucidate the solid-state structure and provide precise bond lengths, which would further enhance our understanding of its hexadentate nature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important iron complex.
References
CAS number and molecular formula for Ferric HEDTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA), a coordination complex of significant interest in various scientific and industrial fields. This document details its chemical identity, synthesis, and key applications, with a focus on providing practical experimental protocols and insights into its biological interactions.
Core Chemical and Physical Properties
This compound is a stable, water-soluble metal complex where the ferric ion (Fe³⁺) is chelated by the hexadentate ligand HEDTA. This chelation protects the iron from precipitation and enhances its bioavailability across a wide pH range.
| Property | Value | Source |
| CAS Number | 17084-02-5 | [1] |
| Molecular Formula | C₁₀H₁₅FeN₂O₇ | [1] |
| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | [1] |
| Appearance | Deep red, odorless liquid | [2] |
| Solubility | Miscible in water | [2] |
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from a patented industrial process and can be scaled for laboratory synthesis.[3] The process involves the oxidation of elemental iron in the presence of the trisodium salt of HEDTA, followed by air oxidation to the ferric state.
Materials:
-
Trisodium HEDTA solution (40-50 wt. %)
-
Nitric Acid (HNO₃)
-
Powdered Iron (Fe⁰)
-
Compressed Air or Oxygen Source
-
Deionized Water
-
pH meter
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Acidification of HEDTA: In the reaction vessel, add an aqueous solution of trisodium HEDTA. Based on the amount of iron to be chelated, add approximately two-thirds of the stoichiometric equivalent of nitric acid to the HEDTA solution. Stir the mixture until a homogenous solution with a pH of about 1.0 to 1.4 is achieved.
-
Addition of Iron: While continuously stirring, incrementally add powdered iron to the acidified HEDTA solution. The reaction is exothermic; control the addition rate to maintain a manageable reaction temperature.
-
Formation of Ferrous Chelate: The elemental iron will be oxidized by the nitric acid in the presence of HEDTA to form the ferrous (Fe²⁺) chelate.
-
Oxidation to Ferric Chelate: Once the iron has completely reacted, begin bubbling compressed air or oxygen through the solution. This will oxidize the ferrous HEDTA to the desired ferric (Fe³⁺) HEDTA complex.
-
pH Adjustment and Completion: Monitor the pH of the solution during oxidation. The reaction is complete when the pH stabilizes, and the solution maintains a deep red color. Adjust the final pH as needed for your specific application using a suitable base.
-
Final Product: The resulting solution is an aqueous concentrate of this compound.
II. Quantitative Determination of Iron in this compound by Complexometric Titration
This protocol provides a method for determining the iron content in a this compound sample using a complexometric titration with a standardized EDTA solution. This method is adapted from established procedures for iron determination in similar complexes.
Materials:
-
This compound sample
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ammonia solution (25%)
-
Sulfosalicylic acid solution (10%)
-
Standardized 0.05 M EDTA solution
-
250 ml Conical flask
-
Burette
-
Hot plate
-
pH meter or pH indicator strips
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound solution (e.g., 1.0 g) into a 250 ml conical flask.
-
Digestion: To the flask, add 5 ml of concentrated nitric acid and 2 ml of concentrated hydrochloric acid. Gently heat the mixture on a hot plate for approximately 3 minutes to digest the complex.
-
Dilution and pH Adjustment: Allow the solution to cool to room temperature. Add 50 ml of deionized water and shake for 1 minute. Carefully adjust the pH of the solution to 2 using a 25% ammonia solution.
-
Indicator Addition: Once the solution has cooled to room temperature, add 5 ml of a 10% sulfosalicylic acid solution. The solution should turn a reddish-purple color.
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the reddish-purple color changes to a light yellow.
-
Calculation: The concentration of iron in the sample can be calculated using the volume of EDTA solution consumed and its molarity. 1 ml of 0.05 M EDTA solution is equivalent to 2.7925 mg of iron.
Biological Interactions: Modulation of NF-κB Signaling
Iron is a critical element in various cellular processes, and its homeostasis is tightly regulated. Iron chelators, such as HEDTA, can significantly impact cellular signaling pathways by altering the intracellular concentration of available iron. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival.
Iron can act as a pro-inflammatory molecule by inducing the activation of NF-κB.[4][5] The mechanism involves the generation of reactive oxygen species (ROS) through iron-catalyzed reactions, which in turn activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[6]
Iron chelators, by sequestering intracellular iron, can inhibit this process. By reducing the pool of redox-active iron, chelators suppress the generation of ROS, thereby preventing the activation of IKK and the subsequent steps leading to NF-κB activation.[7][8] This inhibitory effect on NF-κB signaling is a key area of research for the therapeutic application of iron chelators in inflammatory diseases and cancer.
References
- 1. This compound | C10H15FeN2O7 | CID 86938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4558145A - Preparation of Fe chelates - Google Patents [patents.google.com]
- 4. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. Signaling role of intracellular iron in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron chelation inhibits NF-kappaB-mediated adhesion molecule expression by inhibiting p22(phox) protein expression and NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Ferric HEDTA Stock Solution for Cell Culture
Introduction
Iron is an essential micronutrient for the proliferation and metabolism of all mammalian cells, playing a critical role in processes such as cellular respiration and DNA synthesis.[1] However, in aqueous solutions at physiological pH, ferric iron (Fe³⁺) is prone to forming insoluble ferric hydroxide complexes, limiting its bioavailability. Furthermore, unchelated iron can catalyze the formation of cytotoxic free radicals through Fenton chemistry, inducing oxidative stress. To overcome these challenges, iron is often supplied to cell culture media in a chelated form. Ferric HEDTA (Hydroxyethylenediaminetriacetic acid) is a stable coordination complex that maintains iron solubility and bioavailability across a wide pH range, preventing precipitation and mitigating iron-induced toxicity.[2] This document provides a detailed protocol for the preparation of a sterile, concentrated this compound stock solution suitable for supplementing cell culture media.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a 100 mM this compound stock solution.
| Parameter | Value | Source |
| Reagents | ||
| HEDTA (Free Acid) Molar Mass | ~278.28 g/mol | N/A |
| Ferric Nitrate Nonahydrate Molar Mass | ~404.00 g/mol | [3] |
| Stock Solution | ||
| Concentration | 100 mM | N/A |
| Molar Ratio (HEDTA:Fe³⁺) | 1:1 | [2] |
| Final Volume | 100 mL | N/A |
| Storage | ||
| Temperature | 2-8°C | [4] |
| Condition | Sterile, Protected from Light | [4][5] |
| Recommended pH | ~7.2 | [4] |
Experimental Protocol
This protocol describes the preparation of 100 mL of a 100 mM this compound stock solution.
1. Materials and Equipment
-
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), Free Acid (C₁₀H₁₈N₂O₇)
-
Iron(III) Nitrate Nonahydrate [Fe(NO₃)₃ · 9H₂O], Cell Culture Grade[6]
-
Cell Culture Grade Water (e.g., WFI or Milli-Q)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
250 mL Beakers or Glass Bottles
-
100 mL Volumetric Flask
-
Magnetic Stirrer and Stir Bar
-
Calibrated pH Meter
-
Sterile Syringe Filter, 0.22 µm pore size (e.g., PVDF or PES)
-
Sterile Syringes
-
Sterile, Opaque Storage Bottle (e.g., amber glass or HDPE)[4]
2. Preparation of 100 mM this compound Stock Solution (100 mL)
-
Weigh Reagents:
-
Accurately weigh 2.78 g of HEDTA (free acid).
-
Accurately weigh 4.04 g of Iron(III) Nitrate Nonahydrate.
-
-
Dissolve HEDTA:
-
Add approximately 70 mL of cell culture grade water to a 250 mL beaker with a magnetic stir bar.
-
Slowly add the 2.78 g of HEDTA to the water while stirring. HEDTA may not fully dissolve at this stage.
-
While stirring, slowly add 1 M NaOH dropwise to the HEDTA suspension until it completely dissolves. The solution should become clear. This indicates the deprotonation of the carboxylic acid groups.
-
-
Prepare Ferric Nitrate Solution:
-
In a separate small beaker, dissolve the 4.04 g of Iron(III) Nitrate Nonahydrate in approximately 10 mL of cell culture grade water. The solution will have a pale yellow-orange color.
-
-
Form the Chelate:
-
Adjust pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the this compound solution.
-
Carefully adjust the pH to approximately 7.2 using 1 M NaOH or 1 M HCl as needed. A stable pH is crucial for the integrity of the chelate and compatibility with cell culture media.[4]
-
-
Finalize Volume and Sterilize:
-
Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of cell culture grade water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 100 mL with cell culture grade water and mix thoroughly.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, light-protecting storage bottle.
-
-
Storage:
-
Label the bottle clearly with the contents ("100 mM this compound"), preparation date, and your initials.
-
Store the sterile stock solution at 2-8°C, protected from light to prevent photodegradation.[4] Properly stored, the solution is stable for several months.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for preparing a sterile this compound stock solution.
Usage Guidelines & Safety Precautions
-
Working Concentration: The optimal working concentration of this compound depends on the specific cell line and basal medium composition. A typical starting point is a 1:1000 to 1:2000 dilution of the 100 mM stock solution to achieve a final concentration of 50-100 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Safety: Handle all chemicals in accordance with good laboratory practice. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for HEDTA and Ferric Nitrate for detailed handling and disposal information.[8]
References
- 1. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (17084-02-5) for sale [vulcanchem.com]
- 3. Iron(III) nitrate nonahydrate, for cell culture | Biochemical Assay Reagents | 7782-61-8 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iron Chelate Solution – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 6. CAS-7782-61-8, Ferric Nitrate Nonahydrate 98.0% Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1118 [cdhfinechemical.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. coreagri.com [coreagri.com]
Application of Ferric HEDTA in Heavy Metal Remediation: A Guide for Researchers
Introduction
The escalating issue of heavy metal contamination in soil and water necessitates the development and application of effective remediation technologies. Chelate-enhanced remediation, a process that utilizes chelating agents to form stable, water-soluble complexes with heavy metal ions, is a promising strategy for extracting these contaminants from environmental matrices. While Ethylenediaminetetraacetic acid (EDTA) has been extensively studied for this purpose, related compounds such as N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and its ferric chelate, Ferric HEDTA, present unique properties that warrant investigation for heavy metal remediation.
This compound (FeHEDTA) is a stable coordination complex of iron (III) and the hexadentate ligand HEDTA.[1] Primarily used in agriculture as a micronutrient fertilizer to combat iron chlorosis in plants, its high solubility and stability across a range of pH values suggest its potential utility in environmental remediation.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in heavy metal remediation studies. It is important to note that while the principles are grounded in the extensive research available for EDTA and other chelating agents, direct and comprehensive studies on this compound for heavy metal remediation are limited. Therefore, the following protocols are based on the known chemical properties of this compound and established methodologies for chelate-based remediation.
Mechanism of Action
The fundamental principle behind the use of this compound in heavy metal remediation is the process of metal exchange. The ferric iron (Fe³⁺) in the FeHEDTA complex can be displaced by other heavy metal ions that form more stable complexes with the HEDTA ligand. The stability of metal-HEDTA complexes is a critical factor governing the efficiency of this exchange.
The general reaction can be represented as:
FeHEDTA + M²⁺ ⇌ MHEDTA + Fe³⁺
Where M²⁺ represents a divalent heavy metal ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺). The equilibrium of this reaction is dictated by the relative stability constants of the metal-HEDTA complexes. For a successful remediation process, the target heavy metal should have a higher stability constant with HEDTA compared to ferric iron under the given environmental conditions (e.g., pH).
While the stability of the this compound complex is slightly lower than that of Ferric EDTA, HEDTA exhibits enhanced solubility, particularly in acidic environments.[2] This property could be advantageous in the remediation of acidic soils or industrial effluents.
Quantitative Data Summary
Direct quantitative data for heavy metal removal using this compound is not extensively available in the current literature. However, data from studies using HEDTA and comparative data with EDTA can provide valuable insights. The following tables summarize relevant data to inform experimental design.
Table 1: Stability Constants (log K) of Metal-Ligand Complexes
| Metal Ion | HEDTA | EDTA |
| Fe³⁺ | 19.8 | 25.1 |
| Pb²⁺ | 15.6 | 18.0 |
| Cu²⁺ | 17.4 | 18.8 |
| Cd²⁺ | 13.6 | 16.5 |
| Zn²⁺ | 14.5 | 16.5 |
| Ni²⁺ | 17.0 | 18.6 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The provided values are indicative and sourced from various scientific databases.
Table 2: Example Heavy Metal Removal Efficiencies using Related Chelating Agents
| Chelating Agent | Heavy Metal | Soil Type | Concentration | Removal Efficiency (%) | Reference |
| EDTA | Pb | Contaminated agricultural soil | 0.1 M | ~75% | [3] |
| EDTA | Cd | Artificially contaminated soil | 0.05 M | ~60% | [3] |
| HEDTA (in phytoremediation) | Cd, Ni | Contaminated soil | 0.5 g/kg | Lower uptake than EDTA | [4] |
| FeCl₃ + EDTA | Cd, Pb, Zn, Cu | Multi-metal contaminated soil | Not specified | 28% (Cd), 41% (Pb), 53% (Zn), 21% (Cu) | [5] |
Experimental Protocols
The following are generalized protocols for laboratory-scale studies on the application of this compound for heavy metal remediation from soil and aqueous solutions.
Protocol 1: Soil Washing Experiment
Objective: To determine the efficiency of this compound in extracting heavy metals from contaminated soil.
Materials:
-
Heavy metal-contaminated soil (characterized for initial metal concentrations)
-
This compound solution (of known concentration)
-
pH meter and buffers
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis.
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare a series of working solutions of varying concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.1 M) from the stock solution. Adjust the pH of the solutions to a desired range (e.g., 4, 5, 6, 7) using dilute HCl or NaOH.
-
Soil Washing:
-
Weigh a known amount of air-dried, sieved (<2 mm) contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume of the this compound working solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
-
Include control samples with deionized water (without this compound) to account for background leaching.
-
-
Extraction:
-
Securely cap the tubes and place them on a shaker or rotator.
-
Agitate the samples for a predetermined contact time (e.g., 1, 6, 12, 24 hours).
-
-
Separation:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant.
-
-
Sample Analysis:
-
Carefully decant the supernatant and filter it through a 0.45 µm syringe filter.
-
Acidify the filtered samples with trace-metal grade nitric acid to a pH < 2 for preservation.
-
Analyze the concentration of the target heavy metals in the filtrate using ICP-OES or AAS.
-
-
Data Analysis:
-
Calculate the amount of heavy metal extracted per unit mass of soil.
-
Determine the removal efficiency (%) using the following formula: Removal Efficiency (%) = [(Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Mass of soil)] × 100
-
Protocol 2: Aqueous Solution Remediation
Objective: To evaluate the effectiveness of this compound in removing heavy metals from contaminated water.
Materials:
-
Stock solutions of heavy metals (e.g., Pb(NO₃)₂, CdCl₂)
-
This compound solution (of known concentration)
-
pH meter and buffers
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
ICP-OES or AAS
Procedure:
-
Preparation of Contaminated Water: Prepare a synthetic heavy metal-contaminated water sample by diluting the stock solutions to a desired concentration (e.g., 10 mg/L) in a volumetric flask.
-
Treatment:
-
In a series of beakers, add a known volume of the contaminated water.
-
Add varying concentrations of this compound solution to each beaker.
-
Include a control beaker with no this compound.
-
Adjust the pH of the solutions as required.
-
-
Reaction:
-
Stir the solutions using a magnetic stirrer for a set period (e.g., 30, 60, 120 minutes) to allow for the chelation reaction to occur.
-
-
Analysis:
-
At the end of the reaction period, take an aliquot from each beaker.
-
Analyze the concentration of the free (unchelated) heavy metal ions. This may require a separation technique such as ion exchange chromatography or a selective analytical method. Alternatively, if the goal is to assess the potential for subsequent removal (e.g., by a secondary process), the total dissolved metal concentration can be measured.
-
-
Data Analysis:
-
Calculate the percentage of heavy metal chelated by this compound.
-
Visualizations
Caption: Metal exchange mechanism of this compound.
Caption: Soil washing experimental workflow.
Concluding Remarks
This compound holds potential as a chelating agent for the remediation of heavy metal-contaminated soil and water. Its high solubility and stability, particularly in acidic conditions, may offer advantages over other chelates in specific environmental scenarios. The provided protocols offer a foundational framework for researchers to systematically investigate the efficacy of this compound for this application. Further research is essential to determine optimal operational parameters, understand the fate and transport of the resulting metal-HEDTA complexes in the environment, and assess any potential ecotoxicological effects. Comparative studies with well-established chelating agents like EDTA will be crucial in delineating the specific niches where this compound can be most effectively applied.
References
Application Notes and Protocols for Optimal Ferric HEDTA Concentration in Plant Nutrient Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ferric HEDTA (Fe-HEDTA) in hydroponic nutrient solutions for optimal plant growth. This document outlines recommended concentrations, detailed experimental protocols for optimization, and an overview of the iron uptake signaling pathway in plants.
Introduction to this compound in Plant Nutrition
Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] In hydroponic systems, maintaining iron in a soluble and plant-available form is critical, as it can easily precipitate out of solution, especially at higher pH levels.[1] Iron chelates are used to prevent this precipitation and ensure a steady supply of iron to the plants.[1]
This compound (Hydroxyethylenediaminetriacetic acid) is a synthetic chelate that binds with iron, keeping it soluble and available for plant uptake over a specific pH range. While less stable than Fe-EDDHA at high pH, Fe-HEDTA can be an effective iron source in hydroponic solutions maintained within a slightly acidic to neutral pH range.
Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the plant species, growth stage, and environmental conditions. The following tables summarize recommended iron concentrations from various studies and for different hydroponically grown crops. While not all studies specified HEDTA as the chelate, these values provide a strong starting point for optimization experiments.
Table 1: General Recommended Iron Concentrations in Hydroponic Solutions
| Plant Category | Recommended Iron (Fe) Concentration (mg/L or ppm) | Source(s) |
| General Hydroponics | 1.0 - 2.5 | [2][3][4] |
| Leafy Greens | 1.5 - 2.0 | [5] |
| Fruiting Crops | 2.5 | [4] |
Table 2: Plant-Specific Recommended Iron Concentrations
| Plant Species | Recommended Iron (Fe) Concentration (mg/L or ppm) | Chelate Mentioned (if any) | Source(s) |
| Tomato | 2.5 | Not specified | [4] |
| Lettuce | 1.5 - 2.0 | Not specified | [5] |
| Cucumber | 10 µM (approx. 0.56 mg/L) | Various synthetic chelates | [6] |
| Corn | 1.0 (18 µM) | HEDTA, EDDHA | [7] |
| Calibrachoa | 1.0 | EDTA, DTPA, EDDHA | [2][3] |
| Soybean | 1.0 | EDTA, DTPA, EDDHA | [2] |
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for a specific plant species in a hydroponic system.
Objective: To identify the this compound concentration that maximizes plant growth and biomass.
Materials:
-
Hydroponic system (e.g., Deep Water Culture, Nutrient Film Technique)
-
Plant seedlings of the desired species
-
Nutrient stock solutions (macronutrients and other micronutrients)
-
This compound stock solution
-
pH meter and EC meter
-
Deionized or reverse osmosis water
-
Growth chamber or greenhouse with controlled environment
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare a Basal Nutrient Solution: Prepare a complete nutrient solution without iron, based on a standard recipe (e.g., Hoagland or a custom formulation).
-
Prepare this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve it in deionized water to create a concentrated stock solution (e.g., 1 g/L). Store in a dark, cool place.
-
-
Establish Treatment Groups: Set up multiple hydroponic units, each representing a different this compound concentration. A typical range to test would be:
-
Control: 0 mg/L Fe
-
Treatment 1: 0.5 mg/L Fe
-
Treatment 2: 1.0 mg/L Fe
-
Treatment 3: 2.0 mg/L Fe
-
Treatment 4: 4.0 mg/L Fe
-
Treatment 5: 8.0 mg/L Fe
-
-
Prepare Treatment Solutions: For each treatment group, add the calculated volume of the this compound stock solution to the basal nutrient solution to achieve the desired final iron concentration.
-
Transplant Seedlings: Once seedlings have developed a healthy root system, transplant them into the hydroponic units. Ensure an equal number of plants per unit.
-
Monitor and Maintain:
-
Maintain the pH of the nutrient solution within the optimal range for the chosen plant species (typically 5.5-6.5).
-
Monitor and record the electrical conductivity (EC) of the solution regularly.
-
Replenish the nutrient solutions as needed to maintain consistent concentrations.
-
-
Data Collection (after a predetermined growth period, e.g., 4-6 weeks):
-
Visual Assessment: Record any visual signs of nutrient deficiency (e.g., chlorosis) or toxicity.
-
Growth Parameters: Measure plant height, leaf area, and number of leaves.
-
Biomass Measurement:
-
Carefully remove plants from the system and separate the shoots and roots.
-
Record the fresh weight of both.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
-
-
Data Analysis: Analyze the collected data to determine which this compound concentration resulted in the best growth performance (e.g., highest dry biomass).
Visualization of Iron Uptake and Experimental Workflow
Iron Uptake Signaling Pathway in Non-Graminaceous (Strategy I) Plants
The following diagram illustrates the general mechanism of iron uptake from a chelated source like this compound in Strategy I plants, which includes many common hydroponic crops like tomato and lettuce.
Caption: Iron uptake pathway in Strategy I plants.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for optimization.
Conclusion
The optimal concentration of this compound in hydroponic nutrient solutions is critical for achieving robust plant growth and preventing iron deficiency. While the provided concentration ranges offer a solid starting point, it is highly recommended that researchers conduct experiments, following the protocol outlined in this document, to determine the precise optimal concentration for their specific plant species, cultivar, and growing conditions. Careful monitoring and control of nutrient solution parameters, particularly pH, are essential for maximizing the efficacy of this compound.
References
- 1. nutrihydro.com [nutrihydro.com]
- 2. researchgate.net [researchgate.net]
- 3. hort [journals.ashs.org]
- 4. Comparing Nutrient Solutions for Hydroponic Tomatoes – Science in Hydroponics [scienceinhydroponics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
Correcting Iron Chlorosis with Foliar Application of Ferric HEDTA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Iron (Fe) is a vital micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis and various enzymatic reactions. However, in alkaline and calcareous soils, iron availability to plants is often limited, leading to iron chlorosis, a condition characterized by yellowing leaves with green veins. Foliar application of chelated iron, such as Ferric HEDTA (Fe-HEDTA), offers a rapid and effective method to correct this deficiency by delivering iron directly to the plant's leaves. This document provides detailed application notes and protocols for the use of this compound in research and agricultural settings.
Overview of this compound
This compound is a stable iron chelate where the iron ion is protected by the chelating agent hydroxyethylenediaminetriacetic acid (HEDTA). This chelation prevents the iron from precipitating and becoming unavailable to the plant, especially in solutions with a neutral to slightly alkaline pH.[1][2] While several iron chelates are available, HEDTA is noted for its effectiveness in foliar applications.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the foliar application of iron chelates, including this compound, based on available research.
Table 1: Recommended Application Rates for Foliar Iron Sprays
| Iron Compound | Application Rate | Crop/Setting | Reference |
| This compound | 1 to 2 quarts per acre | General Crops | [5] |
| This compound | Not specified, but used in a 4.43% solution | Weed control around trees | [6] |
| Ferrous Sulfate | 2 ounces in 3 gallons of water (0.5% solution) | Trees and Shrubs | [7][8] |
| Ferrous Sulfate | 5 pounds in 100 gallons of water | Trees | [9] |
| Iron Chelates (general) | Follow label recommendations | Trees and Shrubs | [7][8] |
| Fe-EDDHA | 0.89 lb/acre | Soybean | [10] |
Table 2: Efficacy of Different Foliar Iron Sources
| Iron Source | Efficacy Highlights | Crop | Reference |
| Fe-HEDTA | Resulted in the highest yield in three out of four sites in one study. | Soybean | [10] |
| Fe-EDDHA | Showed the most consistent increase in yield over the control among Fe chelates in one study. | Soybean | [10] |
| Ferrous Sulfate | Often provides a quick but temporary greening effect.[9][11] Limited mobility within the leaf.[12] | General | [9][11][12] |
| Nano-iron (FeNPs) | Showed significant increases in plant height, leaf area, and fresh/dry weight compared to chelated iron and iron sulfate. | Broad Bean | [13] |
Experimental Protocols
Preparation of this compound Foliar Solution
Objective: To prepare a stable and effective this compound solution for foliar application.
Materials:
-
This compound source (e.g., commercial liquid solution or powder)
-
Deionized water
-
Wetting agent/surfactant (non-ionic surfactant recommended)
-
pH meter and pH adjustment solutions (e.g., NaOH or HCl)
-
Volumetric flasks and beakers
-
Stir plate and stir bar
Procedure:
-
Determine Final Concentration: Based on the research objectives or crop requirements, determine the desired final concentration of iron in the spray solution. For general use, a rate of 1 to 2 quarts of a commercial 4.5% Fe-HEDTA solution per acre can be used as a starting point.[5]
-
Dissolution:
-
If using a powdered this compound source, accurately weigh the required amount and dissolve it in a beaker with a portion of the deionized water while stirring continuously.
-
If using a liquid concentrate, measure the required volume and add it to the deionized water.
-
-
pH Adjustment:
-
Measure the pH of the solution. For optimal foliar uptake, the pH of the spray solution should be adjusted to a range of 6.0 to 7.0.[10]
-
Use dilute NaOH or HCl to carefully adjust the pH to the desired range while monitoring with a pH meter.
-
-
Addition of Surfactant:
-
Add a non-ionic surfactant to the solution according to the manufacturer's recommendations. A surfactant helps to increase the contact between the spray solution and the leaf surface by reducing surface tension, which can improve iron absorption.[10]
-
-
Final Volume Adjustment: Transfer the prepared solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.
-
Compatibility Test: If tank-mixing with other fertilizers or pesticides, always perform a jar test to ensure compatibility before preparing a large batch.[4][5]
Foliar Application Protocol
Objective: To apply the this compound solution to plant foliage for maximum uptake and correction of iron chlorosis.
Materials:
-
Prepared this compound foliar solution
-
Sprayer (e.g., backpack sprayer for small plots, bicycle sprayer, or tractor-mounted sprayer for larger areas)
-
Personal Protective Equipment (PPE): gloves, eye protection[5]
Procedure:
-
Timing of Application:
-
Sprayer Calibration: Ensure the sprayer is properly calibrated to deliver the intended volume of solution per unit area.
-
Application Technique:
-
Frequency of Application:
Evaluation of Efficacy
Objective: To assess the effectiveness of the foliar this compound application in correcting iron chlorosis.
Methods:
-
Visual Chlorosis Rating:
-
Rate the severity of chlorosis on a scale (e.g., 1 to 5, where 1 = no chlorosis and 5 = severe chlorosis) before and at set intervals after application (e.g., 7 and 14 days after spraying).[10]
-
-
Chlorophyll Content Measurement:
-
Use a SPAD meter to take non-destructive measurements of leaf chlorophyll content.[10]
-
Alternatively, collect leaf samples for laboratory analysis of chlorophyll concentration.
-
-
Leaf Iron Analysis:
-
Collect leaf tissue samples before and after treatment to determine the iron concentration. This provides a direct measure of iron uptake.
-
-
Yield and Growth Parameters:
Signaling Pathways and Experimental Workflows (Graphviz)
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. royalbrinkman.com [royalbrinkman.com]
- 2. Chelating agents to treat the iron chlorosis - Definition and mechanism of action - TPP Group [gruppotpp.it]
- 3. [PDF] Foliar Absorption of Chelated Iron from Solutions of High pH and Movement of Absorbed Iron Within the Leaf of Antirrhinum majus L. cv. Texas1 | Semantic Scholar [semanticscholar.org]
- 4. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. Applying Chelated iron (Fe HEDTA 4.43%) around trees - Ask Extension [ask.extension.org]
- 7. losalamosextension.nmsu.edu [losalamosextension.nmsu.edu]
- 8. Preventing and Treating Iron Chlorosis in Trees and Shrubs | Forestry | Extension | USU [extension.usu.edu]
- 9. hnr.k-state.edu [hnr.k-state.edu]
- 10. mssoy.org [mssoy.org]
- 11. extension.purdue.edu [extension.purdue.edu]
- 12. Frontiers | The effects of foliar fertilization with iron sulfate in chlorotic leaves are limited to the treated area. A study with peach trees (Prunus persica L. Batsch) grown in the field and sugar beet (Beta vulgaris L.) grown in hydroponics [frontiersin.org]
- 13. Foliar Application of Different Iron Sources Improves Morpho-Physiological Traits and Nutritional Quality of Broad Bean Grown in Sandy Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron-based Herbicides | University of Maryland Extension [extension.umd.edu]
Application Notes and Protocols for the Use of Ferric HEDTA in Anaerobic Digestion Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA) in anaerobic digestion (AD) processes. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound for enhancing biogas production and controlling hydrogen sulfide (H₂S) levels.
Introduction
Anaerobic digestion is a biological process that breaks down organic matter in the absence of oxygen, producing biogas—a mixture primarily composed of methane (CH₄) and carbon dioxide (CO₂). Biogas is a valuable renewable energy source. However, the efficiency of AD can be hindered by factors such as the accumulation of inhibitory substances like hydrogen sulfide (H₂S). H₂S is a corrosive, toxic gas that can damage equipment and poses health risks[1][2].
Iron-based additives are commonly used in AD to enhance performance. They can precipitate sulfide, thereby reducing H₂S concentrations, and also serve as a micronutrient for methanogenic archaea, potentially boosting methane production[3][4]. This compound is a chelated iron compound that offers the potential for dual benefits in anaerobic digestion: in-situ H₂S control and enhanced methanogenesis. The chelated form helps to keep the iron soluble and available over a wider pH range compared to simple iron salts[4].
Mechanism of Action
The proposed mechanism of this compound in anaerobic digestion involves two primary pathways:
-
Hydrogen Sulfide Sequestration: Ferric iron (Fe³⁺) from the HEDTA complex can be reduced to ferrous iron (Fe²⁺) by reacting with dissolved hydrogen sulfide (in the form of HS⁻). The resulting ferrous iron then precipitates with sulfide to form insoluble iron sulfide (FeS), effectively removing sulfide from the liquid phase and reducing the amount of H₂S released into the biogas[5].
-
Enhancement of Methanogenesis: Iron is an essential cofactor for several enzymes involved in the methanogenic pathway[3][6]. By providing a bioavailable source of iron, this compound may stimulate the activity of methanogenic archaea. Furthermore, iron particles can facilitate Direct Interspecies Electron Transfer (DIET) between bacteria and methanogens, a more efficient pathway for methane production compared to hydrogen-mediated electron transfer[3].
Potential Applications in Drug Development Research
In the context of drug development, anaerobic digestion models can be utilized to study the microbial metabolism of developmental drugs and their impact on the gut microbiome. The addition of this compound could be investigated for its potential to modulate the redox environment of these in-vitro systems, potentially influencing drug metabolism pathways. Furthermore, understanding the impact of iron chelates on complex microbial communities can provide insights into iron-related interactions in biological systems.
Quantitative Data on Iron Addition in Anaerobic Digestion
The following tables summarize the effects of various iron-based additives on key anaerobic digestion performance parameters as reported in the literature. While specific data for in-situ this compound application is limited, the data for other iron compounds provide a valuable reference.
Table 1: Effect of Iron Additives on Methane Production
| Iron Additive | Substrate | Dosage | Change in Methane Yield | Reference |
| FeCl₃ | Cheese Waste | 2 g/L | +68% | [7] |
| Ferric Oxide | Slaughterhouse & Food Waste | 0.5 g / 800 mL | +81% | [8] |
| FeCl₃ | Waste Activated Sludge | 200 mg/L | Shortened lag phase, enhanced rate | [3] |
| Fe²⁺ (as FeCl₂) | Phragmites Straw & Cow Dung | Not specified | +18.1% (biogas) | [9] |
| Ferric Iron | Food Processing Wastewater | 2.25 mg/L | +2.27% | [10][11] |
Table 2: Effect of Iron Additives on Hydrogen Sulfide (H₂S) Removal
| Iron Additive | Substrate / System | Dosage | H₂S Reduction | Reference |
| FeCl₃ | Sewage Sludge | 1.25% w/w | Significant reduction | [12][13] |
| "Active Fe43" | On-farm digester | 5.5 kg/day | Reduced to ~50 ppm | [1] |
| Fe/EDTA (scrubbing) | Biogas Stream | 0.2 mol/L | Up to 99% | [14] |
| Iron Powder | Cattle Manure | 2000-8000 mg/L | 93-99% | [15] |
Experimental Protocols
The following protocols provide a framework for conducting lab-scale experiments to evaluate the effect of this compound on anaerobic digestion.
Preparation of this compound Stock Solution
Materials:
-
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
-
Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve a calculated amount of HEDTA in deionized water.
-
Slowly add a stoichiometric amount of the ferric salt to the HEDTA solution while stirring continuously.
-
Adjust the pH of the solution to a neutral range (e.g., 6.8-7.2) using a dilute NaOH solution.
-
Continue stirring until the solution is clear, indicating the formation of the this compound complex.
-
Bring the solution to a final desired volume with deionized water to achieve a known stock concentration (e.g., 1 Molar).
-
Store the stock solution in a dark, cool place.
Batch Anaerobic Digestion Assay
Objective: To determine the effect of different concentrations of this compound on methane production and H₂S reduction from a specific substrate.
Materials and Equipment:
-
Serum bottles (e.g., 125 mL or 250 mL) with butyl rubber stoppers and aluminum crimp seals
-
Anaerobic inoculum (e.g., sludge from an active anaerobic digester)
-
Substrate (e.g., cellulose, food waste, wastewater sludge)
-
This compound stock solution
-
Syringes and needles
-
Gas chromatograph (GC) for methane and H₂S analysis
-
Incubator or water bath with temperature control (e.g., 37°C for mesophilic conditions)
-
pH meter
-
Apparatus for Volatile Fatty Acid (VFA) and alkalinity titration
Experimental Setup:
-
Prepare a series of serum bottles for different treatment groups:
-
Control (no this compound)
-
Different concentrations of this compound (e.g., 50, 100, 200, 500 mg Fe/L)
-
Blanks (inoculum only, to measure background methane production)
-
-
To each bottle, add a defined amount of inoculum and substrate. The inoculum to substrate ratio (ISR) should be optimized based on the specific materials, typically between 1 and 2 on a volatile solids (VS) basis.
-
Add the corresponding volume of the this compound stock solution to each treatment bottle. Add an equivalent volume of deionized water to the control bottles.
-
Flush the headspace of each bottle with an inert gas (e.g., N₂ or a N₂/CO₂ mixture) for several minutes to create anaerobic conditions.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the bottles at the desired temperature (e.g., 37°C) for the duration of the experiment (e.g., 30-60 days).
-
Periodically, gently swirl the bottles to ensure mixing.
Monitoring and Analysis:
-
Biogas Production: Measure the volume of biogas produced at regular intervals using a gas-tight syringe or a water displacement method.
-
Methane and H₂S Content: Analyze the composition of the biogas using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for methane and a flame photometric detector (FPD) or a specific gas sensor for H₂S.
-
pH: At the end of the experiment, measure the final pH of the digestate. For more detailed studies, sacrificial bottles can be set up for pH measurement at different time points.
-
Volatile Fatty Acids (VFAs) and Alkalinity: At the end of the experiment, measure the VFA concentration and total alkalinity of the digestate using titration methods or High-Performance Liquid Chromatography (HPLC)[16].
-
Volatile Solids (VS) Reduction: Measure the initial and final VS of the digestate to calculate the percentage of VS reduction.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in batch anaerobic digestion.
Proposed Mechanism of this compound in Anaerobic Digestion
Caption: Proposed dual mechanism of this compound in anaerobic digestion.
Safety Precautions
When working with this compound and conducting anaerobic digestion experiments, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling of pressurized gas cylinders and sealed serum bottles containing biogas requires caution. All work should be performed in a well-ventilated area.
Conclusion
This compound presents a promising additive for enhancing the efficiency and stability of anaerobic digestion processes. Its potential to simultaneously control H₂S levels and stimulate methane production warrants further investigation. The protocols and information provided herein are intended to serve as a guide for researchers to explore the application of this compound in their specific anaerobic digestion systems. Careful experimental design and thorough analysis are crucial for elucidating its effects and optimizing its use.
References
- 1. Improving the anaerobic digestion process - OMEX En [omexenvironmental.com]
- 2. Dosing time of ferric chloride to disinhibit the excessive volatile fatty acids in sludge thermophilic anaerobic digestion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 5. deswater.com [deswater.com]
- 6. Fundamentals of methanogenic pathways that are key to the biomethanation of complex biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [2505.04635] Enhanced Biogas Production via Anaerobic Co-Digestion of Slaughterhouse and Food Waste Using Ferric Oxide as a Sustainable Conductive Material [arxiv.org]
- 9. blog.anaerobic-digestion.com [blog.anaerobic-digestion.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of direct addition of iron(III) on anaerobic digestion efficiency and odor causing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ferric HEDTA in Solution
Introduction
Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA or Fe(III)-HEDTA) is a stable metal chelate complex widely utilized in agriculture as a micronutrient fertilizer, in industrial processes such as gas desulfurization, and in various chemical applications.[1] Its efficacy in these roles depends on the concentration and stability of the chelated iron. Therefore, accurate and reliable analytical methods for quantifying this compound in solution are crucial for quality control, research, and process optimization.
These application notes provide detailed protocols for three common analytical techniques used to determine the concentration of this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC). The methods are presented with comprehensive experimental procedures, data presentation tables, and workflow diagrams to assist researchers, scientists, and drug development professionals in their analytical work.
Application Note 1: Quantification of this compound by UV-Visible Spectrophotometry
1. Principle
UV-Visible spectrophotometry offers two primary approaches for the quantification of iron chelates.
-
Method A: Direct UV Absorbance. The this compound complex exhibits a characteristic absorbance maximum in the ultraviolet (UV) region of the electromagnetic spectrum.[2] Similar to the Ferric EDTA complex which absorbs at approximately 258 nm, this compound can be quantified by measuring its absorbance at its specific λmax and correlating it to concentration using the Beer-Lambert Law.[2][3] This method is rapid and straightforward but may be susceptible to interference from other UV-absorbing species in the sample matrix.
-
Method B: Colorimetric 1,10-Phenanthroline Method. This is an indirect method that determines the total iron concentration. First, the more stable ferric iron (Fe³⁺) in the HEDTA complex is reduced to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine hydrochloride.[4] The resulting ferrous ions then react with 1,10-phenanthroline to form a stable, intensely orange-red colored complex, ferroin, which has a maximum absorbance at approximately 510 nm.[5][6] This method is highly sensitive and specific for iron.
2. Experimental Protocols
Method A: Direct UV Absorbance
2.1. Reagents and Materials
-
This compound standard of known concentration
-
Deionized (DI) water, high-purity
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
2.2. Protocol
-
Wavelength Maxim (λmax) Determination:
-
Prepare a dilute solution of this compound in DI water.
-
Scan the solution from 200 nm to 400 nm using the spectrophotometer to determine the wavelength of maximum absorbance (λmax), which is expected to be near 260 nm.
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in a volumetric flask with DI water.
-
Create a series of calibration standards (e.g., 1, 5, 10, 15, 20 mg/L) by serial dilution of the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax, using DI water as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the unknown sample solution with DI water to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve equation, correcting for the dilution factor.
-
Method B: Colorimetric 1,10-Phenanthroline Method
2.1. Reagents and Materials
-
This compound standard of known concentration
-
Iron (III) Standard Stock Solution (100 mg/L): Dissolve an appropriate amount of a certified iron standard (e.g., from FeCl₃ or by dissolving pure iron wire in acid) in DI water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of DI water.[4]
-
1,10-Phenanthroline Solution (0.15% w/v): Dissolve 0.15 g of 1,10-phenanthroline monohydrate in 100 mL of DI water. Gentle warming may be required.[5]
-
Sodium Acetate Buffer Solution (1 M): Prepare by dissolving sodium acetate in DI water and adjusting the pH to approximately 5 with acetic acid.[5]
-
Volumetric flasks, pipettes, and glass cuvettes.
-
UV-Visible Spectrophotometer.
2.2. Protocol
-
Preparation of Standard Curve:
-
Prepare a series of iron standards (e.g., 0.5, 1, 2, 4, 6 mg/L) by diluting the 100 mg/L iron stock solution.
-
To 10 mL of each standard in a 50 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution and mix. Wait 10 minutes to ensure complete reduction of any Fe³⁺.
-
Add 5 mL of the sodium acetate buffer solution.
-
Add 2.5 mL of the 1,10-phenanthroline solution, dilute to the 50 mL mark with DI water, and mix thoroughly.[5]
-
Allow the color to develop for at least 20 minutes.[5]
-
Measure the absorbance of each solution at 510 nm against a reagent blank (prepared using DI water instead of the iron standard).
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Pipette a known volume of the this compound sample into a 50 mL volumetric flask. The volume should be chosen so the final iron concentration falls within the calibration range.
-
Follow steps 2-5 from the standard curve preparation.
-
Calculate the iron concentration from the calibration curve.
-
Convert the iron concentration to this compound concentration using their molar masses.
-
3. Data Presentation
| Parameter | Method A: Direct UV | Method B: 1,10-Phenanthroline |
| Principle | Direct measurement of UV absorbance | Colorimetric after Fe³⁺ reduction |
| Wavelength (λmax) | ~260 nm (compound-specific) | 510 nm[5] |
| Linear Range | ~1 - 25 mg/L | ~0.2 - 5 mg/L Fe[7] |
| Limit of Detection (LOD) | ~0.5 mg/L | ~0.03 mg/L Fe[7] |
| Key Interferences | Other UV-absorbing compounds | Strong oxidizing/reducing agents, other metal ions forming colored complexes |
| Advantages | Rapid, non-destructive | High sensitivity, high specificity for iron |
| Disadvantages | Lower sensitivity, prone to matrix interference | More sample preparation steps, destructive |
4. Visualization
Application Note 2: Quantification of this compound by HPLC
1. Principle
High-Performance Liquid Chromatography (HPLC) separates the this compound complex from other components in a sample matrix based on its interaction with a stationary phase (the column). The method typically involves forming the stable Fe(III)-HEDTA complex and then analyzing it using a reversed-phase or mixed-mode column.[8][9] The complex is detected as it elutes from the column using a UV-Vis detector, typically at its absorbance maximum (~260 nm).[10] The peak area or height is proportional to the concentration of the complex in the sample. This method provides high specificity and can resolve the analyte from interfering substances.
2. Experimental Protocol
2.1. Reagents and Materials
-
This compound standard
-
Acetonitrile (MeCN), HPLC grade
-
Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄), analytical grade
-
Water, HPLC grade
-
0.45 µm syringe filters
-
HPLC system with a UV-Vis detector
-
Mixed-mode or C18 reversed-phase column (e.g., Newcrom B or similar)[8][11]
2.2. Protocol
-
Preparation of Mobile Phase:
-
Prepare the mobile phase, for example: 2% Acetonitrile in water containing 0.1% H₂SO₄.[10]
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution (e.g., 100 mg/L) of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For samples that do not already contain the pre-formed complex, an excess of a ferric salt (e.g., FeCl₃) can be added to the HEDTA-containing sample to ensure all HEDTA is complexed with iron.[8]
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis and Quantification:
-
Inject the standards to establish the retention time of the this compound peak and to generate a calibration curve (peak area vs. concentration).
-
Inject the unknown samples.
-
Identify the this compound peak in the sample chromatograms by its retention time.
-
Quantify the concentration using the calibration curve.
-
3. Data Presentation
| Parameter | HPLC Method for this compound |
| Stationary Phase | Mixed-mode or C18 reversed-phase column[8][11] |
| Mobile Phase | Isocratic (e.g., 2% MeCN, 0.1% H₂SO₄ in water)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at ~260 nm[10] |
| Typical Retention Time | Column and method dependent |
| Advantages | High specificity, separation from matrix components, can quantify different chelates simultaneously |
| Disadvantages | Requires specialized equipment, higher cost per sample |
4. Visualization
Application Note 3: Quantification of this compound by Ion Chromatography (IC)
1. Principle
Ion chromatography is a powerful technique for separating and quantifying ionic species. For this compound, which is an anionic complex, an anion-exchange column is used.[12] The method involves separating the Fe(III)-HEDTA complex from other anions in the sample. Detection is typically achieved by post-column reaction with a chromogenic agent, such as 4-(2-pyridylazo)resorcinol (PAR), which forms a highly colored complex with the iron after it elutes from the column. The absorbance of this new complex is then measured.[12] This approach provides excellent selectivity and sensitivity for metal chelates.
2. Experimental Protocol
2.1. Reagents and Materials
-
This compound standard
-
Eluent: A suitable eluent for anion exchange, which may contain a competing chelating agent like pyridine-2,6-dicarboxylic acid (PDCA) to complex the iron and ensure separation.[13] The exact composition must be optimized.
-
Post-Column Reagent (PCR): 4-(2-pyridylazo)resorcinol (PAR) solution.[12]
-
Water, deionized and degassed
-
IC system with an anion-exchange column (e.g., Thermo Scientific IonPac™ CS5A, which can separate anionic metal complexes), a post-column reagent delivery pump, a reaction coil, and a visible detector.[12]
2.2. Protocol
-
System Preparation:
-
Set up the IC system with the appropriate anion-exchange column and prepare the eluent and post-column reagent.
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound and a series of calibration standards in deionized water.
-
Dilute samples as needed to fall within the linear range of the method.
-
Filter all standards and samples through a 0.45 µm filter.
-
-
IC Conditions (Example):
-
Analysis and Quantification:
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the unknown samples.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
3. Data Presentation
| Parameter | Ion Chromatography Method |
| Principle | Anion-exchange separation of the Fe(III)-HEDTA complex |
| Stationary Phase | Anion-exchange column (e.g., IonPac CS5A)[12] |
| Detection | Post-column reaction with PAR, visible absorbance at 530 nm[12] |
| Method Detection Limit | Low µg/L range (e.g., 3 µg/L for Fe(III) complexes)[13] |
| Advantages | Very high sensitivity and selectivity, excellent for speciation of different metal chelates |
| Disadvantages | Requires specialized IC system with post-column derivatization, complex setup |
4. Visualization
Summary and Comparison of Analytical Methods
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Specificity | Low (Direct UV) to Moderate (Colorimetric) | High | Very High |
| Sensitivity (LOD) | Moderate (~0.03 mg/L Fe) | Good (~0.1 mg/L) | Excellent (~3 µg/L Fe)[13] |
| Throughput | High | Moderate | Moderate |
| Cost / Equipment | Low (Spectrophotometer) | High (HPLC System) | Very High (IC System with PCR) |
| Sample Prep | Simple to Moderate | Moderate | Moderate |
| Best For | Rapid screening, quality control in simple matrices | Complex mixtures, stability studies | Trace analysis, speciation of different chelates |
References
- 1. This compound (17084-02-5) for sale [vulcanchem.com]
- 2. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn5.f-cdn.com [cdn5.f-cdn.com]
- 5. pjoes.com [pjoes.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Determination of EDTA on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. HPLC Method For Analysis Of EDTA and Maleic Acid | SIELC Technologies [sielc.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Simultaneous speciation of iron(II) and iron(III) by ion chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferric HEDTA as a Catalyst in Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Ferric (Fe³⁺) chelates, such as Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA), serve as effective catalysts in Fenton-like reactions, extending the operational pH range of traditional Fenton chemistry.
While the use of Ferric EDTA in AOPs is extensively documented, specific literature on this compound is less abundant. However, the underlying principles of catalysis and radical generation are analogous. This compound offers the advantage of maintaining iron solubility at near-neutral pH, which is highly beneficial for many practical applications, preventing the precipitation of ferric hydroxide that occurs in unchelated Fenton systems above pH 4.[1] This allows for the efficient generation of hydroxyl radicals for the degradation of a wide range of organic contaminants, including phenols, chlorophenols, and other refractory compounds.[1]
This document provides an overview of the application of this compound in AOPs, including reaction mechanisms, experimental protocols adapted from similar chelate-based Fenton systems, and available quantitative data.
Reaction Mechanism
The primary role of this compound in advanced oxidation is to catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). The chelated iron cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states.
The proposed reaction mechanism involves the following key steps:
-
Reduction of this compound: The Fe(III)-HEDTA complex is reduced to the Fe(II)-HEDTA complex. This can be initiated by H₂O₂ itself, though it is often the rate-limiting step in the catalytic cycle.
-
Fenton Reaction: The generated Fe(II)-HEDTA reacts with H₂O₂ to produce hydroxyl radicals.
-
Oxidation of Ferrous HEDTA: The Fe(II)-HEDTA is oxidized back to Fe(III)-HEDTA by either hydroxyl radicals or other reactive oxygen species, completing the catalytic cycle.
-
Organic Pollutant Degradation: The highly reactive and non-selective hydroxyl radicals attack and degrade organic pollutants.
The following diagram illustrates the catalytic cycle of this compound in the generation of hydroxyl radicals.
Quantitative Data
Quantitative data for the performance of this compound in AOPs is limited. The following tables summarize available kinetic data for the Fe(II)-HEDTA complex and comparative degradation data for phenol using the closely related Fe-EDTA system, which can be used as a reference.
Table 1: Kinetic Parameters for the Oxidation of Ferrous Chelates
| Chelate | Activation Energy (kJ/mol) | Reaction Order (Oxygen) | Reaction Order (Ferrous Chelate) | Rate Constant (k₂₁) at 25°C (m⁶/(mol²·s)) |
|---|---|---|---|---|
| Fe(II)-HEDTA | 36.0 ± 1.1 | 1 | 2 | 2.8 x 10⁻² |
| Fe(II)-EDTA | 27.2 ± 2.3 | 1 | 2 | 6.5 x 10⁻² |
Table 2: Phenol Degradation using Fe-EDTA/H₂O₂ System at Circumneutral pH (Adapted from[1])
| EDTA:Fe Molar Ratio | Initial pH | Temperature (°C) | Phenol Conversion (2 hours) | TOC Conversion (2 hours) |
|---|---|---|---|---|
| 0:1 (No Chelate) | 7.0 | 30 | ~10% | 4.7% |
| 0.3:1 | 7.0 | 30 | >95% | 20.1% |
| 0.5:1 | 7.0 | 30 | >95% | 19.0% |
| 1:1 | 7.0 | 30 | >95% | 16.6% |
| 2:1 | 7.0 | 30 | <10% | 0.6% |
Experimental Protocols
The following are generalized protocols for conducting lab-scale experiments on the degradation of organic pollutants using a this compound-catalyzed advanced oxidation process. These are adapted from established methods for similar chelated Fenton systems.[1]
General Experimental Workflow
The diagram below outlines the typical workflow for a batch experiment.
Protocol for Phenol Degradation
This protocol is adapted from studies on phenol degradation using chelated Fenton reagents.[1]
Objective: To determine the efficiency of the this compound/H₂O₂ system in degrading phenol in an aqueous solution.
Materials:
-
Jacketed glass reactor (200 mL) with magnetic stirrer
-
Thermostatic water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Phenol (reagent grade)
-
Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)
-
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system for phenol analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 g/L stock solution of phenol in deionized water.
-
Prepare a stock solution of a ferric salt (e.g., 1 g/L Fe³⁺).
-
Prepare a stock solution of HEDTA at a concentration suitable to achieve the desired Fe:HEDTA molar ratio.
-
Prepare a fresh, concentrated solution of H₂O₂.
-
-
Reaction Setup:
-
Add 100 mL of deionized water to the jacketed reactor.
-
Add the required volume of the phenol stock solution to achieve a final concentration of 1000 mg/L.
-
Add the ferric salt and HEDTA solutions to achieve the desired catalyst concentration (e.g., 7 mg/L Fe³⁺) and Fe:HEDTA molar ratio (e.g., 1:0.3). Stir to ensure complete complex formation.
-
Adjust the initial pH of the solution to the desired value (e.g., 7.0) using NaOH or H₂SO₄.
-
Set the temperature of the thermostatic bath to maintain the desired reaction temperature (e.g., 30°C).
-
-
Initiation of the Reaction:
-
Once the temperature and pH are stable, add the required volume of the H₂O₂ stock solution to initiate the reaction (e.g., a stoichiometric amount relative to the phenol concentration).
-
Start a timer immediately after the addition of H₂O₂.
-
-
Sampling and Analysis:
-
Collect samples (e.g., 1 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately quench the reaction in each sample by adding a suitable quenching agent (e.g., a small amount of sodium sulfite or by adjusting the pH to >10).
-
Analyze the concentration of phenol in each sample using HPLC.
-
Optionally, measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
-
Safety Precautions
-
Always handle hydrogen peroxide with care, as it is a strong oxidizing agent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phenol and its derivatives are toxic and should be handled in a well-ventilated area or fume hood.
-
Ensure proper disposal of all chemical waste according to institutional guidelines.
Conclusion
This compound shows promise as a catalyst for advanced oxidation processes, particularly due to its ability to function effectively at circumneutral pH. While specific data on its application is limited, protocols and findings from studies using similar chelating agents like EDTA provide a strong foundation for further research. The provided protocols and data serve as a starting point for scientists and researchers to explore the potential of this compound in the degradation of persistent organic pollutants. Further investigation is warranted to establish a more comprehensive understanding of its catalytic efficiency and to optimize reaction conditions for various applications.
References
Application Notes and Protocols for Incorporating Ferric HEDTA in Murashige and Skoog Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ferric HEDTA (Hydroxyethylethylenediaminetriacetic acid ferric salt) as an iron source in Murashige and Skoog (MS) medium for plant tissue culture. This document outlines the rationale for using this compound, provides detailed protocols for its preparation and incorporation into MS medium, and presents a comparative analysis with commonly used iron chelates, Fe-EDTA and Fe-EDDHA.
Introduction: The Role of Iron and Chelates in Plant Tissue Culture
Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] In plant tissue culture media like Murashige and Skoog (MS), iron is supplied in a chelated form to maintain its solubility and availability to the plant tissues, especially at the typical pH of the medium (around 5.8).[2] The chelating agent prevents the precipitation of iron ions as insoluble hydroxides.[3]
The standard iron source in MS medium is Ferric EDTA (Ethylenediaminetetraacetic acid). However, Fe-EDTA has known stability issues, including susceptibility to photodegradation and reduced stability at higher pH levels, which can lead to iron deficiency in long-term cultures.[4][5] This has led to the investigation of alternative, more stable iron chelates. This compound is one such alternative, offering comparable stability to Fe-EDTA in certain pH ranges and presenting a viable option for researchers seeking to optimize their culture media.[6][7]
Comparative Analysis of Iron Chelates
The choice of iron chelate can significantly impact the growth and development of in vitro plant cultures. Below is a summary of the properties of this compound compared to Fe-EDTA and Fe-EDDHA.
| Property | This compound | Ferric EDTA | Ferric EDDHA |
| Molecular Weight | ~331.08 - 334.1 g/mol [6][7][8][9] | ~367.05 g/mol (anhydrous)[10] | ~435.2 g/mol (o,o-isomer) |
| Effective pH Range | Stable up to pH 7[11] | 4.0 - 6.5[5] | 4.0 - 9.0+[5][12] |
| Stability | Comparable to Fe-EDTA[6] | Moderate, susceptible to precipitation at higher pH[5] | High stability across a wide pH range[12] |
| Photostability | Susceptible to photodegradation[6] | Susceptible to photodegradation[4][13] | More stable to light than Fe-EDTA |
| Cost | Generally comparable to Fe-EDTA | Relatively inexpensive[5] | More expensive than Fe-EDTA and Fe-HEDTA[5] |
| Solubility | Miscible with water[6][8] | Soluble in water[14] | Soluble in water |
Experimental Protocols
Preparation of a this compound Stock Solution (100x)
To ensure accurate and consistent iron concentration in the MS medium, it is recommended to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (e.g., CAS No. 17084-02-5)
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Amber bottle for storage
Procedure:
-
Determine the required amount of this compound: The standard MS medium contains 0.1 mM of iron. To prepare a 100x stock solution (10 mM), you will need to calculate the mass of this compound required. Using an average molecular weight of 332.6 g/mol :
-
For 1 liter of 100x stock solution: 0.01 mol/L * 332.6 g/mol = 3.326 g
-
For 100 mL of 100x stock solution: 0.3326 g
-
-
Dissolving this compound:
-
Add approximately 80% of the final volume of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the calculated amount of this compound powder to the water while stirring.
-
Continue stirring until the this compound is completely dissolved. The solution will have a deep red color.[6]
-
-
Final Volume and Storage:
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask to ensure all the this compound is transferred.
-
Bring the solution to the final volume with deionized water.
-
Transfer the stock solution to a labeled amber bottle and store it at 4°C to protect it from light.
-
Preparation of Murashige and Skoog Medium with this compound
This protocol describes the preparation of 1 liter of MS medium using the prepared 100x this compound stock solution.
Materials:
-
MS basal salt mixture (without iron source, if available) or individual macro- and micronutrient stock solutions
-
100x this compound stock solution
-
Sucrose
-
Myo-inositol
-
Vitamins and plant growth regulators (as required)
-
Gelling agent (e.g., agar)
-
Deionized or distilled water
-
Beakers, graduated cylinders, and a 1 L volumetric flask
-
pH meter
-
Autoclave
Procedure:
-
Dissolve Macronutrients and Micronutrients:
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
While stirring, add the MS basal salts or the required volumes of macro- and micronutrient stock solutions (excluding the iron source).
-
-
Add Iron Source:
-
Pipette 10 mL of the 100x this compound stock solution into the beaker.
-
-
Add Organic Components:
-
Add sucrose (typically 30 g/L), myo-inositol (typically 100 mg/L), and any other required organic supplements. Dissolve completely.
-
-
Adjust pH:
-
Adjust the pH of the medium to 5.8 using 0.1 N NaOH or 0.1 N HCl.
-
-
Final Volume:
-
Transfer the medium to a 1 L volumetric flask and bring it to the final volume with deionized water.
-
-
Add Gelling Agent and Sterilize:
-
Pour the medium back into a larger beaker or flask and add the gelling agent (e.g., 8 g/L agar).
-
Heat the medium while stirring to dissolve the agar completely.
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.
-
Visualizations
Experimental Workflow for Preparing MS Medium with this compound
Caption: Workflow for preparing this compound stock and MS medium.
Simplified Signaling Pathway for Iron Uptake from Chelates
Caption: Iron uptake from chelates at the plant cell membrane.
Concluding Remarks
This compound presents a viable alternative to Fe-EDTA as an iron source in Murashige and Skoog medium, particularly in applications where pH stability up to 7.0 is desired. Its preparation and incorporation into MS medium are straightforward, following standard laboratory procedures. While it is also susceptible to photodegradation, proper storage of stock solutions in amber bottles can mitigate this issue. For cultures grown under high light intensity or for extended periods, or in media with a pH consistently above 6.5, the more stable, albeit more expensive, Ferric EDDHA may be a more suitable choice. Researchers should consider the specific requirements of their plant species and culture conditions when selecting the most appropriate iron chelate. Further empirical studies are encouraged to determine the optimal concentration and comparative efficacy of this compound for specific plant species in vitro.
References
- 1. canadagrowsupplies.com [canadagrowsupplies.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferric EDTA - Wikipedia [en.wikipedia.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 6. This compound (17084-02-5) for sale [vulcanchem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. This compound | 17084-02-5 | Benchchem [benchchem.com]
- 9. This compound | C10H15FeN2O7 | CID 86938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. marknature.com [marknature.com]
- 11. phygenera.de [phygenera.de]
- 12. Fertenia - Iron Chelates EDDHA - EDTA [fertenia.it]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Iron Deficiency with Ferric HEDTA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for addressing iron deficiency in plants using Ferric HEDTA.
Frequently Asked Questions (FAQs)
1. How can I visually identify iron deficiency in my plants?
Iron deficiency, also known as iron chlorosis, typically first appears on the newest or youngest leaves.[1][2] The most common symptom is interveinal chlorosis, where the veins of the leaves remain green while the tissue between them turns yellow.[1][3][4][5] In severe cases, the entire leaf may turn pale yellow or even white, and you may observe stunted growth, leaf distortion, or curling.[3][4][5] As the deficiency progresses, brown spots can appear, and the leaves may eventually die.[1]
2. What is this compound, and why is it used to treat iron deficiency?
This compound is a chelated iron compound.[1][6][7] The chelating agent, HEDTA (hydroxyethylethylenediaminetriacetic acid), protects the iron ion, keeping it soluble and available for plant uptake across a wider pH range than unchelated iron.[5][6][8] This is crucial because in alkaline or high pH soils, iron can become "locked up" and unavailable to plants.[9]
3. At what pH is this compound most effective?
This compound is moderately stable in acidic to neutral conditions, typically within a pH range of 4.8 to 6.7.[10] While it offers good stability in the pH range of most soils, its effectiveness decreases in highly alkaline conditions (pH above 7.5).[6][10] For soils with a pH above 7.5, a more stable chelate like Fe-EDDHA is recommended.[2][11]
4. Can this compound be applied to all types of plants?
This compound is recommended for a wide range of crops, including field crops, vegetables, trees, and ornamentals.[7] However, crop sensitivity can vary.[4] It is always advisable to conduct a small test on a few plants to check for any adverse effects before treating the entire crop.[4]
5. Can this compound be toxic to plants?
Yes, at high concentrations, this compound can cause phytotoxicity.[12][13][14] Symptoms of toxicity can include marginal necrosis (browning of leaf edges), necrotic spotting, and cupping of the leaves.[10] It is crucial to follow the recommended application rates to avoid damaging the plants. Research conducted on this compound as an herbicide (under the trade name Fiesta) showed that while some ornamental plants had no injury at standard rates, others showed significant phytotoxicity even at the lowest tested rates.[12][13][14][15][16]
6. Can I mix this compound with other fertilizers or pesticides?
This compound is generally compatible with many liquid fertilizers, including those containing orthophosphates, and some pesticides.[1][7] However, it is always recommended to perform a jar test to check for compatibility before tank mixing different products.[4][7]
Data Presentation
Table 1: Recommended Application Rates for this compound (4.5% Fe Solution)
| Application Method | Crop Type | Recommended Rate per Acre | Notes |
| Soil Application | Field & Row Crops, Vegetables | 1 - 2 quarts | Apply at planting, as a side-dress, or knifed in pre-plant. |
| Tree & Bramble Fruits, Nut Trees | 1 - 2 quarts | Apply in a band or broadcast. | |
| Foliar Application | Field & Row Crops, Vegetables | 1 - 3 pints | Ensure thorough coverage of foliage. |
| Tree & Bramble Fruits, Nut Trees | 1 pint per 100 gallons of water | Spray to the point of runoff. |
Source: Adapted from product information for 4.5% Iron HEDTA solutions.[7] Optimal rates may vary based on soil tests, tissue analysis, and local conditions.[4]
Table 2: pH Stability of Common Iron Chelates
| Chelate | Effective pH Range |
| Fe-EDTA | 1.5 - 6.5[2][17] |
| Fe-HEDTA | 4.8 - 6.7 [10] |
| Fe-DTPA | up to 7.5[11] |
| Fe-EDDHA | up to 9.0[11] |
This table provides a general guide. The stability of chelates can be influenced by other factors in the soil or nutrient solution.
Experimental Protocols
Protocol for Correcting Iron Chlorosis using Foliar Application of this compound
Objective: To determine the efficacy of foliar-applied this compound in correcting iron deficiency symptoms in a target plant species.
Materials:
-
This compound solution (e.g., 4.5% Fe)
-
Plants exhibiting symptoms of iron deficiency
-
Control plants of the same species and age
-
Distilled water
-
Spray bottles
-
pH meter
-
Graduated cylinders and beakers
-
Personal Protective Equipment (gloves, safety glasses)
Methodology:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound according to the manufacturer's instructions.
-
Create a series of dilutions to test different concentrations. For example, based on a 1 pint per 100 gallons recommendation, this would be approximately 1.25 ml per gallon. It is advisable to test a range around the recommended rate (e.g., 0.5x, 1x, 2x the recommended concentration).
-
Prepare a control solution of distilled water.
-
Measure and record the pH of each solution.
-
-
Plant Selection and Grouping:
-
Select a homogenous group of plants showing clear signs of interveinal chlorosis on new leaves.
-
Randomly assign plants to different treatment groups, including a control group. Ensure each group has a sufficient number of replicates (e.g., 5-10 plants per group).
-
-
Application:
-
Label each plant according to its treatment group.
-
In the early morning or late evening to avoid rapid drying and potential leaf burn, thoroughly spray the foliage of each plant with its assigned solution until the leaves are wet.[18]
-
Ensure the undersides of the leaves are also covered.
-
Keep the control group separate to avoid cross-contamination.
-
-
Data Collection and Observation:
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after application).
-
Use a rating scale to quantify the degree of chlorosis (e.g., 1 = severe chlorosis, 5 = healthy green leaves).
-
Photograph the plants at each observation point to document changes.
-
Note any signs of phytotoxicity, such as leaf burn, necrosis, or distortion.
-
-
Analysis:
-
Compare the chlorosis ratings between the different treatment groups and the control group over time.
-
Determine the optimal concentration of this compound for correcting iron deficiency without causing phytotoxicity.
-
Mandatory Visualizations
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. researchgate.net [researchgate.net]
- 3. greenwaybiotech.com [greenwaybiotech.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. This compound | 17084-02-5 | Benchchem [benchchem.com]
- 6. This compound (17084-02-5) for sale [vulcanchem.com]
- 7. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 8. Chelating agents to treat the iron chlorosis - Definition and mechanism of action - TPP Group [gruppotpp.it]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. hort [journals.ashs.org]
- 12. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 13. ir4project.org [ir4project.org]
- 14. ir4project.org [ir4project.org]
- 15. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 16. ir4project.org [ir4project.org]
- 17. greenwaybiotech.com [greenwaybiotech.com]
- 18. rolfesagri.co.za [rolfesagri.co.za]
Technical Support Center: Stability of Ferric HEDTA in Solution
This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA) in solutions, with a particular focus on the impact of light exposure. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A: this compound is a chelated form of iron where the ferric ion (Fe³⁺) is bound to the HEDTA ligand. This complex is used to keep iron soluble and bioavailable in various solutions, including cell culture media. The stability of the complex is crucial because its degradation can lead to the precipitation of iron, altering the experimental conditions and potentially introducing cytotoxic elements.
Q2: How does light exposure affect the stability of this compound solutions?
A: Exposure to light, particularly in the ultraviolet (UV) and blue regions of the spectrum, can cause the photodegradation of this compound.[1][2] This process involves a ligand-to-metal charge transfer, where the HEDTA ligand is oxidized and the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).[3] This breakdown of the chelate complex leads to a loss of soluble iron, which can then precipitate out of solution as iron hydroxides.
Q3: What are the primary factors that influence the rate of this compound photodegradation?
A: The rate of photodegradation is influenced by several factors:
-
Light Intensity: Higher light intensity accelerates the rate of degradation.[2]
-
Wavelength: UV and blue light are most effective at inducing degradation.[2]
-
pH: The stability of iron chelates is highly pH-dependent. While specific data for this compound is limited, related iron chelates like Fe-EDTA show decreased stability at higher pH levels (above 6.5-7), which can exacerbate precipitation following photodegradation.[4]
-
Temperature: Increased temperature can also increase the rate of degradation, although light intensity generally has a more significant effect.[2]
Q4: What are the degradation products of this compound upon light exposure?
A: While specific studies on this compound are not abundant, the photodegradation of the closely related Ferric EDTA complex results in the formation of ferrous iron (Fe²⁺), carbon dioxide, formaldehyde, and ethylenediaminetriacetic acid.[3] It is highly probable that the degradation of the HEDTA ligand follows a similar pathway, leading to the formation of smaller organic molecules and formaldehyde, which can be toxic to cells in culture.[5]
Q5: How does the stability of this compound compare to other common iron chelates like Fe-EDTA and Fe-DTPA?
A: The stability of ferric aminopolycarboxylate chelates generally follows the order: DTPA > EDTA > HEDTA. This indicates that this compound is less stable than Ferric DTPA and Ferric EDTA, and therefore may be more susceptible to degradation under certain conditions.
Troubleshooting Guide
Issue 1: Unexpected precipitation is observed in my this compound solution.
-
Question: I've noticed a yellow-tan precipitate forming in my this compound-containing solution. What is causing this?
-
Answer: This is a classic sign of this compound degradation. Light exposure is the most likely culprit, leading to the breakdown of the chelate and the precipitation of iron, likely as iron hydroxides.[1]
-
Troubleshooting Steps:
-
Protect from Light: Store your stock solutions and experimental samples in amber or opaque containers.
-
Work in Low Light: When preparing solutions or running experiments, minimize exposure to ambient laboratory light. Consider using a yellow light source, which filters out the more damaging blue and UV wavelengths.[5]
-
Check pH: Ensure the pH of your solution is within the optimal range for this compound stability.
-
Fresh Solutions: Prepare this compound solutions fresh whenever possible to minimize the duration of any potential light exposure.
-
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Question: I'm seeing high variability in my results for experiments that include this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent degradation of this compound can lead to variable concentrations of soluble iron and the presence of degradation byproducts, both of which can affect experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Light Conditions: Ensure all experimental replicates are handled under identical lighting conditions. Even short, inconsistent exposures to bright light can cause significant differences.
-
Use a Photostable Alternative: If light exposure is unavoidable in your experimental setup, consider using a more photostable iron chelate, such as those with higher stability constants, if compatible with your system.
-
Quantify Iron Concentration: Before use in a critical experiment, you may need to quantify the soluble iron concentration in your solution to ensure it has not degraded.
-
-
Issue 3: I am observing signs of cytotoxicity in my cell culture experiments.
-
Question: My cells are showing signs of stress or death after the addition of a medium containing this compound. What could be the cause?
-
Answer: The photodegradation of the HEDTA ligand can produce toxic byproducts, such as formaldehyde.[5] The resulting loss of chelated iron can also lead to iron deficiency, stressing the cells.
-
Troubleshooting Steps:
-
Aseptic Light Protection: Ensure that all media preparation and cell culture manipulations are performed under subdued lighting and that media bottles are protected from light during storage and incubation. Many cell culture incubators have inner glass doors that do not protect from ambient room light when the outer door is opened.
-
Control for Byproducts: If you suspect byproduct toxicity, you can prepare a "photo-degraded" solution by intentionally exposing it to light and then testing its effect on your cells as a positive control for toxicity.
-
Serum Protection: Fetal bovine serum (FBS) has been shown to have a partially protective effect against the light-induced degradation of cell culture media, which may be due to its catalase activity.[6]
-
-
Quantitative Data
The following tables summarize quantitative data on the photodegradation of iron chelates. Note that much of the detailed kinetic data is for the closely related Ferric EDTA and Ferric DTPA, which can serve as a proxy for understanding the behavior of this compound.
Table 1: Factors Influencing the Photodegradation of Ferric Chelates
| Parameter | Effect on Ferric Chelate Stability | Reference |
| Light Intensity | Increased intensity leads to a higher rate of degradation. | [2] |
| Wavelength | UV and blue regions of the spectrum are most effective at causing degradation. | [2] |
| pH | Stability is pH-dependent; for Fe-EDTA, stability decreases above pH 6.5. | [4] |
| Temperature | Higher temperatures can increase the degradation rate, but light is the dominant factor. | [2] |
Table 2: Degradation of Ferric Chelates in Solution under Light Exposure (Data based on studies of Fe-EDTA and Fe-DTPA as analogues)
| Chelate | Light Source | Duration | Soluble Iron Loss | pH Change | Reference |
| Fe-EDTA | Fluorescent + Incandescent | 10 days | Significant loss with precipitate formation | - | [1] |
| Fe-DTPA | Fluorescent + Incandescent | Not Specified | 98% | Increase | [2] |
| Fe-EDTA | High-Intensity Discharge | 15 days | 98% | - | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This method is based on the strong UV absorbance of the this compound complex.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
This compound solution of unknown concentration.
-
High-purity water or an appropriate buffer for dilutions.
-
-
Procedure:
-
Wavelength Scan: Perform a wavelength scan on a known concentration of this compound to determine the wavelength of maximum absorbance (λmax). For the similar Fe-EDTA, this is typically around 258 nm.[2]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Measurement:
-
Dilute the unknown sample solution as necessary to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted unknown sample at the λmax.
-
-
Calculation: Determine the concentration of this compound in the unknown sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Determination of Free Iron by Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive electrochemical technique for measuring the concentration of free (unchelated) iron ions in solution.
-
Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
-
Reagents:
-
Sample solution containing this compound.
-
Supporting electrolyte (e.g., acetate buffer), pH adjusted as needed for the specific iron species to be measured.
-
-
Procedure:
-
Sample Preparation: Dilute the sample in the supporting electrolyte.
-
Instrument Setup: Set the DPV parameters on the potentiostat, including the initial and final potential, pulse amplitude, and scan rate. These parameters will need to be optimized for your specific setup and analyte.
-
Measurement:
-
Place the three-electrode system into the sample solution.
-
Run the DPV scan. The resulting voltammogram will show a peak current that is proportional to the concentration of free iron.
-
-
Quantification: The concentration of free iron is determined by comparing the peak height to a calibration curve generated from standard solutions of known free iron concentrations.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Optimizing Ferric HEDTA for Algae Cultivation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ferric HEDTA in algae cultivation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem/Observation | Potential Cause | Recommended Solution |
| Q1: My algae culture shows slow or no growth after adding this compound. | 1. Suboptimal Concentration: The concentration of this compound may be too low (iron-limiting) or too high (potential for toxicity, though less common with HEDTA).[1] 2. pH Imbalance: The pH of the culture medium may be outside the optimal range for both the algae species and iron availability.[2] 3. Chelate Stability: While more stable than some chelates, environmental factors can still affect the Fe-HEDTA complex. | 1. Optimize Concentration: Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal level for your specific algal species. 2. Monitor and Adjust pH: Regularly measure the pH of your culture medium and maintain it within the optimal range for your algae. The stability of iron chelates is pH-dependent.[2] 3. Control Culture Conditions: Ensure light intensity and temperature are optimized for your species, as these can indirectly affect the stability and uptake of the iron complex.[3] |
| Q2: I'm observing a precipitate forming in my culture medium after adding the this compound stock solution. | 1. Poor Solubility: The concentration of the stock solution may be too high, or it was not prepared correctly. 2. Reaction with Media Components: The iron chelate may be reacting with other components in the culture medium, such as phosphates, causing precipitation, especially at alkaline pH.[2] | 1. Prepare Fresh Stock: Prepare a new, lower-concentration stock solution of this compound. Ensure it is fully dissolved before adding it to the medium. 2. Autoclave Separately: Sterilize the this compound solution separately from the phosphate components of your medium and combine them aseptically after they have cooled. |
| Q3: The culture appears healthy initially, but growth stagnates and the culture "crashes" after a few days. | 1. Rapid Iron Depletion: The initial iron concentration was sufficient for early growth, but it has been consumed and is now the limiting nutrient.[4] 2. pH Shift: Algal metabolic activity can alter the pH of the medium over time, potentially reducing iron availability.[2] | 1. Increase Initial Concentration: Based on your initial observations, moderately increase the starting concentration of this compound. 2. Fed-Batch Culturing: Consider a fed-batch approach where small amounts of this compound are added to the culture periodically to replenish the iron source without causing an initial shock. 3. Buffer the Medium: Use a biological buffer or implement a pH control system to maintain a stable pH throughout the cultivation period. |
| Q4: How do I know if my culture is suffering from iron limitation or toxicity? | 1. Iron Limitation Symptoms: Yellowing of the culture (chlorosis) due to reduced chlorophyll production is a classic sign. A decrease in photosynthetic efficiency can also be measured.[2][5] 2. Iron Toxicity Symptoms: While less common with chelated iron, very high concentrations of free iron can cause oxidative stress, leading to cell death.[1] This might manifest as a rapid decline in cell density or a darkening and clumping of cells.[6] | 1. Visual and Analytical Checks: Monitor the culture color. If chlorosis is observed, add a small amount of this compound and see if growth and color recover. Measure chlorophyll content or photosynthetic yield if possible. 2. Test Lower Concentrations: If you suspect toxicity, run a parallel experiment with a significantly lower concentration of this compound to see if the negative effects are mitigated. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the more common Ferric EDTA?
Ferric EDTA (Fe-EDTA) is a widely used iron chelator in algae culture. However, its stability is limited, especially at a pH above 6.5 and under high light intensity, conditions often required for optimal algae growth.[2] This can lead to the iron precipitating out of the solution, becoming unavailable to the algae and causing iron limitation.[7] this compound (hydroxyethylethylenediaminetriacetic acid) can offer different stability and bioavailability characteristics. For some green algae, iron may be acquired more rapidly from HEDTA than from chelators with higher stability constants.[8] Optimizing the iron source with a chelate better suited to your specific culture conditions can delay the onset of iron limitation.[2][8]
Q2: What is the primary role of a chelating agent like HEDTA in algae cultivation?
Iron is essential for algae, but it is poorly soluble in its ferric (Fe³⁺) form at the neutral to alkaline pH of most culture media.[9] Without a chelating agent, iron would precipitate as insoluble hydroxides, making it unavailable for uptake.[2] A chelating agent like HEDTA binds to the iron ion, keeping it soluble and bioavailable in the culture medium.[10][11] This ensures a steady supply of iron for critical cellular processes like chlorophyll synthesis and respiration.[2][12]
Q3: What is a typical starting concentration range for optimizing this compound?
The optimal concentration is highly dependent on the algal species, cell density, and culture system. For initial experiments, a broad range is recommended. Based on studies using other iron compounds and flocculants, a starting range for optimization could be from 0.1 mg/L to 10 mg/L of this compound. For example, studies on Microcystis aeruginosa showed optimal growth with Fe³⁺ around 0.896 mg/L, while concentrations of 6.0 mg/L were toxic.[1] It is crucial to perform a dose-response study to identify the optimal concentration for your specific experimental conditions.
Q4: Can this compound be toxic to my algae culture?
Any substance can be toxic at high enough concentrations. However, chelated iron is generally less toxic than free iron ions because the chelator buffers its availability.[1] FeHEDTA is considered to have low acute toxicity.[6][13] Toxicity is more likely to occur from excessively high concentrations of the free iron ion if the chelate dissociates or if the concentration is extremely high. Symptoms might include a rapid halt in growth or cell lysis.[1] Always determine the optimal concentration through experimentation to avoid potential toxic effects.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 g/L Fe)
This protocol provides a method for preparing a standard stock solution.
Materials:
-
Ferric Chloride (FeCl₃) or Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized (DI) water
-
0.22 µm sterile filter
Procedure:
-
Dissolve HEDTA: In a 1 L volumetric flask, dissolve the appropriate amount of HEDTA in approximately 800 mL of DI water. HEDTA may require pH adjustment to fully dissolve.
-
Adjust pH: Slowly add a KOH or NaOH solution dropwise while stirring to raise the pH. HEDTA will dissolve as the pH increases. Aim for a pH of around 7.0-8.0.
-
Dissolve Ferric Salt: In a separate beaker, dissolve the required amount of the ferric salt in a small amount of DI water. Note: The amount will depend on the form of the salt used to achieve a final concentration of 1g of elemental iron.
-
Combine Solutions: Slowly add the dissolved ferric salt solution to the HEDTA solution while stirring continuously. The solution should turn a clear, amber or reddish-brown color as the this compound complex forms.
-
Final Volume and pH Check: Add DI water to bring the final volume to 1 L. Check the pH one last time and adjust if necessary.
-
Sterilization: Sterile filter the final solution through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the stock solution in the dark at 4°C to prevent photodegradation.
Protocol 2: Determining Optimal this compound Concentration
This experiment uses a dose-response approach to find the ideal concentration for your algae species.
Procedure:
-
Prepare Basal Medium: Prepare your standard algae culture medium without any iron source.
-
Set Up Cultures: Dispense equal volumes of the iron-free basal medium into several culture flasks (e.g., 250 mL flasks containing 100 mL of medium). A minimum of three replicates per condition is recommended.
-
Create Concentration Gradient: Using your sterile this compound stock solution, spike the flasks to achieve a range of final concentrations. A good starting range could be: 0 (control), 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L.
-
Inoculation: Inoculate all flasks with the same initial density of your algae culture from an iron-replete starter culture.
-
Incubation: Incubate the cultures under your standard conditions (light, temperature, mixing).
-
Monitor Growth: Measure algal growth daily or every other day. Common methods include optical density (e.g., at 680 nm or 750 nm), cell counts using a hemocytometer, or chlorophyll fluorescence.
-
Analyze Data: Plot the growth rate or final biomass against the this compound concentration. The optimal concentration will be the one that yields the highest growth rate or biomass without signs of inhibition.
Data Presentation
Table 1: Comparison of Common Iron Chelators in Algae Cultivation
| Feature | This compound | Ferric EDTA | Ferric Citrate |
| Stability Constant (log K for Fe³⁺) | Lower than EDTA[8] | ~25.7[14] | Lower than EDTA[4] |
| Effective pH Range | Wide | Most effective up to pH 6.5[2] | Varies |
| Bioavailability | Can be rapidly acquired[8] | Slower, sustained release[4] | High, can be rapidly depleted[15] |
| Photostability | Generally stable | Susceptible to photodegradation[2] | Can be photoreactive |
| Common Issues | Requires optimization for each species | Iron precipitation at high pH/light[2] | Rapid depletion leading to culture crash[4] |
Table 2: Example Data for Troubleshooting Iron Concentrations in Microcystis aeruginosa
Data adapted from a study on Fe³⁺ and EDTA-Fe, provided for illustrative purposes.[1]
| Fe³⁺ Concentration (mg/L) | Observation | Implication |
| 0 - 0.896 | Biomass increases with concentration | Iron is the limiting factor in this range |
| 0.896 | Peak biomass observed | Near-optimal concentration |
| > 0.896 | Biomass decreases with concentration | Potential for inhibitory or toxic effects |
| 6.0 | Rapid cell death (autolysis) | Toxic concentration |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for poor algae growth.
Caption: Role of HEDTA in iron bioavailability for algae.
References
- 1. mdpi.com [mdpi.com]
- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Different iron sources to study the physiology and biochemistry of iron metabolism in marine micro-algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mygreenmontgomery.org [mygreenmontgomery.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Iron-based Herbicides | University of Maryland Extension [extension.umd.edu]
- 12. researchgate.net [researchgate.net]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 14. A Comparative Study of Iron Uptake Mechanisms in Marine Microalgae: Iron Binding at the Cell Surface Is a Critical Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
effect of water hardness on Ferric HEDTA chelate stability
Here is a technical support center with troubleshooting guides and FAQs regarding the effect of water hardness on Ferric HEDTA chelate stability.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges posed by water hardness to the stability of this compound (Fe-HEDTA) chelates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
A1: this compound is a coordination complex where a ferric ion (Fe³⁺) is bound by the chelating agent Hydroxyethylethylenediaminetriacetic acid (HEDTA).[1][2] The HEDTA ligand envelops the iron ion, keeping it soluble and preventing it from precipitating, especially in solutions with a wide pH range.[2] This stability is critical in many applications, such as nutrient solutions, industrial processes, and pharmaceutical formulations, where a consistent concentration of soluble iron is required for efficacy and bioavailability.[1]
Q2: What is water hardness and how does it affect chelate stability?
A2: Water hardness is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[3] These cations can compete with the ferric ion (Fe³⁺) for the HEDTA chelating agent.[4][5] If the concentration of hardness ions is sufficiently high, they can displace the iron from the chelate, leading to the formation of free, unchelated Fe³⁺. This free iron is prone to precipitation as insoluble iron hydroxides (Fe(OH)₃), reducing the effective concentration of the this compound complex.[6][7]
Q3: What are the visible signs of this compound instability in my experiment?
A3: The most common sign of instability is the formation of a precipitate.[4][7] When Fe³⁺ is displaced from the HEDTA chelate, it can react with hydroxide ions (OH⁻) in the solution to form reddish-brown particles of ferric hydroxide (Fe(OH)₃), which are insoluble.[6][8] You may observe this as cloudiness, turbidity, or solid particles settling at the bottom of your container.
Q4: How does pH influence the stability of this compound in hard water?
A4: pH is a critical factor. While this compound is known for its stability across a range of pH values, extreme conditions can compromise it.[1][2]
-
High pH (Alkaline): At a high pH (e.g., above 8-9), the concentration of hydroxide ions (OH⁻) increases. These ions can react with any free Fe³⁺ (displaced by hardness ions) to form insoluble ferric hydroxide, thereby pulling the equilibrium away from the stable chelate.[6]
-
Low pH (Acidic): In strongly acidic conditions, the HEDTA ligand can become protonated. This can weaken its bond with the ferric ion, potentially leading to dissociation. However, HEDTA-based chelates are noted for having enhanced solubility in acidic environments compared to EDTA.[1]
Q5: Which is more stable, this compound or Ferric EDTA?
A5: HEDTA is a derivative of EDTA where a hydroxyethyl group replaces an acetate group. This modification slightly reduces the thermodynamic stability of the metal complex compared to Ferric EDTA.[1] However, it improves the solubility of the chelate, particularly under acidic conditions.[1] For most practical purposes in neutral to moderately acidic pH ranges, both are considered highly stable iron chelates.
Troubleshooting Guides
Problem: I am observing a reddish-brown precipitate in my this compound solution.
-
Possible Cause 1: High Water Hardness. The calcium and magnesium ions in your water source may be displacing the iron from the HEDTA chelate.
-
Solution: Use high-purity, deionized (DI) or distilled water for the preparation of all solutions containing this compound. This eliminates the presence of competing cations.
-
-
Possible Cause 2: High Solution pH. The pH of your solution may be too alkaline, promoting the precipitation of free iron as ferric hydroxide.
-
Solution: Measure the pH of your solution. If it is above 8, carefully adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer or acid, provided this does not interfere with your experimental conditions.
-
-
Possible Cause 3: Photodegradation. this compound can be susceptible to rapid degradation by natural light.[2][9]
-
Solution: Store your stock solutions and conduct experiments in amber-colored glassware or protect the solution from direct light exposure.
-
Caption: Troubleshooting flowchart for this compound precipitation issues.
Problem: The efficacy of my iron-dependent process is lower than expected or decreases over time.
-
Possible Cause: Chelate Dissociation. Even without visible precipitation, a portion of the this compound may have dissociated due to competition from hardness ions. This reduces the concentration of bioavailable, chelated iron.
-
Solution 1: Quantify Soluble Iron. Use an analytical method (see Experimental Protocols below) to determine the actual concentration of chelated iron in your solution and compare it to the theoretical concentration.
-
Solution 2: Use a Water Conditioner. For some applications, adding a water conditioning agent like ammonium sulfate (AMS) can help by having the sulfate ions bind to the hardness cations, preventing them from interfering with the chelate.[10] Note: This is common in agricultural applications and should be tested for compatibility with your specific experiment.[5]
-
Solution 3: Increase Chelate Concentration. A slight excess of the chelating agent (HEDTA) can be used to ensure that all ferric ions remain chelated, even in the presence of some competing ions. This must be carefully controlled to avoid unintended effects from the free ligand.
-
Data Presentation
The stability of a chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The primary mechanism of interference from water hardness is the competition between Fe³⁺ and hardness ions (Ca²⁺, Mg²⁺) for the HEDTA ligand.
Caption: Diagram of competitive binding between iron and hardness ions for HEDTA.
Table 1: Stability Constants (log K) of Metal-Chelate Complexes
| Metal Ion | Chelating Agent | log K Value | Reference |
| Fe³⁺ | HEDTA | 19.8 | [11] |
| Fe³⁺ | EDTA | 25.1 | [12] |
| Ca²⁺ | EDTA | 10.6 | [13] |
| Mg²⁺ | EDTA | 8.8 | [13] |
| (Note: Log K values for Ca²⁺ and Mg²⁺ with HEDTA are less commonly cited, but are expected to be lower than their EDTA counterparts and significantly lower than that of Fe³⁺-HEDTA. The EDTA values are provided for a clear comparison of relative affinities.) |
This table quantitatively demonstrates why this compound is generally stable. The log K value for Fe³⁺ is many orders of magnitude higher than for Ca²⁺ and Mg²⁺, meaning iron binds to HEDTA much more strongly. However, in cases of very high hardness, the sheer concentration of Ca²⁺ and Mg²⁺ can shift the equilibrium, causing some iron to be displaced.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This method is based on the principle that the this compound complex has a strong UV absorbance, which can be used to quantify its concentration.[14]
-
Objective: To determine the concentration of intact this compound in a solution.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound standard of known concentration
-
Your experimental sample
-
Deionized water (for blank and dilutions)
-
-
Methodology:
-
Wavelength Scan: Perform a wavelength scan on a standard this compound solution to determine the wavelength of maximum absorbance (λ-max), which is typically around 260 nm.[14]
-
Prepare Standards: Create a series of standard solutions of known concentrations by diluting the this compound stock with deionized water.
-
Generate Standard Curve:
-
Set the spectrophotometer to the determined λ-max.
-
Use deionized water to zero the instrument (as a blank).
-
Measure the absorbance of each standard solution.
-
Plot a graph of Absorbance vs. Concentration. This should yield a linear relationship (Beer's Law).
-
-
Measure Sample: Measure the absorbance of your experimental sample. If the absorbance is too high, dilute the sample with a known volume of deionized water and re-measure.
-
Calculate Concentration: Use the absorbance of your sample and the equation of the line from your standard curve to calculate the concentration of this compound.
-
Protocol 2: Complexometric Titration for Total Iron
This method determines the total amount of iron in a solution, which can be compared against the expected value to check for loss due to precipitation.[15]
-
Objective: To quantify the total soluble iron concentration.
-
Materials:
-
Burette, pipette, conical flasks
-
Standardized EDTA solution (e.g., 0.05 M)
-
Sulfosalicylic acid indicator
-
Ammonia solution or Hydrochloric acid for pH adjustment
-
Your experimental sample (filtered to remove any precipitate)
-
-
Methodology:
-
Sample Preparation: Pipette a known volume of your filtered experimental sample into a conical flask. Dilute with ~50 mL of deionized water.
-
pH Adjustment: Add a few drops of concentrated acid (e.g., HCl) and gently heat if necessary to ensure all iron is dissolved and dissociated from the HEDTA. Cool the solution. Adjust the pH to approximately 2.0 using ammonia solution or HCl.
-
Add Indicator: Add a few drops of sulfosalicylic acid indicator solution. The solution should turn a reddish-purple color, indicating the presence of free Fe³⁺.
-
Titration: Titrate the sample with the standardized EDTA solution. The EDTA will form a more stable complex with the iron than the indicator does.
-
Endpoint: The endpoint is reached when the solution color changes from reddish-purple to a stable light yellow.
-
Calculation: Use the volume and concentration of the EDTA titrant to calculate the moles of iron in your sample, and from there, its concentration.
-
Caption: Workflow for an experiment to test this compound stability.
References
- 1. This compound | 17084-02-5 | Benchchem [benchchem.com]
- 2. This compound (17084-02-5) for sale [vulcanchem.com]
- 3. egr.msu.edu [egr.msu.edu]
- 4. wellwater.bse.vt.edu [wellwater.bse.vt.edu]
- 5. agproud.com [agproud.com]
- 6. wellyoutech.com [wellyoutech.com]
- 7. HS1202/HS1202: How to Reduce Clogging Problems in Fertigation [edis.ifas.ufl.edu]
- 8. FS516: Management of Iron in Irrigation Water (Rutgers NJAES) [njaes.rutgers.edu]
- 9. legacycontent.halifax.ca [legacycontent.halifax.ca]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. bgb-analytik.com [bgb-analytik.com]
- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]
Technical Support Center: Managing Ferric HEDTA (FeHEDTA) in Plant Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding Ferric HEDTA (FeHEDTA) toxicity in sensitive plant species during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FeHEDTA) and why is it used in plant nutrient solutions?
A1: this compound (FeHEDTA) is a chelated form of iron. A chelating agent like HEDTA (Hydroxyethylenediaminetriacetic acid) binds to the iron ion, keeping it soluble and available for plant uptake over a wider pH range compared to unchelated iron salts.[1][2] Iron is a crucial micronutrient for plants, essential for chlorophyll synthesis and various enzymatic reactions.[3][4][5]
Q2: How can a nutrient essential for plant growth become toxic?
A2: While essential, excessive iron can be toxic to plants.[3][6] High concentrations of iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, which can damage cellular components like lipids, proteins, and DNA, leading to oxidative stress and cell death.[1][2][3][7]
Q3: What are the typical symptoms of FeHEDTA or iron toxicity in sensitive plants?
A3: Symptoms of iron toxicity often appear as:
-
Leaf Bronzing or Browning: A characteristic reddish-brown or bronze discoloration of the leaves.[8][9]
-
Tiny Brown Spots: Small necrotic spots may appear on the leaves, particularly the lower ones, which can merge over time.[9]
-
Stunted Growth: Overall plant growth is inhibited, including reduced height and biomass.[8][9]
-
Root Damage: The root system can become stunted, coarse, and dark, with reduced branching.[9][10]
-
Leaf Chlorosis: While iron deficiency causes chlorosis (yellowing), severe toxicity can also disrupt nutrient balance and lead to yellowing.
Q4: Which plant species are known to be sensitive to FeHEDTA?
A4: Research from the IR-4 Project on FeHEDTA as a herbicide provides insights into sensitive species. While these studies involve foliar application at high concentrations, they indicate inherent sensitivity. Species that have shown significant phytotoxicity include certain varieties of Hibiscus, Lagerstroemia (Crape Myrtle), and Heuchera.[11][12][13] It is crucial to conduct preliminary trials on your specific plant species and cultivar.
Q5: What is the optimal pH range for nutrient solutions containing iron chelates?
A5: The optimal pH for most hydroponic solutions is between 5.5 and 6.5.[14][15][16][17][18] Within this range, most essential nutrients, including iron, are readily available to plants. Above pH 6.5, the availability of iron from some chelates like Fe-EDTA decreases significantly.[19][20]
Q6: Are there alternatives to FeHEDTA for providing iron to sensitive plants?
A6: Yes, several other iron chelates are commonly used, each with different pH stability ranges. The most common alternatives are Fe-EDTA, Fe-DTPA, and Fe-EDDHA.[19] Fe-EDDHA is known to be stable at a much wider pH range, up to pH 9, making it a suitable option for alkaline conditions.[19][20]
Troubleshooting Guide: Diagnosing and Mitigating FeHEDTA Toxicity
This guide provides a systematic approach to identifying and resolving potential FeHEDTA toxicity in your experiments.
Step 1: Observe and Document Symptoms
-
Action: Regularly inspect your plants for the visual symptoms of iron toxicity listed in the FAQs (leaf bronzing, spotting, stunted growth, root discoloration).
-
Tip: Document your observations with dated photographs to track the progression of symptoms.
Step 2: Analyze the Nutrient Solution
-
Action:
-
Measure the pH of your nutrient solution daily.
-
Verify the concentration of FeHEDTA in your stock and final nutrient solutions. Calculation errors are a common source of nutrient toxicity.
-
If possible, send a sample of your nutrient solution and plant tissue for elemental analysis to confirm high iron levels.
-
Step 3: Immediate Corrective Actions
-
Action: If you suspect FeHEDTA toxicity:
-
Immediately replace the nutrient solution with a fresh batch containing a lower concentration of FeHEDTA or an alternative iron chelate.
-
If a complete replacement is not feasible, dilute the existing solution with a balanced nutrient solution lacking iron.
-
Adjust the pH of the new solution to the optimal range of 5.5-6.5.[14][15][16][17][18]
-
Step 4: Long-Term Prevention and Optimization
-
Action:
-
Conduct a Dose-Response Experiment: Systematically test a range of FeHEDTA concentrations to determine the optimal and toxic levels for your specific plant species (see Experimental Protocols).
-
Consider Alternative Chelates: If your system's pH tends to fluctuate or is naturally high, consider using a more stable chelate like Fe-DTPA or Fe-EDDHA.
-
Regularly Monitor and Adjust pH: Implement a strict pH monitoring and adjustment schedule.
-
Ensure Balanced Nutrition: High levels of other nutrients can sometimes influence iron uptake and toxicity. Ensure your overall nutrient recipe is balanced.
-
Data Presentation
Table 1: pH Stability of Common Iron Chelates
| Iron Chelate | Abbreviation | Stable pH Range | Notes |
| Ferric Hydroxyethylenediaminetriacetic acid | FeHEDTA | Similar to Fe-EDTA | Often used in combination with other chelates. |
| Ferric Ethylenediaminetetraacetic acid | Fe-EDTA | 4.0 - 6.5 | Less effective in alkaline conditions.[19][20] |
| Ferric Diethylenetriaminepentaacetic acid | Fe-DTPA | 4.0 - 7.5 | More stable than Fe-EDTA at slightly higher pH.[19][20] |
| Ferric Ethylenediamine-N,N'-bis(hydroxyphenylacetic) acid | Fe-EDDHA | 4.0 - 9.0 | Most stable at high pH levels, but also the most expensive.[19][20] |
Table 2: Phytotoxicity of Foliar Applied FeHEDTA on Selected Ornamental Species
| Plant Species | Phytotoxicity at 1X Rate | Phytotoxicity at 2X and 4X Rates | Reference |
| Buxus sp. (Boxwood) | No or minimal injury | Not specified | [12][13] |
| Festuca glauca (Blue Fescue) | No or minimal injury | Not specified | [11] |
| Juniperus sp. (Juniper) | No or minimal injury | Not specified | [11][12][13] |
| Cotoneaster apiculatus | No phytotoxicity | Some injury | [12][13] |
| Heuchera spp. | No phytotoxicity | Some injury | [12][13] |
| Hibiscus sp. | No phytotoxicity | Some injury | [11][12][13] |
| Lagerstroemia indica (Crape Myrtle) | No phytotoxicity | Some injury | [11][12][13] |
*Note: These results are from studies where FeHEDTA was applied as a foliar herbicide. The "1X" rate corresponds to a specific application rate for weed control and does not directly translate to hydroponic concentrations. However, this data is useful for identifying potentially sensitive species.
Experimental Protocols
Protocol 1: Determining the Optimal and Toxic Concentration of FeHEDTA
Objective: To establish a safe and effective concentration range of FeHEDTA for a sensitive plant species.
Materials:
-
Seedlings of the sensitive plant species, uniform in size and developmental stage.
-
Hydroponic system (e.g., Deep Water Culture, Nutrient Film Technique).
-
Basal nutrient solution (without an iron source).
-
FeHEDTA stock solution.
-
pH meter, EC/TDS meter.
-
Acids (e.g., phosphoric acid, nitric acid) and bases (e.g., potassium hydroxide) for pH adjustment.[14][21]
Methodology:
-
Prepare a series of nutrient solutions with varying concentrations of FeHEDTA. A suggested range to test could be: 0 ppm (control), 0.5 ppm, 1 ppm, 2 ppm, 4 ppm, 8 ppm, and 16 ppm of iron from FeHEDTA.
-
Transfer uniform seedlings to the hydroponic system, with at least 3-5 replicates for each treatment concentration.
-
Monitor the pH and EC of the nutrient solutions daily and adjust as necessary to maintain the optimal range (pH 5.5-6.5).
-
Observe the plants daily for visual symptoms of toxicity (leaf bronzing, stunting, etc.) for a period of 2-4 weeks.
-
At the end of the experiment, harvest the plants and measure relevant parameters such as shoot and root biomass (fresh and dry weight), plant height, and leaf area.
-
Analyze the data to determine the concentration at which growth is maximized and the threshold at which toxicity symptoms appear and growth is significantly reduced.
Protocol 2: Preparing a Hydroponic Nutrient Stock Solution
Objective: To correctly prepare concentrated stock solutions to avoid precipitation and ensure accurate final nutrient concentrations.
Methodology:
-
Use two separate stock solution tanks, typically labeled A and B.
-
Tank A (Calcium-based): Dissolve calcium nitrate and any other compatible salts in distilled or reverse osmosis water.
-
Tank B (Sulfate and Phosphate-based): Dissolve magnesium sulfate, potassium phosphate, and other sulfate- and phosphate-containing salts in a separate volume of water.
-
Iron Chelate: Dissolve the iron chelate (e.g., FeHEDTA) in Tank B. Never mix concentrated calcium salts with sulfates or phosphates, as this will cause precipitation of insoluble calcium sulfate or calcium phosphate.[18][21]
-
Micronutrients: Add other micronutrients to Tank B.
-
When preparing the final nutrient solution, add the required volume from Tank A to the main reservoir, mix well, and then add the required volume from Tank B.
Mandatory Visualizations
Caption: Simplified pathway of this compound toxicity in plants.
References
- 1. legacycontent.halifax.ca [legacycontent.halifax.ca]
- 2. edmonds.ca [edmonds.ca]
- 3. Iron stress in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | How Does Rice Defend Against Excess Iron?: Physiological and Molecular Mechanisms [frontiersin.org]
- 8. Feast or Famine: Managing Iron Deficiency and Toxicity [growertalks.com]
- 9. Iron toxicity - IRRI Rice Knowledge Bank [knowledgebank.irri.org]
- 10. Root developmental adaptation to Fe toxicity: Mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 12. ir4project.org [ir4project.org]
- 13. ir4project.org [ir4project.org]
- 14. How to control hydroponic nutrient solution pH - Hydrocrop [hydrocrop.co.uk]
- 15. getgrowee.com [getgrowee.com]
- 16. Step-by-step Guide to Making Hydroponic Nutrient Solutions at Home - Miilkiia [miilkiiagrow.com]
- 17. nidopro.com [nidopro.com]
- 18. DIY Nutrient Solution for Hydroponics: A Comprehensive Guide | Agri Farming [agrifarming.in]
- 19. hort [journals.ashs.org]
- 20. researchgate.net [researchgate.net]
- 21. purehydroponics.com [purehydroponics.com]
Technical Support Center: Minimizing Photodegradation of Ferric HEDTA in Fertilizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of Ferric HEDTA (Fe-HEDTA) in fertilizer solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation of this compound?
A1: Photodegradation is a chemical process where the this compound complex absorbs light energy, specifically in the UV and blue regions of the spectrum, which leads to the breakdown of the HEDTA chelating agent.[1][2][3] This process results in the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the subsequent precipitation of iron out of the solution, making it unavailable for plant uptake.[3][4]
Q2: Why is it important to minimize the photodegradation of this compound?
A2: Minimizing photodegradation is crucial for several reasons. Firstly, it ensures a consistent and adequate supply of soluble iron to plants, preventing nutrient deficiencies.[3] Secondly, the precipitation of iron can lead to the clogging of irrigation and fertigation systems. From an economic standpoint, preventing the degradation of this relatively expensive fertilizer component is also important.[4]
Q3: What are the primary factors that influence the rate of this compound photodegradation?
A3: The main factors influencing the rate of photodegradation are:
-
Light Intensity: Higher light intensity leads to a faster degradation rate.[5]
-
Wavelength: UV and blue light are the most damaging wavelengths.[1][3]
-
pH of the Solution: The stability of the Fe-HEDTA complex is pH-dependent. While some studies on the similar Fe-EDTA complex suggest the primary photochemical reaction quantum yield is independent of pH, the overall degradation and iron precipitation are influenced by pH.[6][7] Fe-HEDTA is generally most stable in a slightly acidic to neutral pH range.
-
Temperature: Higher temperatures can increase the rate of photodegradation, although the effect of light intensity is generally more significant.[5]
-
Presence of Oxygen: Oxygen can play a role in the secondary reactions following the initial photochemical event.[1]
Q4: What are the most effective strategies to prevent the photodegradation of this compound?
A4: The most effective and widely recommended strategy is to protect the fertilizer solution from light.[3][4] This can be achieved by:
-
Storing stock and working solutions in opaque or amber-colored containers.
-
Using UV-blocking films or paints on transparent or translucent storage tanks.[8]
-
Shielding hydroponic nutrient reservoirs from direct sunlight or high-intensity artificial light.
Other potential strategies include:
-
pH Management: Maintaining the solution pH within the optimal stability range for Fe-HEDTA (typically pH 4.0-6.5).
-
Use of Excess Chelating Agent: Adding a molar excess of the HEDTA chelating agent can help to keep more iron in a chelated form, even if some degradation occurs.
-
Antioxidants: While not a standard practice for fertilizers, the use of antioxidants like L-ascorbic acid has been shown to slow photodegradation in other organic systems and could be a subject for experimental investigation.[9]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Yellow-tan precipitate forming in the nutrient solution. | Photodegradation of Fe-HEDTA leading to iron precipitation. | 1. Immediately shield the solution from light using an opaque cover or by transferring it to a light-proof container. 2. Verify the pH of the solution and adjust if it is outside the optimal range for Fe-HEDTA stability. 3. Consider preparing fresh solution and ensuring it is protected from light from the outset. |
| Plants are showing signs of iron deficiency (interveinal chlorosis) despite the presence of Fe-HEDTA in the fertilizer. | The iron has likely precipitated out of the solution due to photodegradation and is no longer bioavailable. | 1. Test the soluble iron concentration in your nutrient solution. 2. If the soluble iron is low, it confirms precipitation. Implement light-blocking strategies for your nutrient reservoir. 3. For a quick remedy, a foliar application of a chelated iron solution can be used while addressing the root cause in the nutrient solution. |
| Inconsistent experimental results when using Fe-HEDTA solutions. | Variable light exposure between experiments could be causing different rates of degradation. | 1. Standardize the light conditions for all experiments. If light exposure is unavoidable, ensure it is consistent in duration and intensity. 2. Prepare fresh Fe-HEDTA solutions for each experiment to avoid using a degraded stock solution. 3. Always use opaque or amber labware when working with Fe-HEDTA solutions. |
| Clogging of emitters or tubing in a hydroponic or irrigation system. | Accumulation of precipitated iron oxides. | 1. Disassemble and clean the affected parts of your system. 2. Implement light-protection measures for your nutrient solution to prevent further precipitation. 3. Regularly inspect your system for any signs of precipitate formation. |
Quantitative Data Summary
The following table summarizes the key factors affecting the photodegradation of iron chelates. Note that much of the detailed quantitative research has been conducted on Fe-EDTA and Fe-DTPA, which are structurally and functionally similar to Fe-HEDTA and can be used as a reliable proxy.
| Factor | Effect on Photodegradation Rate | Quantitative Data/Observations |
| Light Intensity | Increases with higher intensity | The rate of Fe-chelate photodegradation in solution increased with irradiance intensity.[5] |
| Wavelength | Primarily caused by UV and blue light | Fe-chelates absorb strongly in the blue and UV regions of the spectrum; removal of these wavelengths with a spectral filter eliminated photodegradation.[5] |
| pH | Influences stability and precipitation | For Fe-EDTA, the complex is stable in a pH range of 4.0 to 6.3.[3] Above this range, iron becomes increasingly unavailable.[3] |
| Temperature | Increases with higher temperature | An increase in solution temperature under irradiation can increase the rate of photodegradation, but irradiance has a greater effect.[5] |
Experimental Protocols
Protocol for Monitoring this compound Photodegradation
This protocol outlines a method to quantify the photodegradation of Fe-HEDTA in a fertilizer solution using UV-Visible spectrophotometry.
1. Materials and Reagents:
-
This compound stock solution (known concentration)
-
Deionized water
-
pH meter and calibration buffers
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Light source (e.g., fluorescent plus incandescent lamps, or a solar simulator)
-
Light-proof containers (e.g., amber bottles or foil-wrapped beakers)
-
Transparent containers for exposure (e.g., clear glass beakers)
-
Hydroxylamine hydrochloride solution (for total soluble iron determination)
-
1,10-phenanthroline solution (for total soluble iron determination)[2][10]
-
Ammonium acetate buffer (pH ~5.5) (for total soluble iron determination)[2]
2. Preparation of Experimental Solutions:
-
Prepare a working solution of Fe-HEDTA in deionized water at the desired concentration.
-
Adjust the pH of the solution to the desired experimental value.
-
Divide the solution into two sets of containers: one transparent set for light exposure and one light-proof set for the control (dark) samples.
3. Experimental Procedure:
-
Place the transparent containers under the light source at a fixed distance.
-
Store the light-proof control containers at the same temperature.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each light-exposed and dark control sample.
-
For each sample, measure the absorbance at the wavelength of maximum absorbance for Fe-HEDTA (around 260-280 nm, a preliminary scan should be performed to determine the precise λmax for your specific solution).
-
To determine the concentration of total soluble iron, you can use the 1,10-phenanthroline method.[2][10] This involves reducing any remaining Fe³⁺ to Fe²⁺ with hydroxylamine hydrochloride and then forming a colored complex with 1,10-phenanthroline, which can be measured spectrophotometrically at approximately 510 nm.[2]
4. Data Analysis:
-
Plot the concentration of Fe-HEDTA (calculated from absorbance values using a standard curve) versus time for both the light-exposed and dark control samples.
-
The photodegradation of iron chelates often follows first-order kinetics.[5] Therefore, a plot of the natural logarithm of the Fe-HEDTA concentration versus time should yield a straight line, the slope of which is the negative of the rate constant (k).
-
Compare the rate of degradation under light exposure to the dark control to determine the photodegradation rate.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for monitoring photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Photodegradation of FeDTPA in Nutrient Solutions. I. Effects of Irradiance, Wavelength, and Temperature | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [diposit.ub.edu]
- 8. reddit.com [reddit.com]
- 9. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators [mdpi.com]
- 10. asdlib.org [asdlib.org]
Technical Support Center: Ferric HEDTA in Plant Iron Nutrition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ferric HEDTA for plant iron nutrition studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plant nutrition studies?
A1: this compound (Hydroxyethylenediaminetriacetic acid ferric salt) is a synthetic chelate used to supply iron to plants in hydroponic or soil-less culture systems.[1] The HEDTA ligand "claws" onto the iron ion, keeping it soluble and available for plant uptake across a specific pH range, preventing it from precipitating out of the nutrient solution.[2] This stable source of iron is crucial for various plant metabolic processes, including chlorophyll synthesis, respiration, and enzyme activation.[3][4]
Q2: What is the optimal pH range for maintaining this compound stability in a nutrient solution?
A2: The stability of iron chelates is highly dependent on the pH of the nutrient solution.[1] While specific data for this compound is less commonly cited than for EDTA or DTPA, it is generally considered to be effective in a slightly wider pH range than Fe-EDTA. For optimal performance and to ensure iron remains available to the plant, it is recommended to maintain the nutrient solution pH between 5.5 and 6.5.[5]
Q3: How do plants take up iron from this compound?
A3: Plants primarily utilize two strategies for iron uptake. Non-graminaceous plants (dicots and non-grass monocots) use "Strategy I," a reduction-based mechanism.[6] In this process, a membrane-bound ferric chelate reductase enzyme (like FRO2) on the root surface reduces Fe(III) from the chelate to the more soluble Fe(II).[6] This ferrous iron is then transported into the root cells by an iron-regulated transporter (like IRT1).[6][7] Graminaceous plants (grasses) employ "Strategy II," a chelation-based mechanism involving the secretion of phytosiderophores that bind to Fe(III) and the entire complex is then transported into the root.[3][6] When using synthetic chelates like this compound, Strategy I plants are still able to efficiently acquire the iron.
Q4: What are the visual symptoms of iron deficiency in plants?
A4: Iron is immobile within the plant, meaning deficiency symptoms first appear on the youngest leaves.[4] The most common symptom is interveinal chlorosis, where the veins of the leaf remain green while the tissue between them turns yellow.[8][9] In severe cases, the entire leaf may turn pale yellow or even white.[8]
Q5: What are the signs of iron toxicity in plants?
A5: Iron toxicity often occurs in conditions of low pH where iron becomes excessively soluble.[8] Symptoms can include bronzing or the appearance of small brown to purple spots on the leaves, particularly the older ones.[8][10] Stunted growth of both shoots and roots can also be an indicator of iron toxicity.[8]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Yellowing of new leaves (Interveinal Chlorosis) | Iron Deficiency: The concentration of this compound in the nutrient solution may be too low. | 1. Verify pH: Ensure the nutrient solution pH is within the optimal range (5.5-6.5) for this compound stability.[5] 2. Increase Concentration: Incrementally increase the this compound concentration in the nutrient solution. 3. Check for Antagonisms: High levels of other nutrients, such as phosphorus, can sometimes interfere with iron uptake.[11] |
| High pH: The pH of the nutrient solution may be too high, causing the iron to precipitate and become unavailable to the plants.[2] | 1. Adjust pH: Use a pH down solution (e.g., dilute nitric or phosphoric acid) to lower the pH of your nutrient solution to the recommended range.[12] 2. Monitor Regularly: Check and adjust the pH of the nutrient solution daily. | |
| Stunted growth and bronzing or brown spots on leaves | Iron Toxicity: The concentration of this compound in the nutrient solution may be too high, or the pH may be too low, leading to excessive iron uptake.[4][8] | 1. Verify pH: Ensure the pH is not too low (below 5.5). If it is, use a pH up solution to raise it. 2. Reduce Concentration: Lower the concentration of this compound in your nutrient solution. 3. Solution Replacement: If toxicity is severe, replace the entire nutrient solution with a fresh batch containing the corrected iron concentration and pH. |
| Precipitate forming in the nutrient solution | High pH or High Phosphorus: The pH of the solution is likely too high, or there is an excess of phosphorus, causing the iron to fall out of solution.[2][11] | 1. Adjust pH: Lower the pH of the nutrient solution. 2. Review Nutrient Formulation: Ensure that the phosphorus concentration is not excessively high. 3. Use a More Stable Chelate: In high pH conditions, consider using a more stable iron chelate like Fe-EDDHA.[13] |
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used iron chelates.
| Parameter | Fe-EDTA | Fe-DTPA | Fe-HEDTA | Fe-EDDHA |
| Effective pH Range | 4.0 - 6.5[14] | up to 7.5[14] | ~5.5 - 7.0 (estimated) | up to 9.0+[2][13] |
| Stability | Least Stable[1] | Moderately Stable[14] | Moderately Stable | Most Stable[2] |
| Common Application | Foliar sprays, acidic hydroponics[1] | Hydroponics, slightly alkaline soils[14] | Hydroponics | High pH and calcareous soils[15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Objective: To prepare a concentrated stock solution of this compound that can be diluted to the desired final concentration in the nutrient solution.
-
Materials:
-
This compound powder
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Calculate the amount of this compound powder needed to create a stock solution of a specific concentration (e.g., 1000x the final desired concentration).
-
Fill a volumetric flask to approximately 80% of its final volume with deionized water.
-
Place the flask on a magnetic stirrer and add the stir bar.
-
While the water is stirring, slowly add the pre-weighed this compound powder.
-
Continue stirring until the powder is completely dissolved.
-
Add deionized water to bring the solution to the final volume.
-
Store the stock solution in a dark, cool place to prevent photodegradation.[16]
-
Protocol 2: Adjusting this compound Levels in a Hydroponic System
-
Objective: To adjust the concentration of this compound in a hydroponic nutrient solution in response to plant needs.
-
Materials:
-
Hydroponic nutrient solution
-
This compound stock solution
-
pH meter
-
EC (Electrical Conductivity) meter
-
Pipettes or graduated cylinders
-
pH up and pH down solutions
-
-
Procedure:
-
Take a representative sample of the current nutrient solution.
-
Measure and record the pH and EC of the solution.
-
Based on visual plant symptoms (e.g., chlorosis) or analytical measurements of iron content, determine if the this compound concentration needs to be increased or decreased.
-
To increase the iron concentration, add a calculated volume of the this compound stock solution to the nutrient reservoir.[17]
-
To decrease the iron concentration, partially drain the reservoir and replenish with fresh water and a nutrient solution mix that excludes iron, then add back a smaller, calculated amount of the this compound stock solution.[12]
-
After any addition, allow the solution to circulate for at least 30 minutes to ensure thorough mixing.[12]
-
Re-measure the pH and EC. The addition of this compound can slightly alter the pH.
-
Adjust the pH to the desired range (typically 5.5-6.5) using pH up or down solutions, adding them incrementally and mixing well after each addition.[12][17]
-
Continue to monitor the plants and the nutrient solution parameters daily.
-
Protocol 3: Spectrophotometric Determination of Iron in Nutrient Solution
-
Objective: To quantify the total iron concentration in a nutrient solution using a spectrophotometric method.
-
Materials:
-
Spectrophotometer
-
1,10-Phenanthroline solution (chromogen)
-
Hydroxylamine hydrochloride solution (reducing agent)
-
Acetate buffer solution
-
Iron standard solutions of known concentrations
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation:
-
Take a known volume of the nutrient solution.
-
Add hydroxylamine hydrochloride to reduce all Fe(III) to Fe(II).[18]
-
-
Standard Curve Preparation:
-
Prepare a series of iron standard solutions of known concentrations (e.g., 0, 1, 2, 5, 10 ppm).[19]
-
Treat each standard with hydroxylamine hydrochloride, acetate buffer, and 1,10-phenanthroline solution. This will form a colored complex.
-
-
Color Development:
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron-phenanthroline complex (typically around 510 nm).[18]
-
Measure the absorbance of the standard solutions and plot a standard curve of absorbance versus iron concentration.
-
Measure the absorbance of the prepared sample.
-
-
Calculation:
-
Use the standard curve to determine the iron concentration in the sample based on its absorbance.[19]
-
-
Visualizations
Caption: Strategy I iron uptake pathway for chelated iron.
Caption: Troubleshooting workflow for iron-related plant health issues.
References
- 1. royalbrinkman.com [royalbrinkman.com]
- 2. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 3. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feast or Famine: Managing Iron Deficiency and Toxicity [growertalks.com]
- 5. pH Regulators - Terra Aquatica [terraaquatica.com]
- 6. Iron Uptake Mechanism in Plants – Botany with Parul [botanywithparul.com]
- 7. researchgate.net [researchgate.net]
- 8. library:articles:fe_basics - Spectrum Analytic [spectrumanalytic.com]
- 9. Iron deficiency (plant disorder) - Wikipedia [en.wikipedia.org]
- 10. easpublisher.com [easpublisher.com]
- 11. umass.edu [umass.edu]
- 12. youtube.com [youtube.com]
- 13. haifa-group.com [haifa-group.com]
- 14. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pjoes.com [pjoes.com]
- 19. Rapid Method for Quantification of Iron (Fe+3) from Ferrazone (NaFe-EDTA) in Fortified Wheat Flour - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ferric HEDTA vs. Ferric EDTA: A Comparative Analysis of Iron Availability in Calcareous Soils
Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis and various enzymatic reactions.[1] However, in calcareous soils, which are characterized by high pH and high calcium carbonate content, iron availability is severely limited. This is due to the rapid oxidation of ferrous iron (Fe²⁺) to the largely insoluble ferric form (Fe³⁺), leading to iron deficiency chlorosis (IDC) in plants.[2][3][4] To counteract this, synthetic iron chelates are widely used in agriculture to maintain iron in a soluble, plant-available form.
This guide provides an objective comparison of two such chelates: Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Fe-HEDTA) and Ferric ethylenediaminetetraacetic acid (Fe-EDTA). The analysis focuses on their chemical stability and performance in providing bioavailable iron to plants in high-pH, calcareous soil environments, supported by experimental data.
Chemical Stability and Behavior in High pH Soils
The efficacy of an iron chelate in calcareous soils is primarily determined by its stability across a wide pH range. The chelating agent must protect the iron atom from being displaced by other cations, such as calcium (Ca²⁺), and from precipitating as insoluble iron hydroxides at high pH.
Ferric EDTA (Fe-EDTA) is one of the most common iron chelates used in agriculture. However, its effectiveness is highly pH-dependent. Fe-EDTA is stable and effective in acidic to slightly acidic conditions, but its stability rapidly declines above a pH of 6.5.[5][6][7] In alkaline environments typical of calcareous soils (pH > 7.4), the hydroxyl ions (OH⁻) in the soil solution cause the formation of hydroxy-Fe-EDTA, which is much less stable.[8] This instability allows calcium, which is abundant in calcareous soils, to displace the iron from the EDTA molecule, rendering the iron unavailable for plant uptake as it precipitates.[8][9]
Ferric HEDTA (Fe-HEEDTA) , in contrast, has been shown to be a poor source of iron across various pH levels, particularly in high-pH conditions. Studies have indicated that its poor performance is due to both fixation in the soil and the substitution of iron by calcium at high pH.[10]
The diagram below illustrates the chemical fate of these two iron chelates in a high-pH, calcareous soil environment.
Comparative Performance Data
Experimental studies consistently demonstrate the superior performance of more stable chelates like Fe-EDDHA over Fe-EDTA and Fe-HEDTA in alkaline conditions. While direct comparative data between Fe-HEDTA and Fe-EDTA is limited, their relative performance can be inferred from studies including a range of chelates.
| Iron Chelate | Effective pH Range | Stability in Calcareous Soil (pH > 7.5) | Relative Performance |
| Fe-EDTA | 4.0 - 6.5[6][7] | Very Low / Unstable[8][11] | Poor[8] |
| Fe-HEDTA | Not specified (generally low) | Very Low[10] | Poor[10] |
| Fe-DTPA | 4.0 - 7.5[7][12] | Moderate[11] | Moderate[8] |
| Fe-EDDHA | 4.0 - 9.0+[6][12] | High / Very Stable[8][11] | Excellent[8][12] |
An incubation experiment conducted by Boxma (1981) provides key insights into the solubility of these chelates over time at different pH levels.
Table 1: Recovery of Soluble Iron from Chelates in Peat After Six Weeks
| Iron Chelate | % Soluble Iron at pH 4.35 | % Soluble Iron at pH 7.25 | % Soluble Iron at pH 7.85 |
| Fe-DTPA | > Fe-EDTA | > Fe-HEDTA | > Fe-EDTA |
| Fe-EDTA | < Fe-DTPA | < Fe-HEDTA | < Fe-HEDTA |
| Fe-HEDTA | < Fe-EDDHA | < Fe-DTPA | < Fe-DTPA |
| Fe-EDDHA | < Fe-EDTA | >> Fe-DTPA | >> Fe-DTPA |
| Source: Adapted from Boxma, R. (1981). Effect of pH on the behaviour of various iron chelates in sphagnum (moss) peat.[10] |
As the data indicates, at high pH levels (7.25 and 7.85), the recovery of soluble iron from both Fe-HEDTA and Fe-EDTA is significantly lower than from more stable chelates like Fe-DTPA and especially Fe-EDDHA.[10] Fe-EDTA performs the worst at high pH, consistent with its known instability. Fe-HEDTA is also shown to be a poor iron source at all tested pH levels.[10]
Experimental Protocols
To ensure the reproducibility and validity of findings, it is essential to understand the methodologies employed in these comparative studies. Below is a generalized protocol for an incubation study designed to assess the stability of iron chelates in soil.
Objective: To determine the amount of soluble iron maintained in a calcareous soil solution over time following the application of different iron chelates.
Materials:
-
Calcareous soil sample (e.g., pH 8.0, high CaCO₃ content)
-
Iron chelate solutions (Fe-EDTA, Fe-HEDTA, controls) of known concentration
-
Incubation containers
-
Deionized water
-
Extraction solution (e.g., 0.01 M CaCl₂)
-
Analytical equipment for iron measurement (e.g., Atomic Absorption Spectrophotometer)
The workflow for such an experiment is visualized below.
Conclusion
Based on available experimental evidence, neither this compound nor Ferric EDTA are effective sources of iron for plants in calcareous soils.
-
Ferric EDTA is fundamentally unsuitable for alkaline conditions due to its instability at a pH above 6.5.[5][6][8] In calcareous soils, it quickly breaks down, leading to the precipitation of iron and rendering it unavailable to plants.[8][9]
-
This compound has demonstrated poor performance at both low and high pH levels, suffering from soil fixation and displacement of iron by calcium in alkaline environments.[10]
For researchers and professionals working with calcareous soils, the use of more stable iron chelates is imperative. Fe-EDDHA is consistently shown to be the most effective chelate for preventing and correcting iron deficiency chlorosis in high-pH soils, as it maintains its stability and keeps iron available to plants across a broad pH range up to 9.0 and beyond.[8][11][12] While more expensive, its superior performance justifies its use in challenging soil conditions.
References
- 1. Iron uptake and transport in plants: The good, the bad, and the ionome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. jabonline.in [jabonline.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 7. How to choose an Iron chelate? - Van Iperen International [vaniperen.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. wellyoutech.com [wellyoutech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HS1208/HS1208: Understanding and Applying Chelated Fertilizers Effectively Based on Soil pH [edis.ifas.ufl.edu]
- 12. Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media in: HortScience Volume 60: Issue 3 | ASHS [journals.ashs.org]
A Comparative Stability Analysis of Ferric HEDTA and Ferric DTPA for Researchers and Drug Development Professionals
An in-depth guide to the stability, experimental evaluation, and practical applications of two common ferric chelates.
In the realms of scientific research and pharmaceutical development, the effective chelation of iron is paramount. Ferric ions (Fe³⁺), while essential for numerous biological processes, can also catalyze deleterious oxidative reactions and are poorly soluble under physiological conditions. Chelating agents are employed to sequester ferric ions, enhancing their solubility, preventing precipitation, and controlling their reactivity. Among the array of available chelators, Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA) and Ferric Diethylenetriaminepentaacetic acid (Ferric DTPA) are frequently utilized. This guide provides a comprehensive comparative analysis of the stability of these two important ferric chelates, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the appropriate agent for their specific applications.
Executive Summary
Ferric DTPA exhibits significantly higher thermodynamic stability compared to this compound, as indicated by its larger stability constant (log K). This translates to a greater ability to maintain iron in a chelated state over a wider pH range. While both are effective iron chelators, the superior stability of Ferric DTPA makes it the preferred choice for applications requiring robust iron sequestration, particularly at neutral to slightly alkaline pH.
Data Presentation: A Quantitative Comparison
The stability of a metal-ligand complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value signifies a more stable complex. The table below summarizes the key stability data for this compound and Ferric DTPA.
| Parameter | This compound | Ferric DTPA | Reference(s) |
| Log K (Stability Constant) | ~19.8 - 21.6 | ~28.6 | [1][2] |
| Effective pH Range for Stability | ~4.0 - 7.0 | up to ~7.5 | [3] |
Key takeaway: The significantly higher log K value of Ferric DTPA indicates a much stronger bond between the DTPA ligand and the ferric ion compared to the HEDTA ligand. This greater stability is also reflected in its ability to remain effective at a higher pH.
The Chelation Process: A Visual Representation
The following diagram illustrates the fundamental concept of ferric ion chelation by both HEDTA and DTPA, highlighting the formation of a stable, water-soluble complex.
Caption: Chelation of a ferric ion by HEDTA or DTPA to form a stable complex.
Impact of pH on Stability and Performance
The stability of both this compound and Ferric DTPA is pH-dependent. At lower pH values, the carboxylate groups of the chelating agents can become protonated, reducing their ability to bind to the ferric ion. As the pH increases, the chelating ability improves. However, at excessively high pH, hydroxide ions (OH⁻) can compete with the chelating agent, leading to the precipitation of ferric hydroxide.
Experimental data from agricultural studies on preventing iron chlorosis in plants grown in soilless media at varying pH levels demonstrates the practical implications of these stability differences.
| pH Range | Chelate Effectiveness for Preventing Iron Chlorosis | Reference(s) |
| 6.0 - 6.5 | This compound, Ferric DTPA, and Ferric EDDHA are all effective. | [4][5] |
| 7.0 - 7.2 | Ferric EDDHA is most effective. Ferric DTPA shows intermediate effectiveness. This compound is less effective. | [4][5] |
| Above 7.2 | Only Ferric EDDHA remains highly effective. The efficacy of Ferric DTPA significantly diminishes. | [4][5] |
This data highlights that while both chelates are effective in slightly acidic to neutral conditions, the higher stability of Ferric DTPA provides a slight advantage as the pH approaches neutral.
Experimental Protocols
Accurate determination of stability constants is crucial for understanding and comparing the efficacy of chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base and monitoring the pH change.
Workflow for Potentiometric Titration:
Caption: Workflow for determining stability constants using potentiometric titration.
Detailed Steps:
-
Solution Preparation:
-
Prepare a standard solution of ferric chloride (FeCl₃) in deionized water. The concentration should be accurately known.
-
Prepare standard solutions of HEDTA and DTPA of known concentrations.
-
Prepare a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M).
-
Use a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration of the Ligand:
-
In a thermostated vessel, place a known volume of the HEDTA or DTPA solution and the background electrolyte.
-
Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Titration of the Ferric Chelate:
-
In the same vessel, place the same volume of the HEDTA or DTPA solution, a known volume of the ferric chloride solution (ensuring a slight excess of the ligand), and the background electrolyte.
-
Titrate the mixture with the standardized NaOH solution, again recording the pH at regular intervals.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for both titrations.
-
From the titration curve of the ligand alone, calculate the protonation constants of HEDTA or DTPA.
-
Using the data from both titration curves, and specialized software (e.g., Hyperquad), calculate the stability constant (log K) of the this compound or Ferric DTPA complex.
-
UV-Vis Spectrophotometry for Stability Constant Determination
This method relies on the change in the absorbance spectrum of the ferric ion upon complexation with the chelating agent.
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of ferric chloride in a suitable acidic medium (e.g., 0.1 M HClO₄) to prevent hydrolysis.
-
Prepare a stock solution of the chelating agent (HEDTA or DTPA).
-
Prepare a series of buffer solutions to control the pH of the experimental solutions.
-
-
Determination of Molar Absorptivity:
-
Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the ferric ion at a fixed pH.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the ferric chelate.
-
Plot absorbance versus ferric ion concentration to determine the molar absorptivity (ε) of the complex.
-
-
Determination of Stability Constant:
-
Prepare a series of solutions with known total concentrations of the ferric ion and the chelating agent at a constant pH.
-
Measure the absorbance of each solution at λ_max.
-
Using the Beer-Lambert law (A = εbc) and the known total concentrations, the equilibrium concentrations of the free ferric ion, free ligand, and the ferric chelate complex can be calculated.
-
The stability constant (K) can then be determined using the formula: K = [[Fe-Chelate]] / ([[Fe³⁺]][[Chelator]]).
-
Applications in Drug Development
The choice between this compound and Ferric DTPA can be critical in pharmaceutical applications, influencing drug stability, delivery, and efficacy.
-
Stabilization of Biologics: Both chelators can be used to prevent metal-catalyzed degradation of therapeutic proteins. The higher stability of DTPA may offer superior protection against iron-induced oxidation and aggregation.
-
Iron Supplementation: While not the primary chelators used for oral iron supplements, understanding their stability is relevant for formulating liquid preparations where iron solubility is a concern. The bioavailability of iron from these chelates would need to be assessed, for which in vitro models like the Caco-2 cell model are valuable.
-
Magnetic Resonance Imaging (MRI): Ferric chelates have been investigated as T1 contrast agents. While gadolinium-based chelates like Gd-DTPA are more common, the principles of chelate stability are directly applicable. A more stable chelate is less likely to release the potentially toxic free metal ion in vivo.
Experimental Protocol: Assessing Iron Bioavailability using the Caco-2 Cell Model
This in vitro model mimics the human intestinal epithelium and is used to predict iron absorption from various sources.
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Sample Preparation: Prepare solutions of this compound and Ferric DTPA at physiologically relevant concentrations in a suitable cell culture medium.
-
In Vitro Digestion (Optional but recommended): Subject the iron chelate solutions to a simulated gastric and intestinal digestion to mimic physiological conditions.
-
Cell Exposure: Add the prepared iron chelate solutions to the apical side of the Caco-2 cell monolayers and incubate for a defined period (e.g., 2-24 hours).
-
Harvesting and Analysis:
-
Harvest the cells and lyse them to release intracellular contents.
-
Measure the ferritin content in the cell lysate using an ELISA kit. Ferritin is an iron storage protein, and its concentration is proportional to the amount of iron taken up by the cells.
-
Measure the total protein content of the lysate to normalize the ferritin values.
-
-
Data Interpretation: An increase in the ferritin-to-protein ratio indicates the bioavailability of iron from the chelate. This allows for a comparative assessment of iron uptake from this compound and Ferric DTPA.[3][4][6]
Conclusion
The comparative analysis of this compound and Ferric DTPA clearly demonstrates the superior thermodynamic stability of Ferric DTPA. This is reflected in its higher log K value and its ability to maintain iron chelation over a broader pH range. For researchers and drug development professionals, this translates to a more robust and reliable chelation performance, particularly in applications where pH may fluctuate or where strong, long-term iron sequestration is critical. While this compound remains a viable and effective iron chelator in specific contexts, the enhanced stability of Ferric DTPA makes it a more versatile and often preferred choice for demanding applications. The selection between these two chelates should be guided by a thorough understanding of their stability profiles and the specific requirements of the intended application.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 6. [PDF] Caco-2 cells can be used to assess human iron bioavailability from a semipurified meal. | Semantic Scholar [semanticscholar.org]
Ferric EDDHA Outperforms Ferric HEDTA in Maintaining Iron Availability at Alkaline pH
Alkaline conditions pose a significant challenge for iron availability to plants, and the choice of iron chelate is critical for preventing iron deficiency chlorosis. A thorough comparison of Ferric HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) and Ferric EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid) reveals the superior efficacy of Ferric EDDHA in maintaining iron solubility and promoting plant uptake at elevated pH levels.
Ferric EDDHA consistently demonstrates higher stability across a broad alkaline pH range, ensuring that iron remains in a form accessible to plants. In contrast, the effectiveness of this compound diminishes significantly as pH increases, leading to iron precipitation and reduced availability. This guide provides a detailed comparison of the two chelates, supported by experimental data and protocols, to assist researchers and agricultural professionals in making informed decisions for optimal iron nutrition in alkaline environments.
Quantitative Comparison of this compound and Ferric EDDHA
The stability of an iron chelate is paramount in alkaline conditions where high concentrations of hydroxide ions can displace iron from weaker chelating agents. The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for the iron ion. While specific side-by-side quantitative data for this compound versus Ferric EDDHA at various alkaline pH points is limited in publicly available literature, the established effective pH ranges and stability constants of related chelates provide a clear indication of their relative performance.
| Chelate | Typical Effective pH Range | Stability at Alkaline pH (Qualitative) | Performance in Preventing Iron Chlorosis at High pH |
| This compound | 4.0 - 7.0 | Low to Moderate | Inferior to Fe-EDDHA |
| Ferric EDDHA | 4.0 - 9.0+ | Very High | Superior |
Note: The effective pH range for this compound is comparable to that of Ferric EDTA, which loses stability above pH 6.5. Studies have shown that in alkaline media, Ferric EDDHA and Ferric DTPA were superior to a mixture of HEDTA and EDTA chelates in correcting iron chlorosis[1].
Experimental Evidence
A study comparing various iron chelates for the prevention of iron chlorosis in sensitive plant species grown in soilless media with a pH ranging from 6.0 to 7.8 provides valuable insights. The results indicated that while all tested chelates (Fe-EDTA, Fe-DTPA, and Fe-EDDHA) were effective at a pH up to 6.5, only Fe-EDDHA remained effective in preventing chlorosis in high-pH media (7.6 to 7.8)[1]. In this high-pH range, plants treated with Fe-EDDHA were the least chlorotic, those with Fe-DTPA were intermediate, and those with Fe-EDTA (a proxy for HEDTA's performance) were the most chlorotic[1].
Another key finding from this study was the impact on plant biomass. Even at pH levels below 6.5, Fe-EDDHA consistently resulted in greater dry mass of soybeans compared to Fe-EDTA, suggesting that the higher stability of Fe-EDDHA can improve the growth of some species even in less alkaline conditions[1].
Experimental Protocols
To provide a framework for the objective comparison of this compound and Ferric EDDHA, the following experimental protocols are outlined.
Experiment 1: Determination of Chelate Stability in Alkaline Solution
This experiment aims to quantify the amount of soluble iron maintained by each chelate at different alkaline pH levels.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and Ferric EDDHA of known concentrations.
-
pH Adjustment: Prepare a series of buffered solutions at pH 7.5, 8.0, 8.5, and 9.0.
-
Incubation: Add a standard amount of each iron chelate stock solution to each buffered solution. The solutions are then incubated for a set period (e.g., 24, 48, and 72 hours) at a constant temperature.
-
Sampling and Analysis: At each time point, take an aliquot from each solution and filter it through a 0.45 µm filter to remove any precipitated iron.
-
Quantification: Analyze the filtrate for soluble iron concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
Experiment 2: Evaluation of Iron Uptake and Plant Growth in a Hydroponic System
This experiment assesses the effectiveness of each chelate in providing iron to plants under alkaline conditions.
Methodology:
-
Plant Culture: Germinate and grow a plant species sensitive to iron deficiency (e.g., soybean or petunia) in a complete nutrient solution until the first true leaves appear.
-
Treatment Application: Transfer the seedlings to a hydroponic system containing a nutrient solution with all essential nutrients except iron. The pH of the solution should be adjusted to and maintained at an alkaline level (e.g., pH 8.0).
-
Experimental Groups:
-
Control (no iron)
-
This compound (at a standard iron concentration)
-
Ferric EDDHA (at the same standard iron concentration)
-
-
Data Collection:
-
Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves at regular intervals using a SPAD meter[2][3][4].
-
Visual Chlorosis Score: Visually assess the plants for signs of iron chlorosis (leaf yellowing) using a rating scale.
-
Plant Biomass: At the end of the experimental period, harvest the plants, separate the shoots and roots, and determine the fresh and dry weight of each[5][6][7].
-
Tissue Iron Content: Analyze the iron concentration in the dried shoot and root tissues using AAS or ICP-OES after acid digestion[8].
-
Signaling Pathways and Experimental Workflows
The uptake of iron from chelates in non-graminaceous plants (Strategy I plants) involves a series of steps at the root surface. Understanding this pathway is crucial for interpreting experimental results.
Iron Uptake Pathway (Strategy I):
-
The ferric chelate (Fe³⁺-Chelate) is transported to the root surface.
-
A membrane-bound Ferric Chelate Reductase (FCR) reduces the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The more soluble ferrous iron (Fe²⁺) is then transported across the root cell membrane by an Iron-Regulated Transporter (IRT).
-
The now free chelating agent is released back into the rhizosphere.
The stability of the iron chelate at the root-soil interface is critical. If the chelate is unstable at high pH, the Fe³⁺ will precipitate as ferric hydroxide and will not be available for reduction by FCR.
The diagram above illustrates the fate of this compound and Ferric EDDHA in the rhizosphere at alkaline pH. Due to its lower stability, this compound is more likely to dissociate, leading to the precipitation of insoluble iron hydroxide (Fe(OH)₃), which is unavailable to the plant. In contrast, the high stability of Ferric EDDHA ensures that the iron remains chelated and available for reduction by the Ferric Chelate Reductase at the root surface, facilitating its uptake into the plant.
This workflow diagram outlines the key steps in the experimental comparison of this compound and Ferric EDDHA. It encompasses both the chemical stability assessment in solution and the biological evaluation of plant response, providing a comprehensive approach to determining the most effective iron chelate for alkaline conditions.
References
- 1. hort [journals.ashs.org]
- 2. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 4. rjeec.ro [rjeec.ro]
- 5. Measuring Plant Biomass [agronomy.k-state.edu]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. nrcs.usda.gov [nrcs.usda.gov]
- 8. A Colorimetric Method for Measuring Iron Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Ferric HEDTA: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the validation of Ferric HEDTA purity. This compound (Hydroxyethylethylenediaminetriacetic acid ferric complex) is a stable iron chelate with applications in pharmaceuticals and agriculture. Ensuring its purity is critical for safety and efficacy. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Analytical Methods for this compound Purity
The purity of this compound can be assessed by various analytical techniques, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can quantify the main component and detect impurities. Alternative methods, such as titration and UV-Visible spectrophotometry, offer simpler and often faster approaches for determining the total iron content.
The following table summarizes the key performance parameters of these methods based on validated procedures for similar iron chelates, providing a benchmark for what can be expected for this compound analysis.
Table 1: Comparison of Analytical Method Performance for Iron Chelate Analysis
| Parameter | HPLC Method | Titrimetric Method | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation and UV detection of the this compound complex. | Redox or complexometric titration to determine the concentration of iron. | Measurement of light absorbance of the colored this compound complex. |
| Specificity | High (can separate this compound from free iron, HEDTA ligand, and degradation products). | Moderate (determines total iron content, not specific to the chelated form). | Moderate (can be affected by other absorbing species in the sample matrix). |
| Linearity (r²) | >0.999[1] | Not Applicable | >0.99[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0%[1][3] | < 1.0% | < 3.0% |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range)[1] | Moderate (mg/mL range) | Low (µg/mL to mg/mL range)[2] |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range)[1] | Moderate (mg/mL range) | Low (µg/mL to mg/mL range) |
| Analysis Time | 15-30 minutes per sample | 5-10 minutes per sample | < 5 minutes per sample |
| Instrumentation Cost | High | Low | Low to Moderate |
| Primary Use | Purity, assay, and stability studies (separation of related substances). | Assay of total iron content. | Quantitative determination of total this compound. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the HPLC analysis of this compound and a common alternative, titrimetric analysis.
HPLC Method for Purity Validation of this compound
This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Visible detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Borate buffer (0.20 mM, pH 8)[3]
-
Ferric Chloride (for potential in-situ complexation if analyzing the free HEDTA ligand)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.20 mM Sodium Borate buffer (pH 8) (e.g., 30:70, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C
-
Detection Wavelength: 250 nm[3]
-
Injection Volume: 10 µL[3]
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
Sample Solution Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve in the mobile phase to a known concentration, similar to the central point of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Guidelines): [4][5][6]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the peak for this compound is free from interference.
-
Linearity: Analyze a minimum of five concentrations across the desired range and evaluate the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo mixture at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability.[3]
Alternative Method: Titrimetric Determination of Total Iron
This method provides a straightforward approach to determine the total iron content in a this compound sample.
Principle: A complexometric or redox titration is used to quantify the amount of iron present in the sample.
Apparatus:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipettes
-
Magnetic stirrer
Reagents:
-
Standardized EDTA solution (for complexometric titration) or a standard reducing/oxidizing agent.
-
Appropriate indicator solution.
-
Buffer solution to maintain the required pH.
Procedure (Example using Complexometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in deionized water in an Erlenmeyer flask.
-
Adjust the pH of the solution to the optimal range for the chosen indicator with a suitable buffer.
-
Add a few drops of the indicator solution.
-
Titrate the sample solution with a standardized EDTA solution until a distinct color change at the endpoint is observed.
-
Record the volume of the titrant used.
-
Calculate the percentage of iron in the sample based on the stoichiometry of the reaction.
Visualizing the Workflow and Validation Process
Graphical representations of the experimental workflow and the logical relationships in the validation process can enhance understanding and ensure consistent execution.
Conclusion
The choice of an analytical method for the purity validation of this compound depends on the specific requirements of the analysis. HPLC offers high specificity and is the method of choice for identifying and quantifying impurities, making it ideal for stability studies and comprehensive quality control. On the other hand, titrimetric and spectrophotometric methods are valuable for rapid and cost-effective determination of the total iron content, which can be sufficient for routine assay purposes.
For drug development and regulatory submissions, a validated HPLC method is indispensable for a thorough characterization of the substance. By understanding the comparative performance and adhering to the detailed protocols outlined in this guide, researchers and scientists can confidently select and implement the most suitable analytical strategy to ensure the quality and purity of this compound.
References
- 1. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
comparing the biodegradability of Ferric HEDTA and other iron chelates
A Comparative Guide to the Biodegradability of Ferric HEDTA and Other Iron Chelates
For researchers, scientists, and drug development professionals, the selection of a chelating agent often involves balancing efficacy with environmental impact. The biodegradability of these agents is a critical factor, as persistent chelates can mobilize heavy metals in the environment and pose long-term risks. This guide provides an objective comparison of the biodegradability of this compound (Fe-HEDTA) with other commonly used iron chelates, supported by available experimental data and standardized testing protocols.
Introduction to Iron Chelates and Biodegradability
Iron chelates are complexes formed between a central iron ion and a ligand, known as a chelating agent. These agents, such as HEDTA (N-(hydroxyethyl)-ethylenediaminetriacetic acid), EDTA (ethylenediaminetetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), are used to keep iron soluble and bioavailable in various applications. However, their environmental fate, particularly their biodegradability, varies significantly. Aminopolycarboxylate chelating agents are under scrutiny due to their persistence in the environment and their influence on metal availability and mobility.[1]
Comparative Analysis of Biodegradability
The biodegradability of iron chelates is largely determined by the structure of the organic ligand. Complex, highly substituted molecules with multiple tertiary nitrogen atoms tend to be more resistant to microbial degradation.
This compound, EDTA, and DTPA: Persistent Chelates
Available scientific literature consistently categorizes HEDTA, alongside EDTA and DTPA, as not readily biodegradable.[2][3] These molecules are tetra(penta)substituted derivatives with two or more tertiary nitrogen atoms, a structural feature that contributes to their high stability in biological systems.[3] While this persistence is advantageous for certain industrial applications, it is a significant environmental drawback. The iron complexes of these chelates, particularly Fe(III)-EDTA, can be even more resistant to biodegradation than the free ligands.
EDDS and IDS: Readily Biodegradable Alternatives
In contrast, other chelating agents have been developed to offer good iron-binding capacity while being susceptible to microbial degradation. [S,S]-EDDS (ethylenediaminedisuccinic acid) and IDS (iminodisuccinic acid) are two such examples that are considered readily biodegradable.
Quantitative Data Summary
The following table summarizes the biodegradability of various iron chelating agents based on available data. "Ready biodegradability" is typically assessed using standardized tests, such as those outlined in the OECD 301 series, where a substance must achieve at least 60% biodegradation within a 10-day window during a 28-day test period.
| Chelating Agent | Chemical Name | Biodegradability Classification | Quantitative Data (28-day study) |
| HEDTA | N-(hydroxyethyl)-ethylenediaminetriacetic acid | Not readily biodegradable | No specific % found; generally low |
| EDTA | Ethylenediaminetetraacetic acid | Not readily biodegradable | ~6.2%[4] |
| DTPA | Diethylenetriaminepentaacetic acid | Not readily biodegradable | Generally low; considered more biodegradable than EDTA but still persistent[5] |
| EDDHA | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | Not readily biodegradable | No specific % found; generally low |
| IDS | Iminodisuccinic acid | Readily biodegradable | 28.1%[4] |
| EDDS | Ethylenediaminedisuccinic acid | Readily biodegradable | High biodegradability reported[2] |
Note: The complexation of these ligands with iron can affect their biodegradability, often making them more persistent.
Logical Relationship of Biodegradability
The following diagram illustrates the general classification of these common iron chelates based on their susceptibility to biodegradation.
Caption: Classification of iron chelates by biodegradability.
Experimental Protocols: OECD 301D Closed Bottle Test
A standard method for assessing the ready biodegradability of chemical substances is the OECD Guideline 301D, the "Closed Bottle Test." This test measures the biochemical oxygen demand (BOD) of a substance over 28 days.
Principle
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation of the substance is determined by measuring the consumption of dissolved oxygen over the 28-day period.
Key Methodological Steps:
-
Preparation of Test Medium: A mineral medium containing essential salts (e.g., potassium, magnesium, calcium, and ferric chloride) is prepared in deionized water.
-
Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low concentration of microorganisms in the final test bottles.
-
Test and Control Bottles:
-
Test Bottles: The test substance is added to the mineral medium at a concentration that will result in a theoretical oxygen demand (ThOD) of approximately 2-5 mg/L. The bottles are then inoculated.
-
Blank Control: Bottles containing only the mineral medium and inoculum are prepared to measure the background respiration of the microorganisms.
-
Reference Control: A readily biodegradable substance, such as sodium benzoate or aniline, is tested in parallel to verify the viability and activity of the inoculum.
-
Toxicity Control: A mixture of the test substance and the reference substance is used to check for any inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: The sealed bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.
-
Oxygen Measurement: The concentration of dissolved oxygen in each bottle is measured at regular intervals using a dissolved oxygen probe. Care is taken to avoid introducing air into the bottles during measurement.
-
Calculation of Biodegradability: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) of the substance to its theoretical oxygen demand (ThOD). The BOD is corrected for the oxygen consumption in the blank control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the OECD 301D Closed Bottle Test.
Caption: Workflow for the OECD 301D Closed Bottle Test.
Conclusion
The available evidence strongly indicates that this compound, much like Ferric EDTA and Ferric DTPA, is not readily biodegradable and can be expected to persist in the environment. For applications where environmental fate is a primary concern, readily biodegradable alternatives such as Fe-EDDS or Fe-IDS offer a more sustainable choice. The selection of an appropriate iron chelate should therefore be guided by a comprehensive assessment of both its performance in the intended application and its environmental impact, with a clear preference for readily biodegradable options where feasible.
References
- 1. Buy HEDTA (EVT-302283) | 150-39-0 [evitachem.com]
- 2. hEDTA and EDDS as sustainable and harmless alternatives to NTA as trace metal chelators in Methanothermobacter marburgensis cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradability of ethylenediamine-based complexing agents and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectrophotometric Determination of Iron in Ferric HEDTA Complexes
For researchers, scientists, and professionals in drug development, the accurate determination of iron concentration in chelated forms such as Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Fe-HEDTA) is crucial for quality control, stability studies, and formulation development. This guide provides a comparative analysis of the direct spectrophotometric method for quantifying iron in Fe-HEDTA complexes against alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of iron in Fe-HEDTA can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods include direct UV spectrophotometry, High-Performance Liquid Chromatography (HPLC), and complexometric titration.
| Parameter | UV-Vis Spectrophotometry (Direct) | HPLC-UV | Complexometric Titration |
| Principle | Measurement of light absorbance of the Fe-HEDTA complex at its maximum wavelength. | Chromatographic separation of the Fe-HEDTA complex followed by UV detection. | Titration of Fe(III) with a standardized chelating agent (e.g., EDTA) using a colorimetric indicator. |
| Linearity Range | Up to 17 ppm (for Fe-EDTA)[1] | 0.13–0.35 mg/mL (for a similar Fe-chelate complex)[2] | Dependent on titrant concentration |
| Limit of Detection (LOD) | 0.0065 γ/cm² (for Fe-EDTA)[1] | 0.08 μg/mL (for a similar Fe-chelate complex)[2] | Typically in the low ppm range |
| Accuracy | Good | High | High |
| Precision (%RSD) | < 2% | ≤ 1.6% (for a similar Fe-chelate complex)[2] | < 1% |
| Analysis Time | Rapid | Moderate | Slow |
| Equipment Cost | Low | High | Low |
| Selectivity | Moderate (potential interference from other absorbing species) | High (separates complex from other components) | Moderate (can be affected by other metal ions) |
| Typical Wavelength | ~260 nm (for Fe-EDTA)[1][3] | ~260 nm (for Fe-EDTA)[3] | Not Applicable |
Experimental Protocols
Spectrophotometric Determination of Iron in Ferric HEDTA
This method is based on the inherent UV absorbance of the this compound complex. The protocol is adapted from established methods for the closely related Ferric EDTA complex.[1][4]
Principle: The Fe-HEDTA complex exhibits a characteristic absorbance maximum in the UV region, which is proportional to the iron concentration.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
pH meter
Reagents:
-
This compound sample
-
Deionized water
-
0.1 M Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations by diluting a stock solution with deionized water.
-
Sample Preparation: Dilute the unknown this compound sample with deionized water to bring the concentration within the expected linear range of the assay.
-
Wavelength Selection: Scan a standard solution of Fe-HEDTA from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the analogous Fe-EDTA complex, this is approximately 260 nm.[1][3]
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus the known iron concentration.
-
-
Sample Measurement: Measure the absorbance of the diluted unknown sample.
-
Calculation: Determine the iron concentration in the unknown sample by interpolating its absorbance value on the calibration curve. Account for the dilution factor in the final calculation.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher selectivity and is suitable for analyzing iron in complex matrices. This protocol is based on methods developed for Fe-EDTA complexes.[3][5]
Principle: The Fe-HEDTA complex is separated from other components on a reverse-phase HPLC column and quantified by UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (or other suitable buffer components)
-
This compound sample and standards
Procedure:
-
Mobile Phase Preparation: A typical mobile phase for Fe-EDTA analysis consists of a mixture of an aqueous buffer (e.g., water with 0.1% sulfuric acid) and an organic modifier like acetonitrile.[5]
-
Standard and Sample Preparation: Prepare standards and samples by dissolving in the mobile phase or a suitable solvent and filtering through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with a mixture such as 2% Acetonitrile in water containing 0.1% H2SO4.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: ~260 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the unknown sample and quantify the Fe-HEDTA concentration based on the calibration curve.
Alternative Method 2: Complexometric Titration
This classical analytical method provides high accuracy and does not require expensive instrumentation.
Principle: The ferric iron in the HEDTA complex is titrated with a standard solution of a stronger chelating agent, typically EDTA, at a low pH. A color indicator is used to determine the endpoint of the titration.
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes and graduated cylinders
-
pH meter or pH indicator paper
Reagents:
-
Standardized 0.05 M EDTA solution
-
Salicylic acid indicator (2% w/v in ethanol)
-
Hydrochloric acid or ammonia solution for pH adjustment
-
This compound sample
Procedure:
-
Sample Preparation: Pipette a known volume of the this compound sample solution into a 250 mL Erlenmeyer flask and dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 2.0-3.0 using hydrochloric acid or ammonia solution.[6]
-
Indicator Addition: Add 5-10 drops of the salicylic acid indicator. The solution should turn a violet or reddish-purple color.
-
Titration: Titrate the sample with the standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from violet/reddish-purple to a pale yellow or colorless.[6]
-
Calculation: Record the volume of EDTA solution used and calculate the concentration of iron in the original sample using the stoichiometry of the reaction (1:1 molar ratio between Fe³⁺ and EDTA).
Visualizations
Caption: Experimental workflow for spectrophotometric determination of iron.
Caption: Comparison of analytical methods for Fe-HEDTA analysis.
References
- 1. Ultraviolet Spectrophotometric Determination of Iron with Ethylenediaminetetraacetic Acid | Semantic Scholar [semanticscholar.org]
- 2. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of EDTA on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. benchchem.com [benchchem.com]
Assessing the Efficacy of Ferric HEDTA in Preventing Lime-Induced Chlorosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lime-induced chlorosis, a prevalent nutritional disorder in plants grown in calcareous soils, significantly impedes iron uptake, leading to reduced chlorophyll synthesis and diminished crop yields. The application of iron chelates is a common strategy to counteract this issue. This guide provides a comprehensive comparison of the efficacy of Ferric HEDTA (Fe-HEDTA) with other widely used iron chelates—Fe-EDTA, Fe-DTPA, and Fe-EDDHA—in preventing lime-induced chlorosis, supported by experimental data and detailed protocols.
Comparative Performance of Iron Chelates
The effectiveness of an iron chelate is primarily determined by its stability across a range of soil pH levels. In alkaline conditions, typical of calcareous soils, the hydroxide ions (OH⁻) compete with the chelating agent to bind with iron, potentially rendering the iron unavailable to plants.
Table 1: Stability of Iron Chelates at Various pH Levels
| Chelate | Stability Constant (log K) for Fe³⁺ | Effective pH Range for Maintaining Iron Solubility |
| Fe-EDTA | 25.1 | < 6.5[1][2] |
| Fe-HEDTA | 19.8 | Up to 7.0 |
| Fe-DTPA | 27.7 | < 7.5[1][2] |
| Fe-EDDHA | 35.09 | Up to 9.0 and beyond[1][2] |
Table 2: Experimental Data on the Efficacy of Iron Chelates in Correcting Iron Chlorosis
| Iron Chelate | Plant Species | Soil/Media Conditions | Key Findings | Reference |
| Fe-HEDTA + Fe-EDTA (Hampshire Iron) | Dwarf Ixora | Alkaline substrate (limestone gravel and coir dust) | Less effective than Fe-DTPA and Fe-EDDHA in improving chlorosis ratings. | Broschat (2003)[1] |
| Fe-EDTA | Calibrachoa and Soybean | Soilless media (pH 6.0-7.8) | Effective up to pH 6.5; least effective at pH 7.6-7.8.[1][2] | Reed et al. (2025)[1][2] |
| Fe-DTPA | Calibrachoa and Soybean | Soilless media (pH 6.0-7.8) | Intermediate effectiveness at pH 7.6-7.8.[1][2] | Reed et al. (2025)[1][2] |
| Fe-EDDHA | Calibrachoa and Soybean | Soilless media (pH 6.0-7.8) | Most effective at preventing chlorosis, especially at pH above 7.2.[1][2] | Reed et al. (2025)[1][2] |
| Fe-EDDHA | Soybean | Calcareous soils | Consistently considered the most stable and effective chelate.[3] | Karkosh et al. (1988); Goos and Johnson (2000); Wiersma (2007)[3] |
| Fe-EDTA | Onion | Alkaline soils | Foliar application of 2.25 g/L improved bulb weight. | El-Fouly et al. (2023)[4] |
| Fe-EDDHA | Tomato | Calcareous soil | 4.8% Fe-EDDHA was more effective for Fe uptake than 6% Fe-EDDHA. | Yilmaz et al. (2022)[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of iron chelate performance. Below are outlines of key experimental protocols cited in the literature.
Protocol 1: Induction and Evaluation of Iron Chlorosis in Pot Trials
This protocol is designed to induce iron chlorosis in a controlled environment to test the efficacy of different iron chelates.
-
Plant Material and Growth Conditions:
-
Select a plant species susceptible to iron chlorosis (e.g., soybean, petunia, citrus).
-
Grow seedlings in a standard potting mix until they reach a suitable size for transplanting.
-
Prepare an alkaline growth medium by mixing materials like limestone gravel with coir dust or peat to achieve a high pH (e.g., >7.5).
-
-
Induction of Chlorosis:
-
Transplant the seedlings into the alkaline substrate.
-
Water the plants with a nutrient solution devoid of iron until clear symptoms of chlorosis (yellowing of young leaves) appear.
-
-
Treatment Application:
-
Divide the chlorotic plants into treatment groups, including a control group (no iron), and groups for each iron chelate being tested (Fe-HEDTA, Fe-EDTA, Fe-DTPA, Fe-EDDHA).
-
Apply the iron chelates to the soil at a standardized rate (e.g., 0.1 g of Fe per pot) every two months. For foliar applications, spray a solution of the chelate (e.g., 0.8 g Fe/L) onto the leaves.
-
-
Data Collection and Analysis:
-
Chlorosis Rating: Visually assess the degree of chlorosis at regular intervals using a rating scale (e.g., 1 = no chlorosis, 5 = severe chlorosis).
-
Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves using a SPAD meter.
-
Plant Growth: At the end of the experiment, measure plant height, shoot dry weight, and root dry weight.
-
Iron Analysis: Analyze the iron concentration in leaf tissues using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the means of the different treatment groups.
-
Protocol 2: Ferric Chelate Reductase (FCR) Activity Assay
This assay measures the ability of plant roots to reduce Fe³⁺ to Fe²⁺, a crucial step in iron uptake for Strategy I plants.
-
Plant Preparation:
-
Grow plants hydroponically in a complete nutrient solution.
-
To induce iron deficiency, transfer the plants to a nutrient solution without iron for a specified period (e.g., 7-10 days).
-
-
Assay Procedure:
-
Excise the roots of the iron-deficient plants.
-
Prepare an assay solution containing a buffer (e.g., MES-NaOH, pH 6.0), a source of ferric iron (the chelate being tested, e.g., Fe-HEDTA), and a trapping agent for Fe²⁺, such as bathophenanthroline disulfonate (BPDS) or ferrozine.
-
Incubate the excised roots in the assay solution in the dark for a specific time (e.g., 30-60 minutes).
-
The reduction of Fe³⁺ to Fe²⁺ by the FCR enzyme on the root surface will lead to the formation of a colored Fe²⁺-BPDS or Fe²⁺-ferrozine complex.
-
-
Quantification:
-
Measure the absorbance of the colored complex in the solution using a spectrophotometer at the appropriate wavelength (535 nm for BPDS, 562 nm for ferrozine).
-
Calculate the FCR activity based on the amount of Fe²⁺ produced per unit of root weight per unit of time.
-
Visualizing Key Processes
To better understand the mechanisms and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of iron uptake in Strategy I plants, highlighting the role of chelating agents.
Caption: Experimental workflow for assessing the efficacy of iron chelates in preventing lime-induced chlorosis.
References
Ferric HEDTA vs. Synthetic Siderophores: A Comparative Guide to Iron Delivery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and therapeutic development, the efficient delivery of iron is a critical consideration. Iron, an essential element for numerous physiological processes, must be carefully managed to ensure its bioavailability while mitigating its potential toxicity. This guide provides a comprehensive comparison of two distinct iron delivery agents: Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA), a synthetic aminopolycarboxylate chelate, and synthetic siderophores, which are biomimetic analogs of naturally occurring iron chelators. This objective analysis, supported by experimental data and detailed methodologies, aims to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound | Synthetic Siderophores |
| Iron Uptake Mechanism | Primarily passive diffusion or non-specific transport | Receptor-mediated active transport ("Trojan Horse")[1][2] |
| Specificity | Low; can be influenced by various transporters | High; specific to microbial siderophore uptake systems[1][2] |
| Iron Binding Affinity (log K) | Moderately high (around 20) | Very high (typically >30)[3][4] |
| Biodegradability | Generally low[5] | Can be designed for biodegradability[5] |
| Applications | Plant nutrition, industrial processes | Antimicrobial drug delivery, iron overload treatment[4][6] |
Delving Deeper: A Head-to-Head Comparison
The fundamental difference between this compound and synthetic siderophores lies in their interaction with biological systems. This compound, a purely synthetic chelate, relies on the physicochemical properties of the cell membrane and the presence of non-specific transport mechanisms for iron uptake. In contrast, synthetic siderophores are designed to mimic their natural counterparts, hijacking specific microbial iron transport systems to gain entry into cells.[1][2] This "Trojan Horse" strategy allows for highly targeted and efficient iron delivery, particularly in the context of antimicrobial therapies.[1]
Iron Binding and Stability
The stability of the iron chelate is paramount for effective delivery and preventing unwanted side reactions. Siderophores, both natural and synthetic, are renowned for their exceptionally high affinity for ferric iron, with formation constants (log K) often exceeding 30.[3][4] This strong binding ensures that iron remains sequestered until it reaches its target. This compound, while a strong chelator, exhibits a moderately high stability constant. The stability of aminopolycarboxylate chelates like Fe(III)-EDTA has been shown to be lower than that of siderophores, which can influence the rate of iron release.[7]
Table 1: Comparative Iron Binding Affinities
| Chelator Type | Example | Iron Binding Affinity (log Kf) |
| Aminopolycarboxylate | EDTA | ~25 |
| HEDTA | ~20 | |
| Catecholate Siderophore | Enterobactin | ~49[3] |
| Hydroxamate Siderophore | Desferrioxamine B | ~31[3] |
Note: The affinity of synthetic siderophores can be tailored through chemical modification.
Experimental Evidence and Methodologies
Direct comparative studies on the performance of this compound versus synthetic siderophores for iron delivery are limited in publicly available literature. However, insights can be gleaned from studies evaluating aminopolycarboxylate chelates and siderophores independently or in comparison with other chelators.
Iron Uptake in Plants
In agricultural science, synthetic chelates like Fe-EDTA and Fe-EDDHA are commonly used to combat iron deficiency in plants. Studies have shown their effectiveness in increasing the iron content in various plant tissues. For instance, a study on Satsuma tangerine plants demonstrated that Fe-EDDHA and Fe-EDTA were effective in increasing total, active, and apoplastic iron content. While not a direct comparison with siderophores, this highlights the utility of aminopolycarboxylate chelates in certain biological systems. It is important to note that the mechanism of uptake from these synthetic chelates is generally considered to be different from the specific, receptor-mediated uptake of siderophores.
Microbial Iron Acquisition
Microorganisms have evolved sophisticated systems for acquiring iron, primarily through the secretion and subsequent uptake of siderophores. The high specificity of these systems is a key advantage that synthetic siderophores leverage. By conjugating antibiotics to a synthetic siderophore, researchers can create "Trojan horse" therapeutics that are actively transported into bacterial cells, overcoming permeability barriers. This strategy has shown promise in combating antibiotic-resistant bacteria. The efficiency of this targeted delivery is a significant advantage over the non-specific uptake of chelates like this compound.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the blue-colored CAS-iron(III)-hexadecyltrimethylammonium bromide complex, resulting in a color change to orange.[8]
Principle: The high affinity of siderophores for Fe(III) allows them to competitively remove iron from the CAS complex, leading to a measurable colorimetric change.
Reagents:
-
CAS solution
-
Iron(III) chloride solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
Buffer solution (e.g., PIPES)
Procedure:
-
Prepare the blue CAS assay solution by mixing the reagents in the correct order and proportions.
-
Add the sample containing the potential siderophore to the CAS assay solution.
-
Incubate the mixture for a specified time.
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.
-
Quantification can be achieved by creating a standard curve with a known siderophore.
Iron Removal from Ferritin Assay
This assay measures the ability of a chelator to mobilize iron from the iron-storage protein ferritin.[3]
Principle: The chelator removes Fe(III) from ferritin. The released iron is then reduced to Fe(II) and complexes with a chromogenic reagent like ferrozine, which can be quantified spectrophotometrically.
Reagents:
-
Purified ferritin
-
Chelator solution (e.g., this compound, synthetic siderophore)
-
Reducing agent (e.g., ascorbic acid)
-
Ferrozine solution
Procedure:
-
Incubate the ferritin solution with the chelator solution.
-
Add the reducing agent to convert the released Fe(III) to Fe(II).
-
Add the ferrozine solution.
-
Monitor the increase in absorbance at 562 nm over time, which corresponds to the formation of the Fe(II)-ferrozine complex.
Visualizing the Pathways
To better understand the distinct mechanisms of iron delivery, the following diagrams illustrate the key processes.
Caption: Mechanisms of iron uptake for this compound and synthetic siderophores.
Caption: Workflow for key experiments in evaluating iron chelators.
Conclusion and Future Directions
The choice between this compound and synthetic siderophores for iron delivery is highly dependent on the specific application. This compound offers a straightforward, albeit non-specific, method of providing iron, which can be suitable for applications like plant nutrition where high specificity is not the primary concern.
Synthetic siderophores, on the other hand, represent a more sophisticated and targeted approach. Their ability to hijack microbial iron uptake systems makes them powerful tools for the development of novel antimicrobial agents.[1] The high specificity and efficiency of this "Trojan Horse" strategy are significant advantages in therapeutic contexts.
Future research should focus on direct, head-to-head comparative studies of this compound and various synthetic siderophores across different biological systems. Such studies would provide invaluable quantitative data on their relative efficiencies, stabilities, and potential toxicities, further guiding the rational design and application of these important iron-delivery agents.
References
- 1. Harnessing microbial iron chelators to develop innovative therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and artificial siderophores: Iron-based applications and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Ferric HEDTA and Other Iron Chelates for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA) in comparison to other widely used iron chelates. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate iron chelator for their specific application, be it in fundamental research or as a potential therapeutic agent. The comparison focuses on key performance indicators including efficacy, stability, and toxicity, supported by experimental data and detailed methodologies.
Executive Summary
Iron chelators are vital tools in biomedical research and have established therapeutic applications in managing iron overload disorders. While clinically approved chelators like Deferoxamine, Deferiprone, and Deferasirox dominate the pharmaceutical landscape, other chelates such as this compound and its close analog Ferric EDTA are frequently employed in research settings due to their cost-effectiveness and distinct physicochemical properties. This guide elucidates the relative strengths and weaknesses of these agents to aid in the selection of the most suitable compound for specific research or pre-clinical development needs.
Data Presentation: A Quantitative Comparison of Iron Chelates
The following tables summarize key quantitative data for this compound and other common iron chelates.
Table 1: Physicochemical Properties of Selected Iron Chelates
| Chelate | Ligand | Stability Constant (log K) for Fe(III) | Optimal pH Range for Iron Chelation |
| This compound | HEDTA | ~20 | Wide, with good solubility in acidic conditions |
| Ferric EDTA | EDTA | ~25 | 4.0 - 6.5 |
| Ferric DTPA | DTPA | ~28 | Up to ~7.5 |
| Ferric EDDHA | EDDHA | >30 | Up to ~9.0 |
| Deferoxamine (DFO) | Desferrioxamine B | ~30.6 | Physiological pH |
| Deferiprone (DFP) | 1,2-dimethyl-3-hydroxypyridin-4-one | ~20 | Physiological pH |
| Deferasirox (DFX) | 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | ~37 | Physiological pH |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[1]
Table 2: Comparative Cost of Clinically Approved Iron Chelators
| Drug Name (Active Ingredient) | Formulation | Daily Cost (USD) | Annual Cost (USD) |
| Deferiprone (Ferriprox) | Tablet, Oral Solution | $114 - $151 | $41,567 - $55,016 |
| Deferasirox (Exjade/Jadenu) | Tablet for oral suspension, Tablet | $11 - $58 | $3,840 - $21,042 |
| Deferoxamine mesylate (generic) | Lyophilized powder for IV/SC infusion | $28 - $57 | $10,348 - $20,696 |
Efficacy and Performance: In Vitro and In Vivo Evidence
The efficacy of an iron chelator is determined by its ability to bind iron and render it non-toxic or facilitate its excretion.
In Vitro Studies:
Recent studies have explored the effects of various iron chelates on cancer cell lines. For instance, Ferric EDTA has been shown to increase cellular levels of the onco-protein amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.[3] In contrast, ferrous sulfate did not elicit the same response.[3] This highlights that the choice of iron chelate can significantly impact cellular signaling pathways, a critical consideration for in vitro research.
Another study comparing deferasirox, and experimental chelators SIH and HAPI, demonstrated their ability to protect cardiac cells from oxidative injury.[4] This underscores the therapeutic potential of iron chelators in conditions associated with oxidative stress.
In Vivo Studies:
A comparative study in murine sepsis models evaluated the effects of Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).[5] The study found that DFO and DFP, along with a novel chelator, effectively reduced excessive immune activation, while DFX did not show the same efficacy in reducing leukocyte adhesion.[5]
Toxicity Profile
The therapeutic utility of an iron chelator is intrinsically linked to its toxicity profile.
-
This compound and Ferric EDTA: These compounds are generally considered to have low acute toxicity.[3] However, some studies suggest that certain ferric chelates might promote tumor burden in animal models of colon cancer, warranting careful consideration in long-term applications.[3]
-
Clinically Approved Chelators: Deferoxamine, Deferiprone, and Deferasirox have well-documented safety profiles from extensive clinical use.[6] Common side effects can include gastrointestinal disturbances, and in some cases, more severe complications affecting renal or hepatic function.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from methods used for the synthesis of similar iron chelates.
Materials:
-
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
-
Ferric chloride (FeCl₃) or Ferric hydroxide (Fe(OH)₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric equivalent of HEDTA in deionized water.
-
Slowly add a solution of ferric chloride or freshly precipitated ferric hydroxide to the HEDTA solution while stirring continuously.
-
Adjust the pH of the mixture to a neutral or slightly acidic range (e.g., pH 5-7) using a sodium hydroxide solution. The color of the solution should change, indicating the formation of the ferric chelate complex.
-
The reaction mixture can be gently heated to ensure complete chelation.
-
The resulting solution can be filtered to remove any unreacted materials.
-
For a solid product, the water can be evaporated, and the resulting solid can be washed with ethanol and dried.
In Vitro Chelation Efficacy Assay (Calcein Assay)
This assay measures the ability of a chelator to sequester iron from a fluorescent indicator complex.
Materials:
-
Calcein
-
Ferric chloride (FeCl₃)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Test chelators (this compound, other chelates)
-
Fluorometer
Procedure:
-
Prepare a solution of the Fe-calcein complex by mixing calcein and a slight excess of ferric chloride in the buffer. The fluorescence of calcein is quenched upon binding to iron.
-
Add the test chelator to the Fe-calcein solution.
-
Monitor the increase in fluorescence over time using a fluorometer. A more effective chelator will sequester iron from calcein more rapidly and to a greater extent, resulting in a faster and larger increase in fluorescence.[4]
-
The rate and extent of dequenching are proportional to the chelating efficacy of the test compound.
Signaling Pathways in Iron Chelation Therapy
Iron chelation can modulate various cellular signaling pathways, which is a key area of research for therapeutic applications. The NF-κB and JAK/STAT pathways are critical regulators of inflammation and cell survival and are known to be influenced by cellular iron status.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Table 8, CADTH Cost Comparison Table for Deferiprone for the Treatment of Transfusional Iron Overload Due to Sickle Cell Disease - Deferiprone (Ferriprox) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ferric citrate and ferric EDTA but not ferrous sulfate drive amphiregulin-mediated activation of the MAP kinase ERK in gut epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of oral iron chelators in the management... | F1000Research [f1000research.com]
The Double-Edged Sword: Evaluating the Impact of Iron Chelators on Microbial Growth
A Comparative Guide for Researchers and Drug Development Professionals
Iron is an indispensable nutrient for the vast majority of microorganisms, playing a pivotal role in fundamental cellular processes ranging from DNA synthesis to respiration.[1][2] This dependency makes the targeted sequestration of iron—a strategy known as iron chelation—a compelling avenue for antimicrobial research and development. This guide provides a comparative analysis of prominent iron chelators, detailing their efficacy against various microbes, the experimental protocols used to evaluate them, and the underlying molecular pathways they influence.
Performance Comparison of Iron Chelators
The antimicrobial activity of iron chelators is highly dependent on the specific chelator, the target microorganism, and the experimental conditions. The following tables summarize the minimum inhibitory concentration (MIC) data and other quantitative measures of microbial growth inhibition for several well-studied iron chelators.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Iron Chelators against Bacterial Pathogens
| Iron Chelator | Acinetobacter baumannii (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Staphylococcus aureus (µg/mL) | Klebsiella pneumoniae (µg/mL) | Escherichia coli (µg/mL) | Reference |
| Deferoxamine | >512 | >512 | >512 | >512 | >512 | [3][4] |
| Deferiprone | 32 | 256 | NA | 128-256 | 64 | [4] |
| Deferasirox | - | - | - | - | - | [5][6] |
| VK28 | 8 | 16 | 16-32 | 16 | 8-32 | [4] |
| Apo6619 | 128 | 128-512 | >512 | 256 | 256-512 | [4] |
| Data presented are representative values from the cited literature. MICs can vary based on the specific strain and testing conditions. "NA" indicates data not available in the cited sources. |
Table 2: Impact of Iron Chelators on Fungal Growth
| Iron Chelator | Organism | Effect | 50% Inhibitory Concentration (IC50) | Reference |
| Deferoxamine | Aspergillus fumigatus | Promoted Growth | - | [7] |
| Deferiprone | Aspergillus fumigatus | Inhibited Growth | 1.29 ± 0.2 mM | [7] |
| Deferiprone | Rhizopus oryzae | Static at 24h, Cidal at 48h | - | [8] |
| Deferiprone | Sporothrix spp. | Inhibited Growth (yeast form) | 8-32 µg/mL | [9] |
| Ciclopirox | Aspergillus fumigatus | Inhibited Growth | 4.22 ± 0.18 µM | [7] |
| Lactoferrin | Aspergillus fumigatus | Inhibited Growth | 105 ± 9 nM | [7] |
| EDTA | Sporothrix spp. | Inhibited Growth (yeast form) | 16-64 µg/mL | [9] |
Key Experimental Protocols
The evaluation of iron chelators' antimicrobial properties relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Chelator: The iron chelator is serially diluted in a multi-well microplate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB) or RPMI 1640 for fungi.[10]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 35 ± 2°C for 24 hours for bacteria).[10]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the chelator at which no visible growth of the microorganism is observed.[10]
Disc Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disc Application: Paper discs impregnated with a known concentration of the iron chelator are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions to allow for microbial growth and diffusion of the chelator.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[11]
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Exposure: A standardized suspension of the microorganism is exposed to the iron chelator at specific concentrations (e.g., 1x or 2x the MIC).[3][4]
-
Sampling: Aliquots are removed from the test suspension at various time points.
-
Viable Cell Count: The number of viable microorganisms in each aliquot is determined by plating serial dilutions and counting the resulting colonies.
-
Data Analysis: The change in microbial viability over time is plotted to determine the rate and extent of killing. A bacteriostatic effect is observed when growth is attenuated, while a bactericidal effect results in a significant reduction in the number of viable cells.[3][4]
Visualizing the Mechanisms of Action
Iron chelators exert their antimicrobial effects by interfering with crucial iron-dependent cellular pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antifungal Activities of Natural and Synthetic Iron Chelators Alone and in Combination with Azole and Polyene Antibiotics against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ferric HEDTA
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Ferric (Hydroxyethyl)ethylenediaminetriacetic acid (Ferric HEDTA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
This compound is a stable iron chelate used in various applications. While generally considered to have low toxicity, it is imperative to follow proper disposal protocols to prevent environmental contamination and potential health hazards.
Immediate Safety and Handling
Before proceeding with any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the necessary safety precautions.
Personal Protective Equipment (PPE) and First Aid:
| PPE / First Aid | Procedure |
| Gloves | Wear suitable impervious gloves. |
| Eye Protection | Use chemical safety goggles or a full-face shield. |
| Skin Contact | In case of contact, immediately wash the affected area with soap and water.[1] |
| Eye Contact | If this compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1][2] |
| Ingestion | Do not induce vomiting. Give water or milk to drink and seek medical attention.[1] |
| Inhalation | Remove the individual from the source of exposure to fresh air. If ill effects occur, seek medical advice.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with applicable federal, state, and local regulations.[2] The following procedure provides a general framework for the safe disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. All components of a chemical mixture must be identified to ensure proper disposal.[3]
-
Segregate Waste: Do not mix this compound waste with incompatible materials. Incompatible materials include strong oxidizers, acids, and bases.[2] Store this compound waste in a designated container separate from other chemical waste streams to prevent unintended reactions.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a clearly labeled, leak-proof container. The container material should be compatible with the chemical; plastic or stainless steel are suitable options.[1] Avoid using aluminum, copper, copper alloys, nickel, and zinc containers.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" (or as required by your institution's policy), with the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area.[3] Keep containers tightly closed when not in use.[1]
Step 3: Accidental Spill Cleanup
-
Contain the Spill: In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[2][4]
-
Collect the Spill: Sweep or scoop up the absorbed material and place it in a designated, labeled container for disposal.[1][4]
-
Ventilate the Area: Ensure adequate ventilation during the cleanup process.[4]
-
Prevent Environmental Contamination: Do not allow spilled material to enter sewers or waterways.[2]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety department is the primary resource for chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Professional Disposal: this compound waste should be disposed of through an authorized waste management facility.[1] Do not pour this compound waste down the drain unless specifically permitted by your local regulations and EHS department for very dilute, neutralized solutions.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Logistical Information for Handling Ferric HEDTA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for handling Ferric HEDTA (Hydroxyethylenediaminetriacetic acid ferric salt). Adherence to these protocols is essential to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous chemical, it can cause mild and temporary irritation to the skin and eyes[1][2]. Therefore, appropriate PPE should be worn to prevent direct contact.
Recommended PPE for Handling this compound
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or glasses are recommended to prevent eye contact with this compound solutions or dust[2][3]. |
| Skin Protection | The use of chemically protective gloves is recommended to prevent skin contact[2]. While specific compatibility data for this compound is limited, gloves made of materials resistant to acids and salts, such as nitrile or neoprene, are advisable. Always inspect gloves for any signs of degradation before use. A lab coat or other protective clothing should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | In well-ventilated areas, respiratory protection is not typically required[3]. However, if handling the powdered form or working in poorly ventilated conditions where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator with cartridges for particulates should be used[1]. |
Occupational Exposure Limits
To ensure worker safety during handling, it is important to be aware of the established occupational exposure limits for related compounds. For soluble iron salts, the following limit has been set:
| Organization | Exposure Limit (as Fe) | Duration |
| NIOSH | 1 mg/m³ | TWA |
NIOSH: National Institute for Occupational Safety and Health; TWA: Time-Weighted Average
This value should be considered as a guideline for controlling exposure to this compound in the workplace.
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent environmental contamination and ensure laboratory safety.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices[3].
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][4].
-
Keep containers tightly closed when not in use.
Spill Management:
-
Isolate the Area: Prevent unnecessary personnel from entering the spill area.
-
Contain the Spill: For liquid spills, use absorbent materials like sand or earth to dike the area. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with water and a suitable detergent.
-
Dispose: Dispose of the collected waste in accordance with local, state, and federal regulations.
Disposal Plan:
The disposal of this compound and its contaminated materials must comply with all applicable environmental regulations.
-
Waste Characterization: Determine if the waste is hazardous based on its characteristics and local regulations. While this compound itself is not typically classified as hazardous, contamination with other hazardous materials will alter the disposal requirements.
-
Small Quantities (Diluted, Non-Hazardous): For very small quantities of dilute, uncontaminated this compound solutions, disposal down the drain with copious amounts of water may be permissible, depending on local wastewater regulations. Always verify with your institution's environmental health and safety (EHS) office before proceeding.
-
Large Quantities or Concentrated Waste: For larger volumes, concentrated solutions, or waste contaminated with other hazardous chemicals, the material must be treated as chemical waste.
-
Collect the waste in a clearly labeled, sealed, and compatible container.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company through your institution's EHS office.
-
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
